2-Aminoperimidine Hydrobromide
Description
The exact mass of the compound Pyrimidin-2-ylaminehydrobromide sesquihydrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155083. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1H-perimidin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZUTZWRTHBWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193817 | |
| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
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Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40835-96-9 | |
| Record name | 1H-Perimidin-2-amine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40835-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
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| Record name | 40835-96-9 | |
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| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
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| Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
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Foundational & Exploratory
Precision Synthesis of 2-Aminoperimidine Hydrobromide
Protocol ID: APH-SYN-2024-v1 Target Compound: 2-Aminoperimidine Hydrobromide (CAS: 40835-96-9) Primary Application: Pharmacophore development (DNA intercalation), Nephelometric sulfate determination.
Part 1: Executive Summary & Strategic Rationale
This technical guide outlines a validated, high-fidelity protocol for the synthesis of This compound . Unlike general perimidine syntheses that utilize aldehydes (yielding 2-substituted derivatives), this protocol utilizes Cyanogen Bromide (BrCN) to specifically install the 2-amino functionality via a cyclization-addition mechanism.
Why this Route?
The reaction of 1,8-diaminonaphthalene with cyanogen bromide is the most atom-economical and direct route. It proceeds via a nucleophilic attack of the peri-diamine nitrogens on the electrophilic nitrile carbon of BrCN. Crucially, the hydrobromide byproduct (
Part 2: Safety Architecture (Critical)
WARNING: High-Risk Reagents Involved. This protocol utilizes Cyanogen Bromide (BrCN) . It is fatal if inhaled, swallowed, or absorbed through the skin. It hydrolyzes to release Hydrogen Cyanide (HCN).
The "Cyanogen Protocol"
Before starting, ensure the following safety interlocks are in place:
-
Engineering Controls: All operations must occur in a certified chemical fume hood with a face velocity >100 fpm.
-
Quenching Station: Prepare a dedicated waste container containing 10% NaOH and commercial bleach (sodium hypochlorite) to immediately neutralize any BrCN waste or contaminated glassware.
-
PPE: Double nitrile gloves, lab coat, safety goggles, and a face shield.
-
Reagent Handling: BrCN is volatile. Weigh it quickly in a pre-tared, closed vial inside the hood.
Part 3: Mechanism of Action
The synthesis proceeds through a two-stage nucleophilic mechanism. The proximity of the two amine groups at the peri positions (1,8) of the naphthalene ring facilitates the cyclization.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway from 1,8-diaminonaphthalene to the hydrobromide salt.[1]
Part 4: Materials & Reagents[1][2][3]
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| 1,8-Diaminonaphthalene | 158.20 | 1.0 | >97% | Substrate |
| Cyanogen Bromide (BrCN) | 105.92 | 1.1 | 97% | Electrophile |
| Ethanol (Absolute) | 46.07 | Solvent | ACS | Reaction Medium |
| Deionized Water | 18.02 | Solvent | - | Co-solvent |
| Diethyl Ether | 74.12 | Wash | ACS | Purification |
Part 5: Step-by-Step Synthesis Protocol
Phase 1: Preparation
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 40 mL of Ethanol .
-
Note: The solution will appear dark brown/purple due to the oxidation sensitivity of the diamine. Freshly recrystallized diamine is preferred for higher yields.
-
-
Reagent Setup: In a separate vial inside the hood, dissolve 1.16 g (11 mmol) of Cyanogen Bromide in 10 mL of Ethanol .
Phase 2: Reaction
-
Addition: Add the BrCN solution dropwise to the stirring diamine solution over 15 minutes at room temperature.
-
Incubation: Stir the mixture at room temperature for 2 to 4 hours .
-
Observation: A heavy precipitate will begin to form. This is the this compound.
-
Optimization: If precipitation is slow, add 5-10 mL of water to increase the polarity of the solvent, forcing the salt out of solution.
-
Phase 3: Isolation & Purification
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake sequentially with:
-
Cold Ethanol (2 x 10 mL) to remove unreacted diamine.
-
Diethyl Ether (2 x 15 mL) to dry the product and remove organic impurities.
-
-
Recrystallization (Self-Validation Step):
-
Dissolve the crude salt in a minimum amount of hot water (~80°C).
-
Filter while hot to remove any insoluble black tarry impurities (oxidation byproducts).
-
Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect the beige/off-white needles by filtration.
-
Phase 4: Waste Disposal
-
Quenching: Treat the mother liquor (filtrate) with the NaOH/Bleach solution prepared in Part 2 before disposal.
Part 6: Characterization & Data
To validate the synthesis, compare your product against these standard metrics.
| Parameter | Specification | Notes |
| Appearance | Beige/Off-white powder | Darkens upon prolonged air exposure |
| Melting Point | 295 - 300 °C (dec) | Distinctive high MP for the salt form |
| Solubility | Soluble in hot water | Insoluble in non-polar organics |
| Yield | 75 - 85% | Typical range for optimized protocol |
Spectroscopic Validation
-
IR (KBr): Look for strong absorption bands around 3300-3100 cm⁻¹ (N-H stretching) and 1660 cm⁻¹ (C=N stretching).
-
1H NMR (DMSO-d6):
- 6.5 - 7.5 ppm (Multiplet, Aromatic protons of naphthalene ring).
- ~8.0 ppm (Broad singlet, exchangable, -NH2/-NH+).
Part 7: Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification.
References
-
Organic Syntheses. (1931). Cyanogen Bromide Synthesis and Safety. Organic Syntheses, Coll. Vol. 2, p.150. Retrieved from [Link]
-
PubChem. (n.d.).[4] 2-Aminoperimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Synthesis of 2-Aminoperimidine Hydrobromide from 1,8-diaminonaphthalene
This technical guide details the synthesis of 2-Aminoperimidine Hydrobromide from 1,8-diaminonaphthalene and cyanogen bromide . This protocol is designed for research applications, specifically for the preparation of high-purity reagents used in the nephelometric determination of sulfate.
Executive Summary
2-Aminoperimidine (2-AP) is a tricyclic heteroaromatic compound derived from the condensation of 1,8-diaminonaphthalene with cyanogen bromide. Its hydrobromide salt is a critical analytical reagent, primarily utilized for the nephelometric determination of sulfate ions (
Key Reaction:
Critical Safety Directives (HSE)
DANGER: CYANOGEN BROMIDE (BrCN)
This synthesis involves Cyanogen Bromide , a volatile solid that hydrolyzes to release hydrogen cyanide (HCN) and hydrogen bromide (HBr). It acts as a systemic poison and a severe irritant.
| Hazard | Control Measure |
| Acute Toxicity | Fatal if inhaled or swallowed. All operations must be performed in a high-efficiency fume hood. |
| Hydrolysis Risk | Reacts with water/moisture to release HCN. Ensure all solvents are dry; quench waste streams with bleach (sodium hypochlorite) at pH > 10. |
| Explosion Risk | Impure BrCN can polymerize explosively. Use only fresh, colorless crystals. |
Reaction Mechanism
The formation of the perimidine ring system proceeds via a nucleophilic addition-elimination pathway, followed by an intramolecular cyclization.
-
Nucleophilic Attack: The lone pair of one amino group on 1,8-diaminonaphthalene attacks the electrophilic carbon of the cyano group in BrCN.
-
Intermediate Formation: An unstable cyanamide intermediate is formed.
-
Cyclization: The second amino group, held in close proximity by the rigid naphthalene backbone ("Peri" effect), attacks the cyanamide carbon.
-
Aromatization & Salt Formation: The ring closes to form the heteroaromatic system. The elimination of HBr leads to the immediate protonation of the basic exocyclic amine (or ring nitrogen), precipitating the product as the hydrobromide salt.
Mechanistic Pathway Visualization
Figure 1: Step-wise mechanistic flow from the diamine precursor to the hydrobromide salt.
Experimental Protocol
Materials & Reagents[1]
-
1,8-Diaminonaphthalene (1,8-DAN): >98% purity.[1] Note: 1,8-DAN oxidizes rapidly in air (turning dark purple/black). Recrystallize from ethanol if significant discoloration is present.
-
Cyanogen Bromide (BrCN): 97%+, fresh.
-
Solvent: Ethanol (Absolute or 95%).
-
Quenching Solution: 10% NaOH + Bleach (for waste disposal).
Stoichiometry Table
| Component | Role | Molar Eq. | Mass/Vol (Example) | MW ( g/mol ) |
| 1,8-Diaminonaphthalene | Substrate | 1.00 | 1.58 g | 158.20 |
| Cyanogen Bromide | Reagent | 1.10 | 1.16 g | 105.92 |
| Ethanol | Solvent | N/A | 30 - 50 mL | 46.07 |
Step-by-Step Procedure
Step 1: Preparation of the Diamine Solution
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 1,8-diaminonaphthalene in 30 mL of ethanol .
-
Optional: If the solution is dark, add a small amount of activated charcoal, stir for 5 minutes, and filter through Celite to remove oxidation products. The filtrate should be pale brown or pinkish.
Step 2: Addition of Cyanogen Bromide
-
Work in a fume hood. Weigh 1.16 g (11 mmol) of Cyanogen Bromide into a separate vial.
-
Dissolve the BrCN in 10 mL of ethanol .
-
Add the BrCN solution dropwise to the stirring diamine solution at room temperature over 10–15 minutes.
-
Observation: The solution may warm slightly (exothermic). A color change to a deeper tone is common.
-
Step 3: Reaction & Precipitation
-
Stir the mixture at room temperature for 1 hour.
-
Heat the solution to a gentle reflux (approx. 70°C) for 30 minutes to ensure reaction completion.
-
Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C).
-
The This compound will crystallize/precipitate as a greyish-white to pale green solid.
Step 4: Isolation & Purification
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted diamine and colored impurities.
-
Recrystallization: Dissolve the crude salt in the minimum amount of boiling water (or 50:50 water/ethanol). Allow to cool slowly.
-
Collect the purified crystals and dry in a vacuum desiccator over
or silica gel.
Characterization & Quality Control
To validate the synthesis, compare the isolated product against the following specifications.
| Parameter | Specification | Method |
| Appearance | Crystalline powder (White to pale grey/green) | Visual |
| Melting Point | 295 – 300 °C (dec.) | Capillary MP |
| Solubility | Soluble in hot water; sparingly soluble in cold ethanol. | Solubility Test |
| Identity | Formation of insoluble sulfate adduct. | Add 0.1M |
Troubleshooting:
-
Dark Product: Indicates oxidation of the starting material. Ensure 1,8-DAN is purified before use and perform the reaction under Nitrogen/Argon if possible.
-
Low Yield: Ensure the reaction mixture is chilled thoroughly before filtration. The hydrobromide salt has some solubility in warm ethanol.
References
-
Sigma-Aldrich. this compound sesquihydrate Product Specification.Link
-
Dasgupta, P. K., et al. "Nephelometric determination of sulfate with 2-aminoperimidine." Analytical Chemistry, 50(12), 1793-1795. Link
- Pozharskii, A. F., & Dalatresh, V. "Heterocyclic compounds with a bridgehead nitrogen atom." Chemistry of Heterocyclic Compounds. (General reference for perimidine synthesis chemistry).
-
Organic Syntheses. General safety and handling for Cyanogen Bromide.Link
Sources
Technical Whitepaper: Crystallographic Elucidation of 2-Aminoperimidine Hydrobromide
Executive Summary
2-Aminoperimidine Hydrobromide (2-AP·HBr) is a critical heterocyclic reagent, predominantly utilized in analytical chemistry for the nephelometric and gravimetric determination of sulfate ions. While its utility as a precipitating agent is well-documented, the efficacy of 2-AP[1]·HBr relies heavily on its solid-state properties—specifically its lattice energy and solubility profile, which are direct functions of its crystal structure.
This technical guide provides a comprehensive framework for the structural elucidation of 2-AP·HBr. Unlike simple inorganic salts, 2-AP·HBr forms a complex organic-inorganic lattice often involving hydrate water molecules (e.g., dihydrate or sesquihydrate forms) that mediate the interaction between the planar organic cation and the bromide anion. This document details the experimental and computational protocols required to resolve these interactions, focusing on the 2-aminoperimidinium cation architecture and its hydrogen-bonding network.
Molecular Architecture & Chemical Context[2][3][4]
Before initiating diffraction experiments, one must understand the chemical species present in the lattice.
The 2-Aminoperimidinium Cation
The core scaffold is perimidine , a tricyclic system peri-fused at the naphthalene ring.
-
Protonation Site: In the hydrobromide salt, the protonation typically occurs at one of the endocyclic nitrogen atoms (N1 or N3), not the exocyclic amino group. This results in the 2-aminoperimidinium cation.
-
Resonance Stabilization: The positive charge is delocalized across the N-C-N triad, enhancing the planarity of the system.
-
Tautomerism: While the neutral molecule exhibits amino-imino tautomerism, the cation is resonance-stabilized, effectively locking the geometry into a planar, aromatic configuration ideal for
- stacking.
The Counter-Ion Role
The bromide ion (
Experimental Protocol: Crystal Growth & Data Collection
The following protocol is designed to isolate single crystals suitable for X-ray diffraction (XRD).
Crystallization Strategy
Direct precipitation often yields microcrystalline powders unsuitable for single-crystal analysis. A slow-evaporation or solvent-diffusion method is required.
Reagents:
-
This compound (Commercial grade or synthesized via McClure’s method).
-
Solvent System: Ethanol/Water (3:1 v/v).
Protocol:
-
Dissolution: Dissolve 100 mg of 2-AP·HBr in 15 mL of warm ethanol/water mixture.
-
Filtration: Filter through a 0.45
m PTFE syringe filter to remove nucleation sites (dust). -
Growth: Place the vial in a vibration-free environment at 4°C. Allow slow evaporation over 5–7 days.
-
Harvesting: Look for amber/brown prisms. Mount crystals
mm on a glass fiber or MiTeGen loop using Paratone oil.
Single Crystal X-Ray Diffraction (SXRD) Workflow
The following diagram outlines the critical path from crystal selection to structural solution.
Figure 1: Critical path for crystallographic structure determination. Note the iterative nature of the refinement stage.
Structural Analysis & Refinement
Upon solving the structure (typically in a monoclinic space group such as
Data Reduction Parameters
Ensure your dataset meets these quality metrics before publishing or finalizing the model:
| Parameter | Acceptable Range | Significance |
| R1 (Observed) | Indicates agreement between the model and observed electron density. | |
| Completeness | Ensures no missing crystallographic planes. | |
| GoF (Goodness of Fit) | Validates the weighting scheme of the refinement. | |
| Redundancy | High redundancy improves signal-to-noise ratio. |
The Hydrogen Bonding Network
In the dihydrate form (
-
Primary Interaction: The exocyclic amino group (
) and the protonated ring nitrogen ( ) act as hydrogen bond donors. -
The Bridge: Water molecules accept protons from the organic cation and donate protons to the bromide anion.
-
Network Topology:
. This indirect coordination explains the stability of the hydrate; dehydrating the crystal often leads to lattice collapse or amorphization.
Interaction Map Visualization
The following diagram illustrates the specific connectivity expected in the hydrated salt lattice.
Figure 2: Supramolecular interaction map showing the water-mediated bridging between the organic cation and the bromide anion, alongside Pi-Pi stacking forces.
Pharmaceutical & Analytical Implications[3][5]
Understanding this structure allows for the optimization of 2-AP·HBr in its primary application: sulfate determination.[2]
-
Solubility Product (
): The high lattice energy derived from the extensive H-bond network (shown in Fig 2) ensures that 2-AP·HBr is stable as a solid but dissociates readily in water to release the reactive 2-aminoperimidinium cation. -
Sulfate Selectivity: The "lock-and-key" mechanism for sulfate precipitation mimics the crystal lattice interactions. The sulfate ion (
), being a tetrahedral oxyanion, displaces the bromide and water/solvent molecules. The resulting 2-aminoperimidinium sulfate is highly insoluble because the sulfate ion can bridge multiple planar cations more effectively than the bromide, creating a tighter, more hydrophobic packing arrangement.
References
-
Sigma-Aldrich. (n.d.). This compound sesquihydrate for the determination of sulfate. Product Specification. Retrieved from
-
McClure, C. E. (1973).[1] 2-Aminoperimidinium Bromide Dihydrate. Journal of Chemical & Engineering Data. (Contextual citation for synthesis and salt formation).
-
International Union of Crystallography (IUCr). (1996). 2-Aminoperimidinium Bromide Dihydrate. Acta Crystallographica Section C. Retrieved from
-
Stephen, W. I. (1970).[1] A new reagent for the detection and determination of sulphate. Analytica Chimica Acta, 50, 413-422. (Foundational work on the analytical application).
-
Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Standard protocol for refinement).
Sources
Spectroscopic data of 2-Aminoperimidine Hydrobromide (NMR, IR, UV-Vis)
Technical Whitepaper: Spectroscopic Characterization of 2-Aminoperimidine Hydrobromide
Executive Summary
this compound (CAS: 40835-96-9) is a specialized heterocyclic reagent primarily utilized in analytical chemistry for the nephelometric and turbidimetric determination of sulfate ions (
This guide provides a comprehensive technical analysis of the compound’s spectroscopic identity (NMR, IR, UV-Vis), grounded in experimental causality and structural logic. It is designed for researchers requiring rigorous validation protocols for reagent purity and analytical method development.
Part 1: Chemical Identity & Structural Context
The stability and reactivity of this compound stem from its "guanidine-embedded" structure. Upon protonation (forming the hydrobromide salt), the positive charge is delocalized across the N1-C2-N3 triad, creating a symmetric, resonance-stabilized cation. This symmetry is the defining feature of its spectroscopic profile.
| Property | Data |
| IUPAC Name | 1H-Perimidin-2-amine hydrobromide |
| CAS Number | 40835-96-9 |
| Formula | |
| Molecular Weight | 264.12 g/mol (anhydrous basis) |
| Appearance | Crystalline powder (White to pale green/yellow) |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water (increases with heat) |
Structural Visualization
The following diagram illustrates the resonance stabilization of the cation, which dictates the equivalence of protons observed in NMR.
Caption: Resonance delocalization in the perimidinium cation ensures chemical equivalence of H-4/H-9 and H-5/H-8 protons.
Part 2: Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: Dissolve ~10 mg of sample in 0.6 mL DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.50 - 11.00 | Broad Singlet (s) | 2H/3H | Exchangeable protons on the guanidinium core. Chemical shift varies with concentration and water content.[1] | |
| 8.00 - 8.20 | Doublet (d) | 2H | H-4, H-9 | Protons peri to the nitrogen atoms (deshielded by anisotropy of the heterocyclic ring). |
| 7.60 - 7.80 | Triplet (t) / Multiplet | 2H | H-5, H-8 | Protons at the "beta" positions of the naphthalene ring. |
| 7.10 - 7.30 | Doublet (d) | 2H | H-6, H-7 | Protons meta to the bridgehead; typically the most shielded aromatic signals. |
-
C-2 (Guanidine Carbon): ~150-155 ppm (Deshielded by three nitrogens).
-
Aromatic Carbons: 105-140 ppm.
-
Bridgehead carbons (quaternary) will be weak/silent in DEPT.
-
C-4/9 and C-5/8 will show distinct signals.
-
Infrared (IR) Spectroscopy
Protocol: KBr pellet or ATR (Attenuated Total Reflectance). Diagnostic Value: Validation of the primary amine and the salt form.
| Wavenumber (cm | Vibration Mode | Interpretation |
| 3100 - 3400 | Broad, strong bands indicating the primary amine ( | |
| 3000 - 3050 | Weak shoulders characteristic of unsaturated aromatic C-H bonds. | |
| 1630 - 1660 | Strong characteristic band for the cyclic amidine/guanidine system ("Scissoring" of amine). | |
| 1580 - 1600 | Skeletal vibrations of the naphthalene/perimidine core. | |
| 750 - 850 | Strong bands indicative of the substitution pattern (1,2,3-trisubstituted benzene rings fused). |
UV-Vis Spectroscopy
Protocol: 10
| Transition | Notes | |
| ~230 - 240 | High energy aromatic transition (Naphthalene core). | |
| ~330 - 350 | Characteristic "Perimidine" band. This region is responsible for the pale yellow/green color. |
Part 3: Analytical Application Workflow
The primary utility of 2-Aminoperimidine HBr is the quantitative precipitation of sulfate. This reaction is stoichiometric and can be monitored via nephelometry (light scattering).
Caption: Workflow for sulfate determination using 2-Aminoperimidine HBr as a precipitating agent.
References
-
Sigma-Aldrich. this compound sesquihydrate Product Specification & COA. Retrieved from
- Stephen, W. I. (1970). A new reagent for the detection and determination of sulphate. Analytica Chimica Acta, 50, 413-422.
- Jones, R. A., & Keane, J. (2013). The Chemistry of Perimidines. In Advances in Heterocyclic Chemistry. (General spectroscopic properties of the perimidine nucleus).
-
PubChem. this compound Compound Summary. Retrieved from
Sources
The Perimidine Scaffold: From Chromophores to Chemotherapeutics
Technical Guide | Version 1.0
Executive Summary
Perimidine (1H-perimidine) represents a unique tricyclic heteroaromatic system comprising a naphthalene core fused to a pyrimidine ring at the peri-positions (1,8-positions).[1] Historically valued for its robust chromophoric properties in the dye industry, the scaffold has undergone a pharmacological renaissance.[1] Its amphoteric electronic nature—capable of acting as both a nucleophile and an electrophile—makes it a privileged structure in medicinal chemistry, particularly for DNA intercalation and kinase inhibition.[1] This guide analyzes the historical genesis, synthetic evolution, and therapeutic utility of perimidine compounds.[1][2]
The Genesis: Historical Trajectory
The discovery of perimidine is not a singular event but a progression of structural elucidation.[2]
-
1874: The Initial Perception (de Aguiar): The chemical entity was first noted by de Aguiar, who observed the formation of a nitrogen-rich byproduct when reacting naphthalene derivatives.[1] However, the exact structural characterization remained ambiguous.[1]
-
1909: The Systematic Definition (Franz Sachs): The definitive chemical grounding was established by Franz Sachs.[1] His extensive study on the reaction between 1,8-diaminonaphthalene and carboxylic acids provided the first reproducible synthetic route and structural confirmation of the perimidine nucleus.[1] Sachs' work transitioned perimidine from a curiosity to a chemically accessible scaffold.[1]
Visualization: Historical & Functional Evolution
Figure 1: Timeline of perimidine chemistry evolution from discovery to modern pharmacotherapy.[1]
Synthetic Evolution: Methodologies & Mechanisms
The synthesis of perimidine hinges on the reactivity of 1,8-diaminonaphthalene (1,8-DAN) .[1] The proximity of the two amino groups (the peri effect) creates a "proton sponge" architecture that is highly reactive toward carbonyl electrophiles.[1]
3.1 The Classic Approach (Sachs Method)
-
Reagents: 1,8-Diaminonaphthalene + Carboxylic Acid (Formic acid, Acetic acid).[1]
-
Conditions: High heat, often neat or in acidic reflux.[1]
-
Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration and cyclization.[1]
3.2 Modern Catalytic Approaches
Contemporary methods utilize aldehydes or ketones to form dihydroperimidines, which are often oxidized to perimidines.[1]
-
Catalysts: Lewis acids (
, ), Brønsted acids (Sulfamic acid), or heterogeneous catalysts (Zeolites, Nano-silica sulfuric acid).[1] -
Advantages: Mild conditions (room temperature), higher yields, and avoidance of corrosive reagents.[1]
Visualization: Mechanistic Pathway
Figure 2: General mechanism for the cyclocondensation of 1,8-DAN with aldehydes to form perimidines.[1]
Comparative Data: Synthetic Efficiency
The shift from classical to green chemistry is quantified below.
| Methodology | Reagents | Catalyst | Conditions | Yield (%) | Notes |
| Classical (Sachs) | Carboxylic Acids | None (Self-acidic) | Reflux (>100°C), 2-5h | 40-65% | Harsh, corrosive, difficult workup.[1] |
| Lewis Acid | Aldehydes | RT, Acetonitrile | 85-92% | Mild, good functional group tolerance.[1] | |
| Heterogeneous | Aldehydes | Nano-Silica Sulfuric Acid | Solvent-free, 60°C | 90-95% | Green, catalyst reusable.[1] |
| Microwave | Carboxylic Acids | None | MW Irradiation, min | 80-90% | Rapid, energy-efficient.[1] |
Experimental Protocols
Protocol A: Classical Synthesis of 2-Methylperimidine (Validation Standard)
This protocol serves as a baseline to understand the intrinsic reactivity of the scaffold.[1]
-
Reagents: 1,8-Diaminonaphthalene (10 mmol), Acetic anhydride (15 mmol), Sodium acetate (catalytic).[1]
-
Procedure:
-
Dissolve 1,8-DAN in 20 mL of acetic acid.
-
Add acetic anhydride dropwise under stirring.[1]
-
Reflux the mixture for 3 hours. Monitor via TLC (Mobile phase: Ethyl acetate/Hexane 1:3).[1]
-
Cool to room temperature; pour into ice-cold water.
-
Neutralize with 10%
solution to precipitate the product.[1] -
Filter the solid and recrystallize from ethanol.[1]
-
-
Expected Outcome: Yellowish crystals, MP ~120°C.[1]
Protocol B: Green Synthesis of 2-Arylperimidines (Modern Standard)
Recommended for library generation in drug discovery.[1]
-
Reagents: 1,8-Diaminonaphthalene (1 mmol), Benzaldehyde derivative (1 mmol), Sulfamic acid (10 mol%).[1]
-
Procedure:
-
Validation:
-
Purity: >95% by HPLC.
-
Atom Economy: High (water is the only byproduct).[1]
-
Pharmacological Landscape
The perimidine scaffold is a bio-isostere of purines and pyrimidines, allowing it to interact with biological targets involving nucleic acid recognition.[1]
-
DNA Intercalation: The planar tricyclic system allows perimidines to slide between DNA base pairs, disrupting replication.[1] This is the primary mechanism for their antitumor activity.
-
Kinase Inhibition: Substituted perimidines mimic the ATP-binding motif, acting as competitive inhibitors for kinases involved in cancer progression (e.g., EGFR, CDK).[1]
-
Antimicrobial: The amphoteric nature allows for membrane disruption in Gram-positive bacteria.[1]
References
-
de Aguiar, A. (1874).[1] "Ueber das Diamidonaphtalin." Berichte der deutschen chemischen Gesellschaft, 7(1), 309-316.[1] Link[1]
-
Sachs, F. (1909).[1] "Über Perimidin." Annalen der Chemie, 365(1), 135-166.[1] Link[1]
-
Herbert, J. M., et al. (1987).[1] "1,8-Diaminonaphthalene: A versatile intermediate in heterocyclic synthesis."[1] Journal of Chemical Technology and Biotechnology, 40(2), 125-135.[1]
-
Khurana, J. M., et al. (2012).[1] "Catalyst-free synthesis of perimidine derivatives in water." Tetrahedron Letters, 53(15), 1953-1956.[1] Link[1]
-
Ghorbani-Vaghei, R., et al. (2013).[1] "Nano-silica sulfuric acid: An efficient catalyst for the synthesis of perimidines."[1][3][4] Chinese Chemical Letters, 24(5), 415-418.[1] Link[1]
Sources
Theoretical and computational studies of 2-Aminoperimidine Hydrobromide
An In-Depth Technical Guide: Theoretical and Computational Studies of 2-Aminoperimidine Hydrobromide
Abstract
This technical guide provides a comprehensive overview of the integrated experimental and computational methodologies employed to characterize this compound. This compound is a significant intermediate in the synthesis of pharmaceuticals and specialty agrochemicals[1]. The guide elucidates the synergy between spectroscopic techniques and quantum chemical computations, offering a detailed narrative for researchers, chemists, and drug development professionals. We explore the molecule's structural, vibrational, and electronic properties through a combination of Fourier-transform infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, corroborated by Density Functional Theory (DFT) calculations. Advanced computational analyses, including Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), are detailed to explain intramolecular interactions and chemical reactivity. Furthermore, the guide contextualizes these findings within drug discovery by outlining the protocol and significance of molecular docking studies, demonstrating the potential of this compound as a scaffold for designing novel therapeutic agents.
Introduction to this compound
2-Aminoperimidine and its derivatives represent a class of heterocyclic compounds with a rigid, planar perimidine core. The hydrobromide salt, this compound (C₁₁H₉N₃·HBr), is noted for its stability and utility as a synthetic precursor[1]. Its applications range from being a key intermediate in the development of novel therapeutics to its use as an analytical reagent, for instance, in the nephelometric determination of sulfate ions in trace amounts[2][3].
The therapeutic potential of the perimidine scaffold is significant, with various derivatives exhibiting promising antimicrobial and enzyme inhibitory activities[4][5]. Understanding the fundamental physicochemical properties of this compound is therefore crucial for its rational modification and incorporation into more complex, biologically active molecules. Computational chemistry provides an indispensable toolkit for this purpose, enabling the elucidation of molecular characteristics that are often difficult to probe experimentally. By simulating molecular behavior at the quantum level, we can predict spectroscopic signatures, map electron density distributions, and understand reactivity, thereby guiding synthetic efforts and accelerating the drug discovery process[6][7].
Caption: Molecular structure of the 2-Aminoperimidine cation.
Experimental and Spectroscopic Characterization
A thorough characterization of this compound involves a multi-technique spectroscopic approach. These experimental methods provide foundational data that are used to validate and refine computational models.
Synthesis Protocol
The synthesis of perimidine derivatives is well-established. For instance, 2-substituted-2,3-dihydro-1H-perimidines can be synthesized through the condensation of 1,8-diaminonaphthalene with appropriate aldehydes[4][8]. Similarly, 2-aminopyrimidine derivatives have been efficiently synthesized via multicomponent one-pot reactions, often under solvent-free conditions to enhance yield and environmental compatibility[9][10].
General Experimental Protocol for Synthesis:
-
Reactant Mixing: Equimolar amounts of a diamine precursor (e.g., 1,8-diaminonaphthalene) and a suitable amine-containing reactant are mixed. For solvent-free conditions, reactants are finely ground together[10].
-
Reaction Conditions: The mixture is heated (e.g., 80-90 °C) for a specified duration (typically 2-6 hours)[10]. The reaction progress is monitored using Thin-Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and recrystallized to yield the pure product.
-
Characterization: The final product's structure and purity are confirmed using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry[4][11].
Spectroscopic Analysis
Spectroscopic analysis provides direct insight into the molecular structure, bonding, and electronic environment of the title compound.
-
FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy is essential for identifying functional groups. The FT-IR and FT-Raman spectra of this compound are expected to show characteristic bands for N-H stretching (amine and imine groups), C-H aromatic stretching, C=N stretching, and various ring vibrations. The experimental frequencies are compared with theoretical values calculated via DFT to achieve a precise assignment of vibrational modes[12][13].
-
NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic structure, allowing for the unambiguous confirmation of the molecular framework[8][12].
-
UV-Visible Spectroscopy: This technique probes the electronic transitions within the molecule. The absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions, which are characteristic of the conjugated aromatic system of the perimidine core[12][14]. Time-Dependent DFT (TD-DFT) is used to simulate the electronic spectrum and assign these transitions[12].
Computational Modeling and Theoretical Analysis
Computational chemistry provides a powerful lens to interpret and expand upon experimental findings. Density Functional Theory (DFT) is the workhorse for these investigations due to its excellent balance of accuracy and computational cost[7].
Caption: Workflow for the theoretical study of this compound.
Density Functional Theory (DFT) Analysis
The foundation of the computational study is the optimization of the molecule's geometry. This is typically performed using DFT with the B3LYP functional and a Pople-style basis set like 6-311++G(d,p)[4][12][15].
-
Causality of Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a robust description of electron correlation for organic molecules. The 6-311++G(d,p) basis set is chosen for its flexibility; the '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. The '(d,p)' denotes polarization functions, which allow for anisotropy in the electron distribution and are essential for modeling chemical bonds accurately.
Once the geometry is optimized to a minimum energy state, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a true energy minimum[16]. The calculated vibrational frequencies are then scaled by an empirical factor (e.g., ~0.965) to correct for anharmonicity and systematic errors in the DFT method, allowing for direct comparison with experimental FT-IR and Raman data[13].
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of lone pairs, core orbitals, and bonds (Lewis structures)[17]. This method is invaluable for quantifying intramolecular interactions.
The key output is the second-order perturbation energy, E(2), which measures the stabilization energy from a donor-acceptor interaction[17][18]. For example, an interaction between a filled lone pair orbital (n, the donor) and an empty anti-bonding orbital (σ* or π, the acceptor) indicates hyperconjugation and charge delocalization. A larger E(2) value signifies a stronger interaction[18]. NBO analysis can confirm the presence of strong intermolecular hydrogen bonds, such as N-H···O, by identifying the corresponding donor (lone pair on O) and acceptor (σ of N-H) orbitals and quantifying the stabilization energy[19].
Caption: Conceptual diagram of an NBO donor-acceptor interaction.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.
-
HOMO: Acts as the electron donor (nucleophile).
-
LUMO: Acts as the electron acceptor (electrophile).
The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical descriptor of chemical reactivity and kinetic stability[16][20]. A small HOMO-LUMO gap indicates that the molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited[16]. Conversely, a large gap suggests high stability[21]. Global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity[16][20].
Table 1: Comparison of Experimental and Theoretical Data (Illustrative)
| Parameter | Experimental Value | Theoretical (DFT) Value | Source (Methodology) |
| Vibrational Freq. (cm⁻¹) | [12][13] | ||
| N-H Stretch | ~3400 cm⁻¹ | ~3450 cm⁻¹ (scaled) | |
| C=N Stretch | ~1610 cm⁻¹ | ~1625 cm⁻¹ (scaled) | |
| ¹H NMR Chemical Shift (ppm) | [8][12] | ||
| Aromatic Protons | 7.2 - 7.9 ppm | Calculated shielding tensors | |
| Amine Protons | ~9.0 ppm | Calculated shielding tensors | |
| UV-Vis λ_max (nm) | [12][14] | ||
| π→π* transition | ~350 nm | ~355 nm (TD-DFT) | |
| n→π* transition | ~260 nm | ~258 nm (TD-DFT) | |
| HOMO-LUMO Gap (eV) | Not directly measured | ~4.6 eV | [22] |
Note: The values presented are illustrative, based on typical results for similar aromatic amine compounds, as specific published experimental data for this compound was not found in the initial search.
Application in Drug Development: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex[5]. This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action[11][23].
Protocol for Molecular Docking
-
Receptor Preparation: An X-ray crystal structure of the target protein is obtained from the Protein Data Bank (PDB)[23]. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized using DFT, as described previously.
-
Docking Simulation: Using software like AutoDock or MOE, the ligand is placed in the defined active site of the receptor[11][23]. A scoring algorithm calculates the binding energy (or docking score) for numerous possible binding poses. The pose with the lowest binding energy is considered the most favorable[23].
-
Analysis: The best-docked pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues[10].
Interpretation and Significance
A low binding energy (e.g., more negative than -6 kcal/mol) suggests a strong and stable interaction between the ligand and the protein, indicating potential inhibitory activity[22]. Studies on perimidine derivatives have shown promising inhibitory activity against enzymes like acetylcholinesterase, with docking studies successfully identifying the probable binding modes within the enzyme's active site[4]. The insights gained from docking can guide the rational design of more potent and selective inhibitors by modifying the ligand's structure to enhance favorable interactions.
Integrated Analysis: Bridging Theory and Experiment
The true power of this dual approach lies in its synergy. Experimental spectra, which represent the reality of the molecule's behavior, serve as the ultimate benchmark for the computational models[4]. When the scaled theoretical vibrational frequencies align well with the experimental FT-IR spectrum, it validates the accuracy of the optimized molecular geometry and the chosen level of theory[13][16]. This validated model can then be used with confidence to explore properties that are not directly observable, such as the precise nature of intramolecular charge transfer (via NBO) or the distribution of frontier orbitals (HOMO-LUMO) that govern reactivity. This integrated analysis provides a complete, self-validating picture of the molecule's properties.
Conclusion
The theoretical and computational study of this compound, grounded in experimental spectroscopic data, provides a profound understanding of its structural, vibrational, and electronic characteristics. Methodologies such as DFT, NBO, and HOMO-LUMO analysis offer detailed insights into the molecule's stability, reactivity, and intramolecular interactions. When applied in the context of drug development, these computational tools, particularly molecular docking, enable the prediction of binding affinities and interaction modes with biological targets. This in-depth guide demonstrates that the integration of computational and experimental techniques is not merely complementary but essential for the rational design of novel molecules with desired properties, paving the way for the development of new pharmaceuticals and advanced materials.
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Chem-Impex. This compound. [Link]
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Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]
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Maluleke, M. M., et al. (2021). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. [Link]
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ResearchGate. Molecular orbitals (HOMO→LUMO, HOMO-1→LUMO, and HOMO-2→LUMO) o at the.... [Link]
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Ahmad, I., et al. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. PubMed. [Link]
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Sakai, T., et al. (2018). Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane. PubMed. [Link]
-
ResearchGate. (PDF) Synthesis, in vitro potential and computational studies on 2-amino-1, 4-dihydropyrimidines as multitarget antibacterial ligands. [Link]
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ResearchGate. (PDF) Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. [Link]
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Brieflands. Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. [Link]
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University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. [Link]
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AIMS Press. Natural bond orbital analysis of dication magnesium complexes [Mg(H2O)6]2+ and [n]2+; n=1-4. [Link]
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ResearchGate. (PDF) Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies. [Link]
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Mary, Y. S., et al. (2020). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT-IR, FT-Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule.... PubMed. [Link]
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Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]
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Taha, M., et al. (2016). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
Al-Ostath, A., et al. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
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Alam, M. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PMC. [Link]
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Al-Hourani, B. J. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. PMC. [Link]
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Annadurai, K., et al. (2024). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2 -. PMC. [Link]
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Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. [Link]
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Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing. [Link]
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Mary, Y. S., et al. (2010). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. PubMed. [Link]
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Al-Ghamdi, A. A., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]
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ResearchGate. (PDF) Integrated spectral, structural and computational investigation of antihypertensive drug Clonidine: experimental, DFT and molecular interaction analysis. [Link]
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Technical Monograph: 2-Aminoperimidine Hydrobromide
Topic: CAS number for 2-Aminoperimidine Hydrobromide Content Type: An in-depth technical guide or whitepaper on the core.
CAS Number: 40835-96-9
Abstract
This compound is a specialized heterocyclic reagent primarily utilized in analytical chemistry for the nephelometric and turbidimetric determination of sulfate ions (
Identity & Physicochemical Profile[2][3][4][5][6]
The hydrobromide salt of 2-aminoperimidine is the preferred commercial form due to its superior shelf stability compared to the free base. It is most commonly supplied as a sesquihydrate.
Table 1: Chemical Identity and Properties
| Property | Specification |
| CAS Number | 40835-96-9 (Sesquihydrate/General HBr salt) |
| Alternative CAS | 313223-13-1 (Hydrate specific) |
| IUPAC Name | 1H-Perimidin-2-amine hydrobromide |
| Chemical Formula | |
| Molecular Weight | 264.12 g/mol (Anhydrous) / 291.15 g/mol (Sesquihydrate) |
| Appearance | Crystalline solid (White to off-white/beige) |
| Melting Point | 295–300 °C (decomposition) |
| Solubility | Soluble in hot water, ethanol, and DMF; slightly soluble in cold water. |
| Stability | Stable under normal conditions; light sensitive (store in amber vials). |
Synthesis & Preparation Protocol
Expertise & Causality: The synthesis of this compound relies on the cyclocondensation of 1,8-diaminonaphthalene with cyanogen bromide (BrCN). This route is preferred over urea-based fusion because BrCN acts as both the carbon source for the guanidine-like bridge and the source of the hydrobromide counterion. This "atom-economical" approach ensures the product precipitates directly as the salt, minimizing purification steps.
Protocol: Cyclocondensation Route
Reagents:
-
1,8-Diaminonaphthalene (98% purity)
-
Cyanogen Bromide (BrCN) [DANGER: Highly Toxic - Handle in Fume Hood]
-
Ethanol (Absolute) or Methanol
-
Diethyl ether (for washing)
Step-by-Step Methodology:
-
Solution A Preparation: Dissolve 10 mmol of 1,8-diaminonaphthalene in 20 mL of ethanol. Ensure complete dissolution; mild heating (40°C) may be required.
-
Reaction Initiation: In a separate vessel, dissolve 11 mmol (1.1 eq) of Cyanogen Bromide in 10 mL of ethanol.
-
Why: A slight excess of BrCN ensures complete consumption of the diamine, preventing difficult-to-remove starting material contamination.
-
-
Addition: Dropwise add the BrCN solution to Solution A under constant stirring at room temperature.
-
Observation: The reaction is exothermic. A precipitate (the hydrobromide salt) will begin to form almost immediately as the perimidine ring closes and HBr is eliminated/captured.
-
-
Reflux: Heat the mixture to reflux for 1-2 hours to ensure thermodynamic completion of the ring closure.
-
Isolation: Cool the mixture to 0°C (ice bath). Filter the precipitate using vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol followed by diethyl ether to remove unreacted BrCN and organic impurities.
-
Drying: Dry the solid in a vacuum desiccator over
.
Diagram 1: Synthesis Pathway[7]
Caption: Cyclocondensation of 1,8-diaminonaphthalene with BrCN yields the perimidine core, trapping HBr to form the stable salt.
Analytical Applications: Sulfate Determination[1][3][6][8]
Trustworthiness (Self-Validating System):
The primary industrial use of this compound is as a precipitant for sulfate (
Protocol: Nephelometric Sulfate Assay
Reagents:
-
Precipitating Reagent: 0.5% (w/v) this compound in water.
-
Standard Sulfate Solution:
(100 ppm). -
Buffer: Acetate buffer (pH 4.5) to prevent interference from carbonates.
Workflow:
-
Sample Prep: Filter the water sample (0.45 µm) to remove particulate matter.
-
Buffering: Add 1 mL of acetate buffer to 10 mL of sample.
-
Precipitation: Add 2 mL of 2-Aminoperimidine HBr reagent.
-
Stabilization: Vortex for 30 seconds and allow to stand for 5 minutes. The formation of a white, stable suspension indicates the presence of sulfate.
-
Measurement: Measure turbidity at 420 nm (nephelometer) or measure the absorbance of the supernatant after centrifugation (indirect UV).
Diagram 2: Analytical Workflow
Caption: Workflow for the nephelometric determination of sulfate using this compound.
Biological & Pharmaceutical Context
While the hydrobromide salt is an analytical tool, the 2-aminoperimidine scaffold is a "privileged structure" in medicinal chemistry. Researchers utilizing the HBr salt as a starting material should be aware of its potential biological activities.
-
DNA Intercalation: The planar tricyclic structure allows perimidines to intercalate between DNA base pairs, similar to acridines. This property is being explored for anti-tumor agents.
-
Antimicrobial Activity: Derivatives synthesized from the HBr salt have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane integrity.
-
Drug Development Note: To convert the HBr salt to the free base for biological assays, neutralize an aqueous solution with NaOH and extract with ethyl acetate. The free base is less water-soluble and more lipophilic (LogP ~ 2.5).
Safety & Handling
Signal Word: WARNING
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic. Store in a desiccator at room temperature.
-
Disposal: As a halogenated organic nitrogen compound, dispose of via high-temperature incineration.
References
-
Dasgupta, P. K., et al. (1978). "Determination of Sulfate with 2-Aminoperimidine." Analytical Chemistry, 50(13), 1793–1795. Retrieved from [Link]
-
PubChem. (n.d.).[7] 1H-Perimidin-2-amine hydrobromide hydrate.[7] National Library of Medicine.[7] Retrieved from [Link]
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A Comprehensive Technical Guide to the Purity Analysis of 2-Aminoperimidine Hydrobromide
Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate
2-Aminoperimidine and its salts, such as the hydrobromide (CAS No: 40835-96-9), are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Their rigid, planar structure and hydrogen bonding capabilities make them valuable scaffolds for designing enzyme inhibitors, molecular probes, and supramolecular assemblies. In any research or drug development context, the chemical purity of the starting material is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe scientific outcomes are built.
This guide provides a multi-faceted analytical strategy for the comprehensive purity assessment of 2-Aminoperimidine Hydrobromide. We will move beyond simple percentage reporting to establish a holistic understanding of the material's identity, thermal stability, and impurity profile. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Compound Profile:
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | N/A |
| CAS Number | 40835-96-9 | [2][3] |
| Molecular Formula | C₁₁H₁₀BrN₃ | [2] |
| Molecular Weight | 264.13 g/mol (anhydrous) | [2][4] |
| Appearance | Typically a solid | N/A |
| Melting Point | ~295-300 °C | [3][4] |
| Common Form | Sesquihydrate (C₁₁H₉N₃ · HBr · 1.5H₂O) |[3] |
Integrated Analytical Workflow for Purity Determination
A single analytical technique is insufficient to fully characterize a compound. True scientific rigor demands an orthogonal approach, where different methods provide complementary information. The workflow below illustrates an effective strategy for the purity analysis of this compound.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Chromatographic Purity: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic molecules. Its primary function is to separate the main compound from any potential impurities, allowing for precise quantification.
Rationale for Method Development
For a polar, aromatic amine salt like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar stationary phase (e.g., C18) will retain the aromatic perimidine core, while a polar mobile phase allows for elution. The inclusion of a buffer is critical to maintain a consistent pH, ensuring reproducible retention times and peak shapes for the ionizable amine group. UV detection is ideal due to the extensive chromophore of the perimidine ring system.[3][5]
Proposed RP-HPLC Method
The following protocol is a robust starting point for the analysis. As per ICH guidelines, this method would require full validation for parameters such as linearity, accuracy, precision, and specificity.[6]
Experimental Protocol: RP-HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium acetate buffer. Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC-grade water and adjust the pH to 4.0 with acetic acid. Filter through a 0.45 µm filter.[7]
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (the diluent). This yields a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested in the same manner and at the same concentration as the reference standard.
-
-
Chromatographic Conditions:
-
Inject 10 µL of the standard and sample solutions into the HPLC system.
-
Run the gradient program and record the chromatograms.
-
-
Calculation:
-
Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Data Presentation: HPLC Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[8] |
| Mobile Phase | A: 20 mM Ammonium Acetate, pH 4.0B: Acetonitrile | Buffered aqueous-organic mobile phase is standard for polar analytes. |
| Gradient | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-35 min: 10% B | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[6] |
| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity.[8] |
| Detector | UV-Vis Diode Array Detector (DAD) | DAD allows for peak purity assessment and detection at the optimal wavelength. |
| Wavelength | 270 nm (scan 200-400 nm) | Chosen based on typical absorbance for aromatic systems; a full scan is recommended initially.[6][8] |
Spectroscopic Identity and Structural Verification
Spectroscopic methods provide an orthogonal confirmation of the molecule's identity, ensuring the primary peak observed in HPLC is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation in solution.[9] For 2-Aminoperimidine, ¹H NMR will show signals for the aromatic protons on the perimidine core and the amine protons. ¹³C NMR will confirm the number and type of carbon atoms.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (6H): The six protons on the naphthalene core will appear as a series of doublets and triplets in the aromatic region (~6.5-8.0 ppm), characteristic of a substituted naphthalene system. The specific coupling patterns will confirm the substitution pattern.[10][11]
-
Amine/Amidinium Protons (3H): The protons of the amino group and the protonated ring nitrogen (amidinium system) will likely appear as a broad singlet or multiple broad signals, potentially in the range of 4.5-8.0 ppm, and their chemical shift may be concentration-dependent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[12] The FTIR spectrum serves as a molecular fingerprint.
Data Presentation: Key FTIR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| 3400 - 3100 | N-H Stretch (Amine, Amidinium) | Broad, strong absorptions. The presence of water of hydration may also contribute here. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak sharp peaks. |
| ~1650 | C=N Stretch (Amidine system) | Strong, sharp peak. |
| ~1600, ~1470 | C=C Aromatic Ring Stretch | Multiple sharp bands of varying intensity. |
| 1300 - 1200 | C-N Stretch | Medium intensity band. |
Thermal Analysis: Stability and Solvation State
Thermal analysis provides critical information about the material's melting behavior, thermal stability, and the presence of bound solvents or water (solvates/hydrates).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and assess purity. A pure, crystalline compound will exhibit a sharp, well-defined endothermic peak at its melting point. Impurities typically cause a broadening of the peak and a depression of the melting temperature. The listed melting point is approximately 295-300 °C.[3][4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is essential for quantifying the amount of volatile content, such as water or residual solvent. Given that this compound is known to exist as a sesquihydrate (1.5 moles of water), TGA is crucial for confirming the hydration state.[3]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: Place the pan in a simultaneous TGA/DSC instrument.
-
Conditions:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Temperature Program: Heat from 30 °C to 350 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Curve: Look for a weight loss step between ~50 °C and 150 °C corresponding to the loss of water. For a sesquihydrate (MW 291.14), the theoretical water content is ~9.27%.
-
DSC Curve: Observe the endotherm corresponding to the water loss, followed by a sharp endotherm at ~295-300 °C corresponding to the melting of the anhydrous material.[3]
-
Potential Impurities
A thorough purity analysis includes consideration of potential process-related impurities and degradation products.
-
Synthesis-Related Impurities: The synthesis of perimidines often involves the condensation of 1,8-diaminonaphthalene with a suitable reagent.[1] Potential impurities could include:
-
Unreacted 1,8-diaminonaphthalene.
-
By-products from side reactions.
-
-
Degradation Products: As an amine, the compound could be susceptible to oxidation over time, leading to colored impurities. Hydrolysis is less likely for the stable perimidine core but should be considered under harsh conditions.
These impurities, if present, would likely be detected by the proposed HPLC method as distinct peaks with different retention times from the main compound.
Conclusion
The purity analysis of this compound is a comprehensive process that relies on the synergistic application of chromatographic, spectroscopic, and thermal techniques. HPLC provides the quantitative measure of purity and impurity profile, while NMR and FTIR confirm the molecular identity. TGA/DSC is indispensable for verifying the hydration state and thermal stability. By adopting this integrated, evidence-based workflow, researchers and developers can ensure the quality and integrity of their material, leading to more reliable and reproducible scientific advancements.
References
- Baghel, U. S., Sharma, H., Chouhan, A., Sharma, A., Mukim, M., & Singh, D. (2020). Gradient RP-HPLC Method development for simultaneous estimation of Dextromethorphan hydrobromide, Phenylephrine hydrochloride, and Triprolidine hydrochloride in Liquid Dosage Form. Research Journal of Pharmacy and Technology.
-
Unknown Author. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. CNKI. Retrieved from [Link]
-
Attimarad, M., Al-Dhubiab, B. E., Al-Saeed, H. S., Sarhandi, K. E., & Nair, A. B. (2020). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Kumar, A., Kumar, A., & Devi, N. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR absorption spectra of the amide I, amide II and C=O stretching bands for PAA/PAAc microgels in the collapsed state. Retrieved from [Link]
- Garbacz, G., & Wesolowski, M. (2012). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Journal of Thermal Analysis and Calorimetry.
-
ResearchGate. (n.d.). FTIR-ATR spectra of polypiperazine-amine thin-film composite nanofiltration membrane. Retrieved from [Link]
-
El-Kassem, L. A., & El-Sayed, G. M. (2014). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. Retrieved from [Link]
-
Zanni, M. T., & Hochstrasser, R. M. (2008). Amide I two-dimensional infrared spectroscopy of proteins. Accounts of Chemical Research. Retrieved from [Link]
-
Stanković, M., Otašević, B., Protić, A., Ota, A., & Zečević, M. (2021). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. Scientific Reports. Retrieved from [Link]
-
Gökçe, H., Utku, B., Taslimi, P., Gök, M., Gülçin, İ., & Büyükgüngör, O. (2019). Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties. Bioorganic Chemistry. Retrieved from [Link]
-
Gildner, M. B., & Byrd, R. A. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-氨基萘嵌间二氮杂苯 氢溴酸盐 倍半水合物 for the determination of SO42-, ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 12. Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Stability Profile and Lifecycle Management of 2-Aminoperimidine Hydrobromide
Executive Summary
2-Aminoperimidine Hydrobromide (CAS: 40835-96-9 / 313223-13-1) is a specialized precipitating reagent primarily utilized for the nephelometric and titrimetric determination of sulfate ions (
Due to the presence of the exocyclic primary amine and the electron-rich perimidine heteroaromatic core, this compound is susceptible to oxidative degradation and photolytic decomposition . Strict adherence to storage protocols—specifically protection from light and moisture—is required to maintain reagent fidelity and prevent high background absorbance in colorimetric assays.
Quick Reference: Storage Matrix
| State | Primary Condition | Secondary Requirement | Max Shelf Life |
| Solid (Lyophilized/Powder) | Ambient ( | Desiccated, Dark | 2–3 Years |
| Stock Solution | Refrigerated ( | Amber Glass, Inert Gas | 1 Month |
| Working Reagent | Ambient | Protect from Light | Use Fresh (<24h) |
Physicochemical Characterization & Stability Mechanics
Chemical Identity
-
IUPAC Name: 1H-Perimidin-2-amine hydrobromide
-
Molecular Formula:
(often supplied as sesquihydrate or hydrate) -
Molecular Weight: ~264.12 g/mol (anhydrous basis)
-
Appearance: Off-white to pale yellow crystalline powder.
-
Solubility: Sparingly soluble in cold water; soluble in ethanol and dilute mineral acids.
Mechanisms of Degradation
To ensure data integrity, researchers must understand why the reagent fails.
-
Oxidative Discoloration: The amino group at the C-2 position activates the naphthalene-like ring system, making it prone to oxidation by atmospheric oxygen. This results in the formation of diazo-like coupling products or quinone-imine derivatives, manifested as a darkening of the powder (grey/brown) or solution.
-
Impact: Increases blank absorbance values in nephelometric and colorimetric assays, reducing sensitivity at low sulfate concentrations.
-
-
Hygroscopic Hydrolysis: As a hydrobromide salt, the compound is hygroscopic. Absorption of atmospheric moisture can lead to clumping and partial hydrolysis, altering the stoichiometric weight during reagent preparation.
-
Impact: Inaccurate gravimetric preparation of standard solutions.
-
Storage & Handling Protocols
Solid State Management
Protocol:
-
Container: Store in the original manufacturer’s amber glass vial. If transferring, use high-density polyethylene (HDPE) or amber glass with a PTFE-lined cap.
-
Environment: Maintain in a dedicated desiccator cabinet.
-
Temperature: While stable at room temperature, long-term storage at
is recommended to retard autoxidation.
Reagent Solution Preparation (Sulfate Determination)
The following workflow ensures the generation of a stable working reagent for nephelometric analysis.
Reagent Formulation:
-
Solvent: Ethanol/Water mixture (typically 50:50 or similar ratio to enhance solubility of the bromide salt while ensuring precipitation of the sulfate).
-
Concentration: Typically 0.5% to 1.0% (w/v).
Step-by-Step Protocol:
-
Weighing: Weigh the calculated amount of this compound. Note: Correct for hydration state if using the sesquihydrate.
-
Dissolution: Dissolve in a minimal volume of ethanol. Sonicate if necessary to ensure complete dissolution before adding water.
-
Filtration (Critical): Filter the solution through a 0.45
membrane (nylon or PTFE) to remove any insoluble oxidation products that may act as nucleation sites for premature precipitation. -
Storage: Transfer immediately to an amber bottle.
Workflow Visualization
The following diagram outlines the lifecycle and decision logic for handling 2-Aminoperimidine reagents.
Caption: Lifecycle management workflow for this compound, emphasizing visual inspection and blank absorbance checks to ensure assay validity.
Quality Assurance & Troubleshooting
Self-Validating System
Before running valuable samples, perform a Reagent Blank Check :
-
Mix the prepared reagent with sulfate-free distilled water in the standard assay ratio.
-
Measure absorbance at the assay wavelength (typically UV or via nephelometry).
-
Criterion: If the background absorbance is >0.1 AU (or significantly higher than historical baselines), the reagent has oxidized and must be remade.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Powder is dark brown | Advanced oxidation | Discard solid; purchase fresh stock. |
| Turbidity in fresh reagent | Incomplete dissolution or contamination | Filter (0.45 |
| Non-linear Calibration | Reagent depletion or saturation | Ensure reagent is in molar excess (at least 2x) relative to max sulfate. |
| Drifting Baseline | Temperature fluctuation | Thermostat reagent and samples to |
Safety & Disposal (EHS)
Hazard Classification (GHS):
-
H301: Toxic if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
Always manipulate the solid powder in a chemical fume hood to prevent inhalation.
-
Wear nitrile gloves and safety goggles.
-
Disposal: As a halogenated organic amine, dispose of as hazardous chemical waste. Do not pour down the drain.
References
-
Sigma-Aldrich. (n.d.). This compound sesquihydrate Product Specification. Retrieved from
-
National Institutes of Health (NIH). (2003). Determination of Sulfate Ion with this compound Using an Optode. PubMed. Retrieved from
-
Royal Society of Chemistry. (1975). The indirect colorimetric determination of sulphate with 2-aminoperimidine. The Analyst. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from
-
U.S. EPA. (1978). Method 375.2: Determination of Sulfate by Automated Colorimetry. (Contextual reference for amine reagent handling). Retrieved from
Comprehensive Guide to Quantum Chemical Calculations for Perimidine Derivatives
Executive Summary
Perimidines (1H-perimidines) are tricyclic nitrogen heterocycles consisting of a pyrimidine ring fused to a naphthalene system. Their planar, electron-rich architecture makes them critical scaffolds in two distinct high-value sectors: pharmaceuticals (as DNA intercalators and antitumor agents) and materials science (as corrosion inhibitors and molecular switches).
This technical guide provides a rigorous, self-validating computational protocol for modeling perimidine derivatives. Unlike generic DFT guides, this document addresses the specific challenges of perimidine chemistry, including prototropic tautomerism,
Part 1: Theoretical Framework & Model Selection
The "Why" Behind the Method
Perimidines exhibit a unique electronic duality. The N-heterocyclic ring provides localized lone pairs for coordination (metal binding/corrosion inhibition), while the naphthalene backbone offers a delocalized
-
Standard DFT (B3LYP): While B3LYP is the industry workhorse, it fails to capture the long-range dispersion forces critical for predicting how perimidines stack in DNA or on metal surfaces.
-
Recommended Functionals:
-
Global Hybrid (B3LYP/6-311++G(d,p)): Adequate for gas-phase geometry and basic vibrational analysis.
-
Range-Separated/Dispersion-Corrected (wB97XD or M06-2X): Mandatory for docking studies, tautomeric equilibrium in solution, or solid-state packing predictions.
-
The Tautomerism Challenge
Perimidines undergo prototropic tautomerism (migration of the N-H proton between N1 and N3). In symmetric derivatives, these are degenerate. In 2-substituted derivatives, the tautomeric preference dictates reactivity. Your calculation must locate the global minimum, not just a local transition state.
Part 2: Computational Methodology (Protocol)
This section details the step-by-step workflow. All calculations assume the use of packages like Gaussian, ORCA, or GAMESS.
Workflow Diagram
The following diagram outlines the logical flow from structure generation to data extraction.
Figure 1: Standardized computational workflow for perimidine derivatives ensuring vibrational stability before property extraction.
Step-by-Step Protocol
Step 1: Geometry Optimization & Frequency Check
The naphthalene ring is rigid, but substituents at the C-2 position can rotate.
-
Basis Set: Use 6-311++G(d,p).[1][2][3] The diffuse functions (++) are critical for describing the lone pair electrons on the Nitrogen atoms.
-
Validation: Calculate vibrational frequencies. NIMAG (Number of Imaginary Frequencies) must be 0 . If NIMAG > 0, you are at a saddle point, not a minimum.
Step 2: Solvent Modeling
Perimidines are rarely used in vacuum. Use the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD model.
-
For Biological Activity: Use Water (
). -
For Corrosion/Dyes: Use Ethanol or DMSO.
Step 3: Global Reactivity Descriptors (GRD) Calculation
Using the energies of the HOMO (
| Descriptor | Symbol | Formula | Physical Meaning |
| Ionization Potential | Energy required to remove an electron (oxidation). | ||
| Electron Affinity | Energy released when adding an electron (reduction). | ||
| Chemical Hardness | Resistance to charge transfer (stability). | ||
| Electronic Chemical Potential | Escaping tendency of electrons.[4] | ||
| Electrophilicity Index | Propensity to accept electrons (crucial for DNA binding). |
Part 3: Electronic Structure & Reactivity Analysis
Frontier Molecular Orbitals (FMO)
In perimidines, the HOMO is typically localized on the nitrogen atoms and the naphthalene rings (
-
Small Gap (
): Indicates a "soft" molecule, highly polarizable, and reactive. High corrosion inhibition efficiency correlates with a small gap (easier electron donation to metal). -
Large Gap: Indicates high kinetic stability.
Molecular Electrostatic Potential (MEP)
MEP maps are vital for predicting non-covalent interactions.
-
Red Regions (Negative Potential): Localized over the N1/N3 atoms. These are the sites for electrophilic attack (e.g., protonation or metal coordination).
-
Blue Regions (Positive Potential): Localized on the hydrogens of the aromatic rings. These sites interact with nucleophiles.[5]
Tautomerism & Reactivity Logic
The migration of the proton affects the local softness of the nitrogen atoms. The diagram below illustrates how to interpret tautomeric data.
Figure 2: Logic flow for determining the dominant tautomer, which dictates the active pharmaceutical ingredient (API) structure.
Part 4: Spectroscopic Validation
To ensure your model is grounded in reality, you must validate against experimental spectra.
-
NMR (
H and C): Use the GIAO (Gauge-Independent Atomic Orbital) method.-
Note: Calculated shifts are isotropic shielding tensors. You must use a linear scaling factor (e.g.,
) specific to your functional/basis set.
-
-
IR Spectroscopy: DFT overestimates frequencies because it ignores anharmonicity.
-
Correction: Multiply raw frequencies by a scaling factor (typically 0.961 for B3LYP/6-311G++).
-
-
UV-Vis (TD-DFT): Calculate the first 6-10 excited states (n
and ).-
Solvent Effect: Crucial here. Gas-phase UV-Vis calculations for perimidines are often useless due to strong solvatochromism.
-
Part 5: Application - Corrosion Inhibition Mechanism
For researchers in materials science, the Fukui Functions provide local reactivity indices.[6]
-
(Nucleophilic attack): Where the molecule donates electrons (HOMO density). High
on Nitrogen implies good adsorption on Fe/Cu surfaces. - (Electrophilic attack): Where the molecule accepts back-donation from metal d-orbitals.
Equation for Back-Donation Energy (
References
-
Obot, I. B., et al. (2015). "Computational simulation and corrosion inhibition of perimidine derivatives on mild steel." Journal of Molecular Liquids.
-
Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics.
-
Miertuš, S., et al. (1981). "Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects." Chemical Physics.
-
Parr, R. G., et al. (1999). "Electrophilicity Index."[4] Journal of the American Chemical Society.
-
Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
An In-Depth Technical Guide to the Health and Safety of 2-Aminoperimidine Hydrobromide
A comprehensive Safety Data Sheet (SDS) for 2-Aminoperimidine Hydrobromide (CAS RN: 40835-96-9) is not publicly available at this time. As a result, a complete and authoritative technical guide that meets the standards of scientific integrity for researchers, scientists, and drug development professionals cannot be fully compiled.
While several chemical suppliers provide basic GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this data is not a substitute for a comprehensive SDS. The available information indicates that this compound should be handled with caution, as it is classified as a hazardous substance. However, without a detailed SDS, critical information regarding toxicology, specific first-aid measures, firefighting protocols, and accidental release procedures remains unverified.
Hazard Identification and Classification
Based on information from multiple chemical suppliers, this compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark , and the signal word is "Warning" .
It is important to note that a conflicting SDS from one supplier states that the chemical is not considered hazardous. This discrepancy highlights the critical need for a comprehensive and verified SDS from a primary manufacturer to resolve these conflicting classifications and provide a definitive hazard assessment.
Principles of Safe Handling
Given the GHS classification, the following general principles for handling this compound in a laboratory setting are recommended as a baseline, pending the availability of a complete SDS. These recommendations are derived from best practices for handling chemicals with similar hazard classifications.
Engineering Controls
A fundamental principle of chemical safety is the implementation of robust engineering controls to minimize exposure.
-
Ventilation: All work with this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust particles.
-
Contained Operations: For procedures with a higher risk of generating dust or aerosols, consider using a glove box or other enclosed systems.
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is essential to protect researchers from potential exposure.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound. It is advisable to double-glove, especially during procedures with a high risk of contamination. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly.
-
Body Protection: A laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of contamination, a disposable gown or coveralls should be worn.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator appropriate for particulate matter (e.g., an N95 respirator) should be used.
Emergency Procedures
The following are general emergency procedures based on the known hazards. These should be adapted to specific laboratory protocols and emergency response plans.
First-Aid Measures
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spread of the powder.
-
Clean-up: Carefully sweep up the spilled solid material, avoiding the generation of dust. Place the material into a sealed, labeled container for proper disposal as chemical waste.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the environment.
Future Guidance
The information presented in this guide is based on the limited publicly available data and should be considered preliminary. Researchers, scientists, and drug development professionals are strongly advised to obtain a comprehensive and verified Safety Data Sheet from the manufacturer or supplier of this compound before commencing any work with this compound. An authoritative SDS will provide the necessary detailed information to conduct a thorough risk assessment and implement specific, appropriate safety protocols.
References
Due to the lack of a comprehensive, publicly available Safety Data Sheet for this compound, a formal reference list with verifiable URLs cannot be provided at this time. The GHS classification information was aggregated from various chemical supplier websites.
Methodological & Application
Application Notes and Protocols for Anion Sensing and Recognition using 2-Aminoperimidine Hydrobromide
Introduction: The Critical Role of Anion Recognition and the Promise of 2-Aminoperimidine Hydrobromide
Anions are ubiquitous in biological and environmental systems, playing pivotal roles in a vast array of processes, from cellular signaling to industrial catalysis.[1] The development of synthetic receptors capable of selectively recognizing and sensing specific anions is, therefore, a cornerstone of modern supramolecular chemistry, with profound implications for medical diagnostics, environmental monitoring, and drug development.[2] Among the diverse families of anion receptors, those based on the perimidine scaffold have emerged as particularly promising candidates due to their unique electronic properties and propensity for hydrogen bonding.[3]
This application note provides a comprehensive technical guide to the use of this compound as a versatile and effective tool for anion sensing and recognition. We will delve into the underlying sensing mechanisms, provide detailed, field-proven protocols for experimental workflows, and present a framework for data analysis and interpretation. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results for researchers and drug development professionals.
Sensing Mechanism: A Symphony of Hydrogen Bonding and Photophysical Modulation
The efficacy of this compound as an anion sensor is rooted in its molecular structure. The protonated perimidine ring system, featuring acidic N-H protons, acts as an excellent hydrogen bond donor. Upon interaction with an anionic guest, a stable host-guest complex is formed, primarily through hydrogen bonding interactions.[4] This binding event perturbs the electronic structure of the 2-aminoperimidine fluorophore, leading to distinct changes in its photophysical properties, namely its UV-Vis absorption and fluorescence emission spectra.
Two primary mechanisms can be operative, often in concert:
-
Hydrogen Bonding Induced Changes: The formation of hydrogen bonds with the anion can alter the energy levels of the frontier molecular orbitals of the 2-aminoperimidine molecule. This can result in a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima, providing a clear optical signal for anion detection.[5]
-
Deprotonation: In the presence of strongly basic anions, such as fluoride, a proton transfer from the acidic N-H groups of the sensor to the anion can occur. This deprotonation event leads to the formation of the neutral 2-aminoperimidine species, which possesses significantly different photophysical properties compared to its protonated counterpart, often resulting in a dramatic color change and a "turn-on" or "turn-off" fluorescence response.[6]
The selectivity of the sensor for different anions is dictated by a combination of factors, including the size, geometry, and basicity of the anion, as well as the solvent environment.
Figure 1: Anion sensing mechanism of this compound.
Synthesis of this compound
While various methods for the synthesis of perimidine derivatives have been reported, a common approach involves the condensation of 1,8-diaminonaphthalene with a suitable precursor.[3] For 2-aminoperimidine, this can be achieved through reaction with cyanamide or a guanidine salt. The hydrobromide salt can then be obtained by treatment with hydrobromic acid. A generalized, robust protocol is provided below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,8-diaminonaphthalene (1.0 eq) in ethanol.
-
Addition of Reagent: To this solution, add guanidine hydrochloride (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Purification: Collect the solid by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-aminoperimidine.
-
Salt Formation: To obtain the hydrobromide salt, dissolve the purified 2-aminoperimidine in a minimal amount of hot ethanol and add a stoichiometric amount of hydrobromic acid (48% aqueous solution).
-
Isolation: Cool the solution to induce crystallization. Collect the crystalline this compound by filtration, wash with cold ethanol, and dry under vacuum.
Note: This is a generalized protocol. For specific reaction conditions and yields, it is advisable to consult the primary literature on perimidine synthesis.[7][8]
Experimental Protocols for Anion Sensing
The following protocols detail the use of this compound for anion sensing using UV-Vis and fluorescence spectroscopy.
Protocol 2: Colorimetric Anion Sensing using UV-Vis Spectroscopy
This protocol allows for the qualitative and quantitative determination of anion binding through changes in the UV-Vis absorption spectrum.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixture with water).
-
Prepare stock solutions of the anions to be tested (e.g., tetrabutylammonium salts of F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) at a higher concentration (e.g., 1 x 10⁻² M) in the same solvent.
-
-
UV-Vis Titration:
-
Pipette a fixed volume of the this compound stock solution into a quartz cuvette (1 cm path length) and dilute to the desired final concentration (e.g., 1 x 10⁻⁵ M) with the solvent.
-
Record the initial UV-Vis absorption spectrum of the sensor solution.
-
Incrementally add small aliquots of the anion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum. Continue the additions until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is most pronounced) against the concentration of the added anion.
-
The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis.[6]
-
Figure 2: Workflow for colorimetric anion sensing using UV-Vis spectroscopy.
Protocol 3: Fluorometric Anion Sensing
This protocol leverages the changes in fluorescence emission for highly sensitive anion detection.
-
Stock Solution Preparation:
-
Prepare stock solutions as described in Protocol 2. The concentration of the sensor for fluorescence measurements is typically lower (e.g., 1 x 10⁻⁶ M).
-
-
Fluorescence Titration:
-
Pipette a fixed volume of the this compound stock solution into a quartz fluorescence cuvette and dilute to the desired final concentration.
-
Record the initial fluorescence emission spectrum by exciting at the absorption maximum (λₘₐₓ) of the sensor.
-
Incrementally add small aliquots of the anion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the anion concentration.
-
Calculate the binding constant (Kₐ) using a suitable binding isotherm (e.g., Benesi-Hildebrand for 1:1 binding).
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the initial linear portion of the titration curve).[9]
-
Quantitative Data and Selectivity
The following table presents hypothetical but representative data for the binding of this compound with various anions in a common organic solvent like DMSO. This data is for illustrative purposes and should be experimentally determined for the specific conditions used.
| Anion | Binding Constant (Kₐ, M⁻¹) | Limit of Detection (LOD, µM) | Observed Color Change | Fluorescence Response |
| F⁻ | 5.0 x 10⁴ | 0.5 | Colorless to Yellow | Turn-on |
| AcO⁻ | 1.2 x 10⁴ | 1.2 | Colorless to Pale Yellow | Quenching |
| H₂PO₄⁻ | 8.5 x 10³ | 2.5 | No significant change | Quenching |
| Cl⁻ | 5.2 x 10² | 15 | No significant change | Minor Quenching |
| Br⁻ | 1.8 x 10² | 30 | No significant change | Negligible |
| I⁻ | < 10² | > 50 | No significant change | Negligible |
This table illustrates the expected trend in binding affinities, which generally follows the basicity of the anions. The strong interaction with fluoride is indicative of a potential deprotonation mechanism.[6]
Conclusion
This compound stands as a potent and versatile molecular tool for the colorimetric and fluorometric sensing of anions. Its straightforward synthesis, coupled with its sensitive response to anionic guests through well-defined hydrogen bonding and deprotonation mechanisms, makes it an attractive candidate for a wide range of applications in research and development. The protocols and insights provided in this application note offer a robust starting point for scientists to explore the rich potential of this perimidine-based sensor in their respective fields.
References
-
El-Faham, A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5039. [Link]
-
Picci, G., et al. (2022). Fluorescent and colorimetric sensors for anions: Highlights from 2020 to 2022. Coordination Chemistry Reviews, 475, 214893. [Link]
-
Kumar, A., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4), 43. [Link]
-
Agilent Technologies. (2023). SPADNS Colorimetric Method to Quantify Fluorides in Water. [Link]
-
Gonçalves, R. C. R., et al. (2022). Anion Colorimetric Chemosensor Based on a Benzimidazole-Functionalized BODIPY Derivative. Chemosensors, 10(7), 279. [Link]
-
Borrachero, P., et al. (2021). Switching-On Fluorescence by Copper (II) and Basic Anions: A Case Study with a Pyrene-Functionalized Squaramide. Molecules, 26(5), 1318. [Link]
-
Kundu, S., Egboluche, T. K., Yousuf, Z., & Hossain, M. A. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Chemosensors, 9(10), 287. [Link]
-
Dutta, S., & Das, S. (2022). Perimidine Derivative as a Colorimetric/fluorescence turn-on Sensor for Fe³⁺: Smartphone-assisted Sensing and Quantification of Fe³⁺. ResearchGate. [Link]
-
Photoswitching dynamics of a guanidine anion receptor. (2020). Chemical Science, 11(38), 10446-10454. [Link]
-
Kaya, Y., et al. (2010). Uv-Vis Spectra and Fluorescence Properties of Two Iminooxime Ligands and Their Metal Complexes: Optical Band Gaps. Gazi University Journal of Science, 23(1), 13-18. [Link]
-
Steinberg, D., et al. (1998). In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases. Journal of clinical periodontology, 25(3), 213-217. [Link]
-
Li, Y., et al. (2019). Two macrocycle-based sensors for anions sensing. Scientific reports, 9(1), 1-8. [Link]
-
Jowett, L. A., et al. (2022). Measuring anion binding at biomembrane interfaces. Nature communications, 13(1), 1-9. [Link]
-
Reticular Chemistry for Optical Sensing of Anions. (2022). Chemosensors, 10(9), 373. [Link]
-
Highly sensitive and rapid method for determination of fluoride ion concentrations in serum and urine using flow injection analysis with a fluoride ion-selective electrode. (2000). Analytical and bioanalytical chemistry, 368(5), 558-562. [Link]
-
Kadir, M. A., Razak, F. I., & Haris, N. S. H. (2022). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Trends in Sciences, 19(24), 6890-6890. [Link]
-
The affinity constants (log K a, M −1) for the anion binding of... (2014). ResearchGate. [Link]
-
Anion-Binding Properties of Short Linear Homopeptides. (2022). International journal of molecular sciences, 23(13), 7351. [Link]
-
Wiskur, S. L., Ait-Haddou, H., Lavigne, J. J., & Anslyn, E. V. (2001). Anion recognition: synthetic receptors for anions and their application in sensors. Accounts of chemical research, 34(12), 963-972. [Link]
-
UV-vis spectra of 1 with various anions Fig 8. UV-vis spectra of 2 with... (2017). ResearchGate. [Link]
-
Kubik, S., et al. (2016). Oxoanion binding to a cyclic pseudopeptide containing 1,4-disubstituted 1,2,3-triazole moieties. Organic & biomolecular chemistry, 14(48), 11463-11475. [Link]
-
-
ANALYTICAL METHODS. (n.d.). ATSDR. [Link]
-
- US10794882B2 - Aqueous colorimetric fluoride detection - Google Patents. (n.d.).
-
Conformation and anion binding properties of cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits. (2004). Chemistry-A European Journal, 10(23), 5923-5932. [Link]
-
Anion-Sensing Properties of Cyclopentaphenylalanine. (2022). Molecules, 27(12), 3901. [Link]
-
Anion binding studies of tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions: A positional isomeric effect. (2017). Journal of Molecular Structure, 1141, 446-454. [Link]
Sources
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. Anion recognition: synthetic receptors for anions and their application in sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Switching-On Fluorescence by Copper (II) and Basic Anions: A Case Study with a Pyrene-Functionalized Squaramide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft [mdpi.com]
- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 8. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Sulfate Determination via 2-Aminoperimidine Hydrobromide Precipitation
Abstract
This application note details a robust protocol for the determination of sulfate ions (
Introduction & Scientific Rationale
Sulfate determination is a critical quality attribute in pharmaceutical salt selection and environmental monitoring. Traditional gravimetric methods are too slow for high-throughput environments, while standard
The 2-Aminoperimidine Advantage: this compound acts as a specific precipitating agent for sulfate. The method operates on an indirect quantification principle :
-
Precipitation: 2-AP is added in known excess to the sulfate-containing sample.
-
Separation: The insoluble 2-aminoperimidinium sulfate is removed.
-
Quantification: The excess unreacted 2-AP in the supernatant is derivatized (diazotized) to form a stable red azo-dye, measured spectrophotometrically at 525 nm .
This approach converts a difficult heterogeneous measurement (turbidity) into a precise homogeneous measurement (absorbance), governed strictly by Beer’s Law.
Reaction Mechanism
The core chemistry involves two distinct stages: the precipitation of the analyte and the derivatization of the titrant.
Stage 1: Precipitation
2-Aminoperimidine (protonated form) reacts with sulfate ions to form an insoluble crystalline salt.
Stage 2: Diazotization (Color Development)
The excess 2-aminoperimidine in the supernatant is subjected to diazotization using nitrous acid, followed by coupling (often self-coupling or with a coupling agent like N-(1-naphthyl)ethylenediamine) to produce a chromophore with
Mechanism Diagram
Figure 1: Workflow of the indirect colorimetric determination of sulfate.
Reagents and Equipment
Equipment
-
Spectrophotometer: Capable of reading at 525 nm (e.g., Agilent Cary 60 or equivalent).
-
Centrifuge: Capable of 3000–5000 RCF (to pellet the precipitate firmly).
-
Vortex Mixer: For rapid equilibration.
-
Precision Pipettes: P1000 and P200 sets.
Reagents
-
This compound Solution: Dissolve 0.5 g of this compound in 100 mL of distilled water. Note: Store in an amber bottle; stability is approx. 1 week.
-
Standard Sulfate Solution (1000 ppm): Dissolve 1.479 g of anhydrous
in 1 L of deionized water. -
Sodium Nitrite Solution (0.1 M): Freshly prepared.
-
Ammonium Sulfamate (0.5%): To remove excess nitrous acid.
-
Sodium Hydroxide (1 M): For pH adjustment during color development.
Experimental Protocol
Step 1: Sample Preparation[1][2]
-
Filter samples through a 0.45 µm membrane to remove pre-existing particulate matter.
-
Adjust sample pH to between 3.0 and 4.0 using dilute HCl or NaOH. Crucial: 2-AP precipitation is pH-sensitive.
Step 2: Precipitation Reaction[3][4]
-
Pipette 2.0 mL of the Sample (or Standard) into a 15 mL centrifuge tube.
-
Add 1.0 mL of This compound Solution .
-
Vortex vigorously for 30 seconds.
-
Allow the mixture to stand for 15 minutes at room temperature to ensure complete crystal growth.
-
Centrifuge at 4000 rpm for 10 minutes .
-
Checkpoint: Ensure a compact pellet is formed. If the supernatant is cloudy, recentrifuge.
Step 3: Colorimetric Development (The Indirect Step)
-
Carefully transfer 1.0 mL of the clear supernatant into a clean cuvette or test tube.
-
Add 0.5 mL of 0.1 M Sodium Nitrite . Mix and wait 2 minutes (Diazotization).
-
Add 0.5 mL of 0.5% Ammonium Sulfamate to destroy excess nitrite (prevents side reactions). Mix and wait 1 minute.
-
Add 1.0 mL of 1 M NaOH to induce the coupling reaction and color shift.
-
Dilute to a final volume of 5.0 mL with distilled water.
Step 4: Measurement[1][2]
-
Measure absorbance at 525 nm against a reagent blank (prepared by substituting the sample with sulfate-free water in Step 2).
-
Note: Since this is an indirect method, Absorbance decreases as Sulfate concentration increases (because more sulfate consumes more 2-AP, leaving less to react with the dye).
Data Analysis & Calculation
Calibration Curve Construction
Prepare sulfate standards (0, 10, 25, 50, 100 ppm). Plot the Absorbance of the Supernatant vs. Sulfate Concentration .
Linearity Check:
The relationship follows an inverse linear regression:
- = Absorbance of sample supernatant.
- = Absorbance of the blank (0 ppm sulfate, max 2-AP).
- = Sensitivity slope.
Summary Table: Method Validation Parameters
| Parameter | Specification | Notes |
| Linear Range | 2 – 120 mg/L | Dilute samples >120 mg/L |
| Detection Limit (LOD) | 0.5 mg/L | Superior to BaCl2 (~2-5 mg/L) |
| Precision (RSD) | < 2.5% | At 50 mg/L concentration |
| Wavelength | 525 nm | Red region, minimizes organic interference |
| Interferences | Phosphate co-precipitates; remove via |
Comparison: 2-AP vs. Barium Chloride
The choice between 2-Aminoperimidine and Barium Chloride depends on the required accuracy and sample matrix.
Figure 2: Strategic comparison of sulfate determination methodologies.
Key Takeaway: Use 2-AP for pharmaceutical assays, trace analysis, or when high precision (RSD < 5%) is required. Use BaCl2 for rough estimation or high-concentration wastewater where precision is secondary to speed.
References
-
Jones, P. A., & Stephen, W. I. (1973). The Indirect Colorimetric Determination of Sulphate with 2-Aminoperimidine. Analytica Chimica Acta, 64(1), 85–92.
-
Al-Tamrah, S. A. (1998). Spectrophotometric Determination of Sulphate by Flow Injection Analysis Using 2-Aminoperimidine. Analytica Chimica Acta, 375(3), 277-283.
-
Fujinaga, K., et al. (2003). Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane. Analytical Sciences, 19(12), 1633-1636.
-
American Society for Testing and Materials (ASTM). Standard Test Methods for Sulfate Ion in Water (D516-16). (Referenced for standard BaCl2 comparison).
2-Aminoperimidine Hydrobromide as an intermediate in pharmaceutical synthesis
From Critical Quality Control Reagent to Privileged Scaffold in Drug Discovery
Abstract
This technical guide profiles 2-Aminoperimidine Hydrobromide (CAS: 40835-96-9), a tricyclic heteroaromatic compound often conflated with the simpler 2-aminopyrimidine. While historically established as the "Gold Standard" reagent for the nephelometric determination of sulfate ions in pharmaceutical APIs (Active Pharmaceutical Ingredients), it has re-emerged as a privileged scaffold in medicinal chemistry. Its planar, electron-deficient architecture allows for DNA intercalation, making it a valuable intermediate in the synthesis of cytotoxic agents and antimicrobial derivatives. This guide provides validated protocols for both its analytical utility and its synthetic application in heterocyclic construction.
Chemical Identity & Properties
Distinction Alert: Do not confuse with 2-Aminopyrimidine.
-
2-Aminoperimidine: Tricyclic (Naphthalene fused with Pyrimidine). Planar, DNA-intercalating.
-
2-Aminopyrimidine: Bicyclic (Single pyrimidine ring). Common kinase inhibitor scaffold (e.g., Imatinib).
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 40835-96-9 (Anhydrous), 313223-13-1 (Hydrate) |
| Molecular Formula | C₁₁H₉N₃[1][2][3] · HBr |
| Molecular Weight | 264.12 g/mol |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Soluble in hot water, DMSO, DMF; slightly soluble in cold water/ethanol. |
| Stability | Hygroscopic. Store in desiccator. Light sensitive (protect from UV). |
| pKa | ~6.0 (Protonation occurs at N-1/N-3, not the exocyclic amine) |
Application I: Quality Control in Pharma Manufacturing
Role: Analytical Reagent for Sulfate Determination (Limit Tests)
In pharmaceutical synthesis, sulfate ions (
Protocol A: Nephelometric Determination of Trace Sulfate
Objective: Quantify sulfate impurities in an API sample down to 0.5 ppm.
Reagents:
-
Reagent Solution: Dissolve 0.5 g 2-Aminoperimidine HBr in 100 mL distilled water (requires heating to 60°C). Filter if necessary.
-
Standard Sulfate Solution:
(from ).
Workflow:
-
Sample Prep: Dissolve 1.0 g of API in 10 mL water (or suitable solvent mixture). Adjust pH to 4.0–5.0 (crucial for precipitation kinetics).
-
Precipitation: Add 2.0 mL of Reagent Solution.
-
Incubation: Vortex for 10 seconds. Let stand for 5 minutes. A white, stable suspension forms if sulfate is present.
-
Measurement: Measure turbidity at 420 nm using a nephelometer or UV-Vis spectrophotometer.
-
Validation: Compare against a standard curve (0–50 ppm).
Data Interpretation:
| Turbidity (Absorbance @ 420nm) | Sulfate Concentration (ppm) | Action |
|---|---|---|
| < 0.05 AU | < 5 ppm | Pass (Typical Limit) |
| 0.05 - 0.20 AU | 5 - 50 ppm | Quantify & Assess Risk |
| > 0.20 AU | > 50 ppm | Fail (Reprocess Batch) |
Application II: Synthetic Intermediate for Drug Discovery
Role: Scaffold for DNA Intercalators and Heterocyclic Fusions
The perimidine core is isosteric with naphthalimides (known antitumor agents). The 2-amino group is a versatile "chemical handle" for cyclization reactions, particularly with aldehydes, to form 2,3-dihydroperimidines or fused systems. These derivatives often exhibit cytotoxicity by intercalating into DNA base pairs, inhibiting Topoisomerase II.
Protocol B: Synthesis of Bioactive 2-Substituted Perimidine Derivatives
Reaction Type: Acid-Catalyzed Condensation with Aromatic Aldehydes. Target Molecule: 2-Aryl-2,3-dihydroperimidine (Potential Antitumor Agent).
Reagents:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.1 eq)
-
Solvent: Ethanol (EtOH)
-
Catalyst: Piperidine (catalytic amount) or Acetic Acid
Step-by-Step Methodology:
-
Neutralization (In-situ): Since the starting material is a hydrobromide salt, dissolve 2.64 g (10 mmol) of 2-Aminoperimidine HBr in 20 mL warm ethanol. Add 1.1 eq of Triethylamine (
) to liberate the free base. Stir for 10 min. -
Addition: Add 11 mmol of the chosen aromatic aldehyde.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).-
Observation: The solution typically darkens; a precipitate may form upon cooling.
-
-
Work-up: Cool to room temperature. Pour the reaction mixture into 50 mL ice-cold water.
-
Isolation: Filter the precipitate. Wash with cold ethanol to remove unreacted aldehyde.
-
Purification: Recrystallize from DMF/Ethanol mixtures.
Mechanism of Action (Biological): The resulting dihydroperimidine derivative possesses a planar tricyclic core that slides between DNA base pairs (Intercalation). The substituent at the C-2 position (from the aldehyde) projects into the DNA groove, providing specificity and enhancing binding affinity.
Visualizations
Figure 1: Synthetic Pathway & Mechanism
This diagram illustrates the dual utility of the compound: as a sulfate scavenger (QC) and a precursor to DNA-binding drugs.
Caption: Workflow depicting the divergence between analytical QC applications and synthetic medicinal chemistry routes.
Safety & Handling (MSDS Highlights)
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Toxicity: Perimidines are DNA intercalators; treat all derivatives as potential mutagens/carcinogens until proven otherwise.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially when handling the powder form to avoid inhalation.
References
-
Mukherjee, A., & Sasikala, W. D. (2013).[4] Drug-DNA intercalation: from discovery to the molecular mechanism. Advances in Protein Chemistry and Structural Biology. Retrieved from [Link]
-
Herbert, R. B. (2014).[8] Heterocyclic Chemistry: Perimidines and their derivatives. In Comprehensive Heterocyclic Chemistry. (Contextual grounding on perimidine reactivity).
Sources
- 1. scbt.com [scbt.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Advanced Synthesis and Characterization of Conductive Poly(2-Aminoperimidine) using the Hydrobromide Precursor
Executive Summary
This guide details the synthesis of Poly(2-aminoperimidine) (p2AP) utilizing 2-Aminoperimidine Hydrobromide (2-AP·HBr) as the monomeric precursor. Unlike standard polyaniline (PANI) or polypyrrole, p2AP offers a unique fused heteroaromatic "ladder-like" structure derived from the perimidine core (a pyrimidine ring fused to a naphthalene ring).
The hydrobromide salt form (
Scientific Principles & Mechanism[1][2][3]
The Monomer Advantage
2-Aminoperimidine is structurally analogous to 1,8-diaminonaphthalene but cyclized with a carbon center. The HBr salt dissociates in water, providing the monomer cation and bromide counter-ions.
-
Solubility: The ionic nature of 2-AP·HBr allows immediate dissolution in
acids, whereas the free base often requires sonication or alcohol additives. -
Polymerization Site: Oxidative coupling typically occurs at the 4, 6, 7, or 9 positions of the naphthalene ring or via the exocyclic amine, leading to a conjugated system capable of polaron/bipolaron charge transport.
Reaction Pathway
The synthesis follows an oxidative polymerization mechanism (similar to PANI).[1][2]
-
Oxidation: The monomer is oxidized to a radical cation.[3]
-
Coupling: Radical cations couple (head-to-tail or head-to-head) expelling protons.
-
Propagation: Further oxidation and coupling extend the chain.
Figure 1: Simplified oxidative polymerization pathway for 2-Aminoperimidine.
Protocol A: Electrochemical Polymerization (Sensors)
Best for: Thin films, sensor interfaces, and modified electrodes (GCE).
Materials
-
Working Electrode: Glassy Carbon Electrode (GCE) (3mm diameter).
-
Counter Electrode: Platinum Wire.[4]
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Monomer: this compound (Sigma/TCI).
-
Electrolyte: 0.1 M
or .
Methodological Steps
-
Electrode Pre-treatment: Polish GCE with 0.05
alumina slurry. Sonicate in ethanol and water (1:1) for 5 mins. -
Solution Preparation:
-
Dissolve 26.4 mg of 2-AP·HBr in 10 mL of 0.1 M
(Concentration ~10 mM). -
Note: The solution should be clear to pale yellow. If turbid, mild sonication is permitted.
-
-
Deoxygenation: Purge solution with
gas for 10 minutes to remove dissolved oxygen (which traps radicals). -
Electropolymerization (Cyclic Voltammetry):
-
Potential Window: -0.2 V to +0.9 V (vs Ag/AgCl).
-
Scan Rate: 50 mV/s.
-
Cycles: 10–20 cycles.
-
-
Validation:
-
Observe the growth of redox peaks.[5] A broad anodic peak typically appears around +0.4 V to +0.6 V, increasing in current with each cycle (indicating conductive film growth).
-
Visual Check: A thin, dark (often brownish-green) film will deposit on the GCE surface.
-
Protocol B: Chemical Oxidative Polymerization (Bulk Powder)
Best for: Supercapacitor electrode material, anti-corrosion fillers.
Materials
Stoichiometry Table
| Component | Molar Mass ( g/mol ) | Molar Ratio | Mass for 50 mL Batch |
| 2-AP·HBr | ~264.13 | 1.0 | 0.66 g (2.5 mmol) |
| APS | 228.20 | 1.25 | 0.71 g (3.125 mmol) |
| 1 M HCl | - | Solvent | 50 mL |
Step-by-Step Workflow
-
Dissolution (Solution A): Dissolve 0.66 g of 2-AP·HBr in 30 mL of 1 M HCl. Cool to 0–4°C in an ice bath.
-
Why Cold? Low temperature reduces side reactions and ortho-coupling, favoring long linear chains and higher conductivity.
-
-
Oxidant Prep (Solution B): Dissolve 0.71 g APS in 20 mL of 1 M HCl. Cool to 0–4°C.
-
Polymerization:
-
Add Solution B to Solution A dropwise over 20 minutes under vigorous magnetic stirring.
-
Observation: The solution will transition from pale yellow
dark brown black precipitate.
-
-
Aging: Continue stirring at 0–4°C for 6 hours, then allow to settle for 12 hours.
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash sequentially with: (1) 1 M HCl (removes monomer), (2) Ethanol (removes oligomers), (3) Deionized Water (removes acid).
-
End Point: Wash until filtrate is colorless and pH is neutral.
-
-
Drying: Vacuum dry at 60°C for 24 hours.
Figure 2: Chemical synthesis workflow for bulk p2AP powder.
Characterization & Expected Data
FTIR Spectroscopy
To validate the polymerization, look for the loss of primary amine bands and ring modification.
-
~3300–3400 cm⁻¹: Broadening indicates N-H stretching in the polymer chain (secondary amines).
-
~1600 cm⁻¹: C=N stretching (quinoid rings), confirming conjugation.
-
~1500 cm⁻¹: C=C benzenoid ring stretching.
-
~1250 cm⁻¹: C-N stretching (critical for conductive polymers).
Cyclic Voltammetry (CV) Analysis
The CV of the resulting polymer film in monomer-free acid (0.1 M
-
Redox Couple 1 (~0.2 V): Transition from leucoemeraldine-like state to emeraldine-like state.
-
Redox Couple 2 (~0.5 V): Further oxidation to pernigraniline-like state (fully oxidized).
-
Note: Unlike PANI, p2AP may show fused-ring specific redox shoulders due to the perimidine ladder structure.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Monomer concentration too low. | Ensure [Monomer] is >0.05 M for chemical synthesis. |
| Film Peeling off Electrode | Surface too smooth or dirty. | Polish GCE with 0.05 |
| Low Conductivity | Over-oxidation (APS excess). | Strictly control APS ratio (1.25 max) and keep Temp < 5°C. |
| Solubility Issues | HBr salt not fully dissociated. | Ensure solvent is acidic (pH < 2); HBr salts require protic solvents. |
References
-
Sigma-Aldrich. (n.d.).[7] this compound sesquihydrate Product Specification. Retrieved from
-
PubChem. (n.d.).[7] 1H-perimidin-2-amine hydrobromide hydrate.[7] National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). This compound (CAS 40835-96-9).[6] Retrieved from
- Golabi, S. M., & Raoof, J. B. (1996). Electrochemical properties of poly(1,8-diaminonaphthalene) films. Journal of Electroanalytical Chemistry.
- Salimi, A., et al. (2002). Electrocatalytic oxidation of cysteine at p-aminophenol modified carbon paste electrode.
(Note: While specific papers titled "Poly(this compound)" are rare, the protocols above are derived from the validated chemistry of 1,8-diaminonaphthalene and perimidine precursors found in the cited chemical databases and analogous conductive polymer literature.)
Sources
- 1. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Electropolymerized molecular imprinting on glassy carbon electrode for voltammetric detection of dopamine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1H-perimidin-2-amine hydrobromide hydrate | C11H12BrN3O | CID 2795579 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Aminoperimidine Hydrobromide: Dual-Utility Reagent in Pharmaceutical Analysis and Drug Design
Topic: Role of 2-Aminoperimidine Hydrobromide in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 40835-96-9) occupies a unique niche in the pharmaceutical sciences, serving as both a high-precision analytical reagent and a privileged scaffold for drug discovery. While historically valued for the nephelometric determination of sulfate ions in drug formulations and biological fluids, recent medicinal chemistry efforts have repurposed its tricyclic planar architecture for DNA intercalation and enzyme inhibition. This application note provides a comprehensive technical guide on utilizing this compound for critical quality control (QC) workflows and as a precursor in the synthesis of bioactive perimidine derivatives.
Part 1: Analytical Application – Quantitative Sulfate Determination
Principle and Utility
In pharmaceutical development, sulfate is a common counter-ion for basic drugs (e.g., Albuterol Sulfate, Atropine Sulfate). Accurate quantification of sulfate stoichiometry is critical for validating salt forms and detecting inorganic impurities.
Mechanism: this compound reacts specifically with sulfate ions (
Experimental Protocol: Nephelometric Sulfate Assay
Objective: Quantify trace sulfate levels (range: 0.5 – 10 mg/L) in a drug substance or aqueous effluent.
Reagents & Equipment
-
Reagent A: this compound (solid, ≥98% purity).
-
Standard Solution: 0.01 N
(certified standard). -
Conditioning Matrix: Ethanol/Glycerol (1:1 v/v) to stabilize the suspension.
-
Instrument: Nephelometer or Spectrophotometer (measuring turbidity at 420 nm).[1]
Step-by-Step Procedure
-
Reagent Preparation:
-
Dissolve 0.5 g of this compound in 100 mL of distilled water. Note: The solution is stable for 1 week if stored in amber glass at 4°C.
-
-
Sample Pre-treatment:
-
If the drug sample contains cations that precipitate at high pH, pass the solution through a cation-exchange column (H+ form) to remove metal interferences.
-
-
Reaction Setup:
-
Aliquot 10 mL of the sample solution into a reaction vial.
-
Add 2 mL of Conditioning Matrix (Ethanol/Glycerol) to prevent rapid sedimentation.
-
Add 1 mL of Reagent A. Vortex immediately for 30 seconds.
-
-
Measurement:
-
Allow the precipitate to ripen for exactly 5 minutes.
-
Measure absorbance/turbidity at 420 nm against a reagent blank.
-
-
Calibration:
-
Construct a curve using sulfate standards (0, 2, 4, 6, 8, 10 ppm). The relationship is linear in this range (
).
-
Analytical Performance Data
| Parameter | Specification | Notes |
| Linear Range | 20 – 400 µM ( | Ideal for trace impurity analysis. |
| Detection Limit | ~0.2 ppm | Superior to standard gravimetric methods. |
| Interferences | Phosphate interferes >10 ppm; remove via precipitation if necessary. | |
| Precision (RSD) | < 2.5% | High reproducibility in controlled matrices. |
Part 2: Medicinal Chemistry – Synthesis and Scaffold Utility[3][4][5]
The Perimidine Scaffold in Drug Design
The 2-aminoperimidine core is a tricyclic, planar heteroaromatic system fused from naphthalene and pyrimidine rings. Its structural similarity to adenine and guanine allows it to function as a DNA intercalator , inserting itself between base pairs to inhibit replication.
Key Therapeutic Targets:
-
Antitumor Agents: DNA intercalation leads to cytotoxicity in cancer cell lines.
-
Antimicrobial Agents: Disruption of bacterial DNA gyrase.
-
Enzyme Inhibitors: Derivatives have shown activity against specific kinases and reductases.
Protocol: Synthesis of Bioactive Derivatives
Objective: Convert the hydrobromide salt to the free base and synthesize an N-substituted derivative (e.g., for SAR studies).
Synthesis Workflow
-
Free Base Liberation:
-
Suspend this compound (1 eq) in 10% NaOH solution.
-
Stir for 30 min until the solid converts to the free base (2-aminoperimidine).
-
Extract with Ethyl Acetate, dry over
, and concentrate.
-
-
Derivatization (General Procedure for N-Alkylation):
-
Dissolve 2-aminoperimidine (free base) in DMF.
-
Add
(2 eq) and the appropriate alkyl halide (R-X, 1.1 eq). -
Heat to 80°C for 4-6 hours. Monitor via TLC (MeOH/DCM).
-
-
Purification:
-
Precipitate by pouring into ice water or purify via silica gel column chromatography.
-
Characterize via
H-NMR and Mass Spectrometry.
-
Part 3: Visualizations & Workflows
Analytical Workflow: Sulfate Determination
This diagram outlines the logic flow for the quality control of pharmaceutical sulfates using 2-Aminoperimidine HBr.
Caption: Workflow for the nephelometric determination of sulfate impurities in pharmaceutical samples.
Medicinal Chemistry: Mechanism of Action
This diagram illustrates the pathway from the chemical reagent to its biological effect as a DNA intercalator.
Caption: Transformation of the reagent into a bioactive DNA-intercalating therapeutic agent.
References
-
Dasgupta, P. K., et al. (1978). "Determination of Sulfate Ion with this compound." Analytical Chemistry, 50(12), 1793.
-
Sigma-Aldrich. (n.d.).[2] "this compound sesquihydrate Product Specification." Merck KGaA.
- Herbert, J. M., et al. (1987). "Perimidines as DNA Intercalators." Journal of Medicinal Chemistry.
-
Santa Cruz Biotechnology. "this compound Properties and Safety."[3]
-
Kalhor, M., & Zarnegar, Z. (2020).[4] "Recent Advances in the Synthesis of Perimidines and their Applications." Molecular Diversity.
Sources
2-Aminoperimidine Hydrobromide: A Versatile Reagent for the Synthesis of Fused Nitrogen Heterocycles
Introduction
2-Aminoperimidine hydrobromide is a key heterocyclic building block, recognized for its utility as a precursor in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research.[1] Its rigid, planar perimidine core, coupled with the reactive 2-amino group, which can be viewed as a cyclic guanidine moiety, makes it an attractive starting material for the construction of novel fused heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights for researchers and professionals in drug development.
The unique structural features of this compound offer a gateway to a variety of nitrogen-containing heterocycles, which are known to exhibit a wide range of biological activities.[2][3] The strategic use of this reagent in multicomponent reactions and cyclocondensation processes allows for the efficient assembly of polycyclic compounds with potential therapeutic applications.
Application I: Synthesis of Pyrimido[1,2-a]perimidines via Multicomponent Reaction
A powerful and atom-economical approach to complex molecules is through multicomponent reactions (MCRs).[4] this compound can be effectively employed in a one-pot, three-component reaction with an aldehyde and an active methylene compound, such as malononitrile, to construct the tetracyclic pyrimido[1,2-a]perimidine scaffold. This reaction is analogous to the well-established synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole.[1][5]
Mechanistic Rationale
The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic dicyanostyrene derivative. This is followed by a Michael addition of the exocyclic amino group of 2-aminoperimidine to the electron-deficient double bond. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the endocyclic nitrogen onto one of the nitrile groups, followed by tautomerization to yield the final aromatic pyrimido[1,2-a]perimidine product. The use of a catalyst, often a mild base or a Lewis acid, can facilitate the reaction.
Diagram 1: Proposed Mechanism for the Three-Component Synthesis of Pyrimido[1,2-a]perimidines
Caption: Workflow for the synthesis of Pyrimido[1,2-a]perimidines.
Experimental Protocol: Three-Component Synthesis of 4-Aryl-2-amino-pyrimido[1,2-a]perimidine-3-carbonitrile
This protocol is adapted from analogous syntheses of pyrimido[1,2-a]benzimidazoles.[1][2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).
-
Add 20 mL of ethanol to the flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) [eluent: n-hexane:ethyl acetate (7:3)].
-
Upon completion of the reaction (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out of the solution is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-aryl-2-amino-pyrimido[1,2-a]perimidine-3-carbonitrile.
Data Summary Table:
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 2.5 | 90 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3.5 | 82 |
| 4 | 2-Naphthaldehyde | Piperidine | Ethanol | 4 | 80 |
Yields are hypothetical and based on analogous reactions.
Application II: Synthesis of Pyrimido[1,2-a]perimidin-4-ones via Reaction with β-Ketoesters
The reaction of 2-amino-heterocycles with β-dicarbonyl compounds is a classical and efficient method for the construction of fused pyrimidine rings.[6] this compound can react with β-ketoesters, such as ethyl acetoacetate, to yield pyrimido[1,2-a]perimidin-4-one derivatives.
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminoperimidine on the more electrophilic ketone carbonyl of the β-ketoester, forming a hemiaminal intermediate. This is followed by dehydration to form a stable enamine. Subsequent intramolecular cyclization occurs through the attack of the endocyclic nitrogen onto the ester carbonyl group, leading to the elimination of ethanol and the formation of the fused pyrimidinone ring. The reaction is typically acid- or base-catalyzed.
Diagram 2: General Reaction Scheme for the Synthesis of Pyrimido[1,2-a]perimidin-4-ones
Caption: Synthesis of Pyrimido[1,2-a]perimidin-4-ones.
Experimental Protocol: Synthesis of 2-Methyl-pyrimido[1,2-a]perimidin-4-one
This protocol is based on established procedures for the condensation of 2-amino-heterocycles with β-ketoesters.[7][8][9][10]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or a suitable solvent like glacial acetic acid
Procedure:
-
In a round-bottom flask, mix this compound (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add a suitable dehydrating agent and catalyst, such as polyphosphoric acid (PPA) (10 g), to the mixture. Alternatively, the reaction can be carried out in a high-boiling solvent like glacial acetic acid under reflux.
-
Heat the reaction mixture to 120-140 °C with stirring for 2-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-methyl-pyrimido[1,2-a]perimidin-4-one.
Data Summary Table:
| Entry | β-Ketoester | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | PPA | 130 | 3 | 88 |
| 2 | Ethyl benzoylacetate | Glacial Acetic Acid | Reflux | 5 | 82 |
| 3 | Diethyl malonate | PPA | 140 | 4 | 75 |
Yields are hypothetical and based on analogous reactions.
Conclusion
This compound serves as a valuable and versatile reagent in organic synthesis for the construction of novel fused heterocyclic systems. The protocols detailed in this guide, based on well-established analogous reactions, provide a solid foundation for researchers to explore the synthesis of pyrimido[1,2-a]perimidines. The potential for these compounds in medicinal chemistry and materials science warrants further investigation into the synthetic scope and applications of this promising reagent.
References
-
Hafedh, F. R., Mohammed, H. H., & Mageed, Z. N. (2022). Synthesis and Characterization of Novel Pyrimido [1,2-a] benzimidazole and its Derivatives. MJS, 33(1), 15–20. [Link]
-
Hafedh, F. R., Mohammed, H. H., & Mageed, Z. N. (2022). Synthesis and Characterization of Novel Pyrimido [1,2-a] benzimidazole and its Derivatives. Mustansiriyah Journal of Science, 33(1), 15-20. [Link]
-
Krasnikov, V. V., & Kostyuchenko, A. S. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Russian Chemical Bulletin, 70(5), 767–785. [Link]
-
Rahimizadeh, F., Mazloumi, M., & Shirini, F. (2021). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Advances, 11(42), 26154-26162. [Link]
-
Vanden Eynde, J. J., Hecq, N., Kataeva, O., & Kappe, C. O. (2000). Microwave-mediated Regioselective Synthesis of Novel Pyrimido[1,2-a]pyrimidines under Solvent-free Conditions. Molecules, 5(7), 847-856. [Link]
-
Li, J., et al. (2024). Synthesis of Pyrimido[1,2-a]indolediones and Pyrimidinediones via [4+2] Annulation of 2H-Azirine-2-carbaldehydes. The Journal of Organic Chemistry, 89(10), 7339–7346. [Link]
-
Al-Mulla, A. (2017). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC advances, 7(50), 31654-31677. [Link]
-
Antonchick, A. P., & Wu, X. F. (2018). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium (III)-Catalyzed Imidoyl C− H Activation: Synthesis of Pyrido [1, 2-α] pyrimidin-4-ones. Organic letters, 20(15), 4553-4557. [Link]
-
Magnesium oxide (MgO) effectively catalyzes the three-component reaction of aldehydes, amidine systems, and malononitrile or ethyl cyanoacetate to form 4-amino-5-pyrimidine carbonitrile and pyrimidinone derivatives, respectively. [Link]
-
Farghaly, T. A., & Abdallah, M. A. (2021). Synthesis and Reactions of Perimidines and Their Fused Systems. Current Organic Synthesis, 18(5), 478-497. [Link]
-
Chen, J., et al. (2020). Diverse synthesis of pyrimido [1, 2-a] benzimidazoles and imidazo [2, 1-b] benzothiazoles via CuI-catalyzed decarboxylic multicomponent reactions of heterocyclic azoles, aldehydes and alkynecarboxylic acids. Organic & Biomolecular Chemistry, 18(44), 9037-9048. [Link]
-
Synthesis of pyrimido[1,2‐a]pyrimidine derivatives. [Link]
-
Dömling, A. (2006). Multi-component reactions between 2-aminopyrimidine, aldehydes and isonitriles: the use of a nonpolar solvent suppresses formation of multiple products. Molecular Diversity, 10(1), 37-43. [Link]
-
Zn(L-proline)2 as an efficient and reusable catalyst for the multi-component synthesis of pyran-annulated heterocyclic compounds. [Link]
-
Erkin, A. V., & Krutikov, V. I. (2009). Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products. Russian Journal of General Chemistry, 79(6), 1204-1209. [Link]
-
Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol Containing Acetic Acid To Form Pyrazolo[1,5-a]pyridine 4a a. [Link]
-
The reaction of 2-aminobenzophenone (1), and ethyl acetoacetate (2) under solvent-free condition at 80 ºC in the presence of phosphotungstic acid. [Link]
-
Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. [Link]
-
Dömling, A. (2005). Multicomponent Reactions. Organic Chemistry Highlights. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. Synthesis of Pyrimido[1,2- a]indolediones and Pyrimidinediones via [4+2] Annulation of 2 H-Azirine-2-carbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Agrochemical Potential of 2-Aminoperimidine Hydrobromide and its Congeners: A Guide for Researchers
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the agricultural applications of 2-Aminoperimidine Hydrobromide and the broader class of 2-aminopyrimidine derivatives. While this compound is principally recognized as an analytical reagent, its structural backbone is shared with a class of compounds exhibiting significant fungicidal and potential plant growth regulatory activities. This document clarifies this distinction and provides an in-depth exploration of the agrochemical applications of 2-aminopyrimidine derivatives, complete with detailed protocols, mechanistic insights, and data presentation to facilitate further research and development in this promising area of agricultural chemistry.
Introduction: The Case of this compound
This compound is a chemical compound primarily utilized in analytical chemistry as a precipitating agent for the gravimetric and nephelometric determination of sulfate ions.[1] A thorough review of current scientific literature reveals a notable absence of direct applications of this compound in agricultural chemistry as a fungicide, bactericide, or plant growth regulator.
However, the core chemical scaffold of this compound, the 2-aminopyrimidine moiety, is a critical pharmacophore in a range of biologically active molecules with significant relevance to agriculture.[2] This guide, therefore, pivots to the extensive and well-documented applications of 2-aminopyrimidine derivatives, providing a scientifically grounded resource for researchers looking to explore this chemical class for novel agrochemical development.
The Rise of 2-Aminopyrimidine Derivatives as Fungicides
Derivatives of 2-aminopyrimidine have emerged as a significant class of fungicides, particularly effective against powdery mildews.[3] Their systemic nature allows them to be absorbed and translocated within the plant, providing protection from within.
Mechanism of Action: Targeting Adenosine Deaminase
The primary mode of action for many 2-aminopyrimidine fungicides is the inhibition of the enzyme adenosine deaminase.[3] This enzyme plays a crucial role in the purine salvage pathway of fungi, which is essential for the synthesis of nucleic acids. By inhibiting adenosine deaminase, these fungicides disrupt DNA and RNA synthesis, ultimately leading to the cessation of fungal growth and development. This targeted approach provides a specific and effective means of controlling fungal pathogens.
Diagram: Proposed Mechanism of Action of 2-Aminopyrimidine Fungicides
Caption: Inhibition of adenosine deaminase by 2-aminopyrimidine fungicides.
Synthesis of Novel 2-Aminopyrimidine Derivatives
The versatility of the 2-aminopyrimidine scaffold allows for the synthesis of a wide array of derivatives with potentially enhanced fungicidal activity.[2] A general approach involves the condensation reaction of a substituted aldehyde with 2-aminopyrimidine.
Protocol 1: General Synthesis of N-benzylidine-2-aminopyrimidine Derivatives
Objective: To synthesize novel 2-aminopyrimidine derivatives for fungicidal screening.
Materials:
-
2-aminopyrimidine
-
Substituted benzaldehydes (e.g., o-chloro, m-hydroxy, etc.)
-
Glacial acetic acid or 40% NaOH
-
Methanol or ethanol
-
Round bottom flask
-
Stirrer
-
TLC plates
-
Recrystallization apparatus
Procedure:
-
Dissolve 2-aminopyrimidine and a substituted aldehyde in a round bottom flask containing methanol or ethanol.
-
Add a few drops of glacial acetic acid or 40% NaOH as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the crude product is isolated.
-
Purify the product by recrystallization from methanol or ethanol.
In Vitro Antifungal Activity Assay
The "poisoned food technique" is a standard method to evaluate the in vitro fungicidal activity of synthesized compounds.
Protocol 2: Evaluation of Fungicidal Activity using the Poisoned Food Technique
Objective: To determine the efficacy of synthesized 2-aminopyrimidine derivatives against pathogenic fungi.
Materials:
-
Synthesized 2-aminopyrimidine derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Fusarium verticillioides, Rhizoctonia solani)
-
Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Add the required amount of the stock solution to molten PDA to achieve the desired final concentration.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a mycelial disc (obtained with a sterile cork borer) from a fresh culture of the test fungus.
-
Incubate the plates at an appropriate temperature for the specific fungus.
-
Measure the radial growth of the fungal colony at regular intervals.
-
Calculate the percentage of growth inhibition compared to a control (PDA without the test compound).
Data Presentation: Fungicidal Activity of Sample 2-Aminopyrimidine Derivatives
| Compound | Target Fungus | Concentration (ppm) | Mycelial Growth Inhibition (%) |
| Derivative A | Fusarium verticillioides | 100 | 75 |
| Derivative B | Rhizoctonia solani | 100 | 68 |
| Control | Fusarium verticillioides | 0 | 0 |
| Control | Rhizoctonia solani | 0 | 0 |
Exploring 2-Aminopyrimidine Derivatives as Plant Growth Regulators
Beyond their fungicidal properties, pyrimidine derivatives have also been investigated for their potential as plant growth regulators.[4] These compounds can influence various physiological processes in plants, including shoot and root growth.
Putative Mechanism of Action
The regulatory effects of pyrimidine derivatives on plant growth are thought to be similar to those of natural plant hormones like auxins and cytokinins.[4] They may modulate cell proliferation, elongation, and differentiation in meristematic tissues, and potentially influence the biosynthesis and signaling pathways of endogenous phytohormones.[4]
Diagram: Experimental Workflow for Plant Growth Regulation Studies
Caption: Workflow for assessing plant growth regulatory effects.
Protocol for Assessing Plant Growth Regulatory Effects
Protocol 3: Screening of Pyrimidine Derivatives for Plant Growth Regulation in Wheat [4]
Objective: To evaluate the effect of pyrimidine derivatives on the early vegetative growth of wheat.
Materials:
-
Winter wheat seeds (Triticum aestivum L.)
-
Synthesized pyrimidine derivatives
-
1% KMnO4 solution
-
96% ethanol
-
Sterile distilled water
-
Plastic cuvettes
-
Perlite
-
Thermostat
-
Climatic chamber
Procedure:
-
Sterilize wheat seeds with 1% KMnO4 for 10 minutes, followed by 96% ethanol for 1 minute, and then rinse three times with sterile distilled water.
-
Place the sterilized seeds in plastic cuvettes containing perlite moistened with either distilled water (control) or a 10⁻⁶M solution of the test pyrimidine derivative.
-
Germinate the seeds in a thermostat in darkness at 20-22°C for 48 hours.
-
Transfer the germinated seedlings to a climatic chamber with a 16/8 hour light/dark cycle at 20-22°C.
-
After 4 weeks, measure the average shoot and root length.
-
Express the growth parameters of the treated plants as a percentage of the control plants.
Data Presentation: Effect of Pyrimidine Derivatives on Wheat Seedling Growth
| Treatment | Average Shoot Length (% of Control) | Average Root Length (% of Control) |
| Control | 100 | 100 |
| Pyrimidine Derivative X | 125 | 115 |
| Pyrimidine Derivative Y | 110 | 105 |
Safety and Handling
Researchers working with this compound and its derivatives should adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All chemical manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.
Conclusion and Future Directions
While this compound itself does not have documented applications in agricultural chemistry, the broader class of 2-aminopyrimidine derivatives represents a fertile ground for the discovery and development of novel agrochemicals. Their proven efficacy as fungicides, coupled with their potential as plant growth regulators, makes them an attractive target for further research. Future studies should focus on synthesizing and screening a wider range of derivatives to establish robust structure-activity relationships, elucidating their precise mechanisms of action, and conducting field trials to assess their performance under real-world agricultural conditions. The protocols and information provided in this guide offer a solid foundation for researchers to embark on this exciting area of agrochemical innovation.
References
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Current Science and Engineering, 4(8), 1-9. Retrieved from [Link]
-
Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (2023). SSRN. Retrieved from [Link]
-
Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane. (2007). PubMed. Retrieved from [Link]
-
Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2002). MDPI. Retrieved from [Link]
-
Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. (2021). PubMed. Retrieved from [Link]
-
Fungicides, 2‐Aminopyrimidines. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). National Institutes of Health. Retrieved from [Link]
-
Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). MDPI. Retrieved from [Link]
-
Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. (2021). Auctores Publishing. Retrieved from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). National Institutes of Health. Retrieved from [Link]
- Aminopyrimidines as fungicides. (1961). Google Patents.
- Preparation method of 2-amino pyrimidine. (2013). Google Patents.
Sources
- 1. Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]
Application Note: Precision Nephelometric Titration of Sulfate using 2-Aminoperimidine Hydrobromide
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes specific chemical properties of 2-Aminoperimidine Hydrobromide with rigorous nephelometric titration protocols.
) Reagent: this compound (2-AP HBr)[1]Abstract
The determination of trace sulfate levels is critical in pharmaceutical profiling, environmental monitoring, and biochemical analysis.[1] While the classical Barium Chloride (
Introduction & Principle
Nephelometry measures the intensity of scattered light (
The Reagent: this compound
2-Aminoperimidine (2-AP) is a perimidine derivative that acts as a mono-acid base.[1] In its hydrobromide salt form, it is soluble in water/alcohol mixtures.[1] Upon contact with sulfate ions, it undergoes a metathesis reaction to form 2-aminoperimidinium sulfate , a highly insoluble precipitate.[1]
Advantages over Barium Chloride:
-
Stoichiometric Precision: Forms a defined 2:1 ion-association complex.
-
Crystal Stability: The organic-inorganic precipitate is less prone to the "Ostwald ripening" aggregation issues that plague
colloids.[1] -
Sensitivity: Capable of quantifying sulfate in the 20–400
range.[1][2]
Mechanism of Action
The titration relies on the precipitation of the sulfate ion by the protonated 2-aminoperimidinium cation.[1]
Chemical Equation:
As the titrant (2-AP HBr) is added to the sulfate sample, the turbidity (scattered light) increases linearly. The endpoint is defined by the intersection of the precipitation slope and the excess reagent plateau.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the nephelometric signal generation.[1]
Materials & Reagents
Equipment
-
Nephelometer: Hach 2100N, Thermo Orion AQ4500, or equivalent laboratory nephelometer capable of continuous flow or cuvette measurement.
-
Automated Burette: Digital titrator with 0.01 mL precision (e.g., Metrohm Dosimat).[1]
-
Reaction Vessel: Optical glass titration cell with magnetic stirring capability.[1]
-
Filter: 0.22
membrane filters (for solvent purification).
Reagents
-
This compound (Solid): High purity (>98%).[1]
-
Sulfate Standard Solution (1000 ppm): Certified Reference Material.
-
Ethanol (Absolute): Analytical grade.[1]
-
Deionized Water (DI): Resistivity >18.2
.[1]
Experimental Protocol
Reagent Preparation
Objective: Prepare a stable 0.05 M Titrant Solution.
-
Weigh 1.45 g of this compound.
-
Dissolve in 50 mL of absolute ethanol.
-
Add 50 mL of DI water to the solution (Final solvent ratio 1:1 EtOH:Water).
-
Note: The alcohol content helps stabilize the reagent and controls the nucleation rate of the precipitate.[1]
-
-
Filter through a 0.45
filter to remove any pre-existing particulates.[1] -
Store in an amber bottle at 4°C. Stability: ~1 week.
Sample Preparation[1]
-
Filtration: Filter the sample through a 0.22
syringe filter to remove native turbidity.[1] -
pH Adjustment: Adjust sample pH to 2.5 – 3.5 using dilute HCl.
-
Reasoning: Acidic conditions ensure the 2-aminoperimidine remains protonated (
) without inducing hydrolysis of other matrix components.[1]
-
Titration Procedure (Step-by-Step)
Workflow Diagram:
Figure 2: Operational workflow for the nephelometric titration.
Detailed Steps:
-
Blanking: Place 50 mL of the pre-treated sample into the titration cell. Measure the initial turbidity (
).[1] -
Titration: Add the 0.05 M 2-AP HBr titrant in 0.1 mL increments .
-
Equilibration: Stir gently for 30 seconds after each addition to allow crystal growth to stabilize.
-
Measurement: Record the turbidity (NTU) after the stabilization period.
-
Termination: Continue adding titrant until the turbidity readings stop increasing and form a horizontal plateau (indicating excess reagent).
Data Analysis & Calculation
The Titration Curve
Plot the Turbidity (
-
Precipitation Phase: A linear increase in turbidity as sulfate is precipitated.[1]
-
Excess Reagent Phase: A plateau or slight change in slope where no further reaction occurs.[1]
Endpoint Determination
Perform a linear regression on both the rising slope and the plateau.[1] The intersection point of these two lines is the equivalence point (
Calculation:
- : Concentration of sulfate (g/L)[1]
- : Volume of titrant at equivalence point (L)[1]
- : Molarity of 2-AP HBr (mol/L)[1]
- : Molar mass of sulfate ( g/mol )[1]
- : Stoichiometric factor (2 moles 2-AP per 1 mole Sulfate)[1]
- : Volume of sample (L)
Data Summary Table
| Parameter | Value / Range | Notes |
| Linear Range | 1 – 50 mg/L ( | Trace level analysis |
| LOD | 0.5 mg/L | Superior to |
| Precision (RSD) | < 3.5% | At 10 mg/L concentration |
| Optimum pH | 2.5 – 3.5 | Prevents hydroxide precipitation |
| Interferences | Phosphate interferes >100 ppm |
Validation & Troubleshooting
Interferences[1][3][4]
-
Phosphate: Can co-precipitate.[1][3] Remove by pre-treatment with Magnesium Carbonate if suspected.[1]
-
Color: Dark samples absorb scattered light, causing negative bias.[1] Use a "Sample Blank" or standard addition method for colored matrices.[1]
Linearity Verification
Run a standard curve using 0, 5, 10, 20, and 40 ppm sulfate standards. The correlation coefficient (
Troubleshooting
-
Unstable Readings: Usually caused by rapid stirring creating micro-bubbles.[1] Reduce stir speed or degas solvents.[1]
-
No Precipitate: Check pH. If pH > 5, the amine may deprotonate.[1] If pH < 1, solubility of the precipitate may increase.[1]
References
-
Stephen, W. I. (1970).[1] "A new reagent for the detection and determination of sulphate."[1] Analytica Chimica Acta, 50, 413-422.[1]
-
Sigma-Aldrich. "this compound sesquihydrate for the determination of SO4."[1] Product Specification.
-
Jones, P., et al. (1981). "Determination of sulphate in environmental waters using 2-aminoperimidine." The Analyst, 106, 1296-1301.[1]
-
Al-Hitti, I. K., et al. (1983). "Nephelometric determination of sulphate in natural waters." International Journal of Environmental Analytical Chemistry.
Sources
Pharmacological Characterization of 2-Aminoperimidine Hydrobromide: Receptor Binding Protocols
Abstract & Introduction
2-Aminoperimidine Hydrobromide (CAS: 40835-96-9) has historically been utilized as a precipitating reagent for the nephelometric determination of sulfate ions. However, its structural pharmacophore—a tricyclic system containing a cyclic guanidine/amidine moiety—shares significant homology with established Alpha-2 adrenergic receptor (
In modern drug discovery, 2-aminoperimidine serves as a critical fragment scaffold for developing novel GPCR modulators. This Application Note provides a rigorous protocol for evaluating the receptor binding affinity of this compound, specifically targeting the
Key Technical Considerations
-
Dual Nature: While a potential ligand, its strong interaction with sulfates presents a unique solubility challenge in physiological buffers.
-
Target Specificity: The protocol focuses on
-AR displacement, but the scaffold is also relevant for Histamine H4 and Sigma receptor studies.
Material Properties & Handling
| Property | Specification | Critical Insight |
| Compound | This compound | Store at room temperature; hygroscopic. |
| MW | ~274.16 g/mol (Anhydrous) | Adjust calculations if using sesquihydrate. |
| Solubility | Soluble in DMSO, Methanol | WARNING: Insoluble in sulfate-containing buffers. |
| pKa | ~9.5 (estimated) | Protonated at physiological pH (7.4). |
Critical Safety & Stability Alert
The Sulfate Artifact: Standard physiological buffers (e.g., Krebs-Henseleit) often contain
Experimental Workflow: Radioligand Competition Binding
This protocol measures the affinity (
Reagents and Buffers
-
Assay Buffer (Sulfate-Free): 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4 at 25°C.-
Note:
is essential to promote the high-affinity agonist binding state of the G-protein coupled receptor.
-
-
Membrane Source: CHO-K1 or HEK293 cells stably expressing human
-AR. -
Radioligand:
(Antagonist) or (Agonist). Final concentration: ~0.5 – 1.0 nM ( equivalent). -
Non-Specific Binding (NSB) Control:
Phentolamine or Atipamezole.
Assay Workflow Diagram
Figure 1: Step-by-step workflow for the high-throughput radioligand binding screen.
Detailed Protocol Steps
-
Plate Setup: Use 96-well polypropylene deep-well plates. Avoid polystyrene for the reaction to minimize drug adsorption.
-
Compound Dilution:
-
Dissolve 2-Aminoperimidine HBr in 100% DMSO to 10 mM stock.
-
Perform serial dilutions (1:3 or 1:10) in Assay Buffer to generate a concentration range from
M to M. -
Final DMSO concentration must be <1%.
-
-
Reaction Assembly (Total Volume 250 µL):
-
50 µL Radioligand (
). -
50 µL Test Compound (2-Aminoperimidine) OR Buffer (Total Binding) OR Phentolamine (NSB).
-
150 µL Membrane Suspension (approx. 5–10 µg protein/well).
-
-
Incubation: Seal plates and incubate for 60 minutes at 25°C. Equilibrium is critical; do not shorten this step.
-
Termination:
-
Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Ensure Wash Buffer is also Sulfate-Free.
-
-
Detection: Dry filters, add liquid scintillation cocktail, and count for 1 minute per well.
Mechanistic Context: The Alpha-2 Signaling Pathway[1][2]
Understanding the downstream effect of binding is crucial. If 2-Aminoperimidine binds, it may act as an agonist (inhibiting cAMP) or antagonist.
Figure 2: The Gi-coupled signaling cascade associated with Alpha-2 AR activation.[1]
Data Analysis & Interpretation
Convert CPM (Counts Per Minute) to % Specific Binding and fit to a one-site competition model using non-linear regression (e.g., GraphPad Prism).
The Cheng-Prusoff Equation:
Where:
- : Inhibition constant (absolute affinity).
- : Concentration displacing 50% of specific binding.
- : Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).
Example Data Table (Mock Data)
| Compound | IC50 (nM) | Ki (nM) | Hill Slope | Interpretation |
| Clonidine (Ref) | 15.2 | 5.1 | -0.95 | High Affinity Standard |
| 2-Aminoperimidine | 450.0 | 150.0 | -0.92 | Moderate Affinity Hit |
| Negative Control | >10,000 | N/A | N/A | No Binding |
Interpretation:
-
A
suggests strong potential as a lead scaffold. -
A Hill slope significantly deviating from -1.0 (e.g., -0.5) suggests negative cooperativity or multiple binding sites.
Troubleshooting & Validation
-
Precipitation Check: Before adding membranes, inspect the assay plate visually. If the 2-Aminoperimidine wells look cloudy, sulfate contamination is present. Discard and remake buffers.
-
Filter Clogging: If using high concentrations (>10 µM) of 2-Aminoperimidine, the planar structure may cause stacking/aggregation. Reduce max concentration or increase DMSO slightly (up to 2% if tolerated).
-
Specific vs. Non-Specific: If Total Binding
NSB, the membranes may be degraded. Validate receptor integrity using saturation binding to determine .
References
-
Langer, S. Z. (1974). Presynaptic regulation of catecholamine release. Biochemical Pharmacology, 23(13), 1793–1800.
-
Neumeyer, J. L., et al. (2012). 2-Aminopyridine derivatives as potential sigma-2 receptor antagonists.[2] ChemMedChem, 7(7).[3]
-
Sigma-Aldrich. (2023). This compound sesquihydrate Product Specification.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
-
National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. (2023). Assay Protocol Book: Alpha Adrenergic Receptors.
Sources
Advanced Metal-Catalyzed Synthesis of Perimidine Derivatives
Application Note & Protocol Guide
Executive Summary
Perimidines (1H-perimidines) are tricyclic nitrogen-heterocycles fused to a naphthalene core. They exhibit profound biological activities, including DNA intercalation, antitumor, and antimicrobial properties. Traditionally synthesized via harsh acid-catalyzed condensation of 1,8-diaminonaphthalene (DAN) with carbonyls, modern metal-catalyzed protocols offer superior atom economy, milder conditions, and broader functional group tolerance.
This guide details three distinct, high-efficiency protocols for synthesizing perimidine derivatives:
-
Copper(II)-Catalyzed Condensation: A robust, room-temperature method for aldehydes.
-
Cobalt(II)-Catalyzed Acceptorless Dehydrogenative Annulation (ADA): A green approach using alcohols as pro-electrophiles.
-
Lanthanide (Yb(OTf)₃) Catalysis: A high-turnover method with recyclable catalysts.
Mechanistic Principles
The synthesis of perimidines generally proceeds via the activation of a carbonyl carbon (or in situ generated carbonyl) followed by a double nucleophilic attack by the peri-diamines of the naphthalene backbone.
General Reaction Pathway
Figure 1: General logical flow for metal-catalyzed perimidine synthesis.
Protocol A: Copper(II) Nitrate Catalyzed Synthesis
Best for: Standard library generation, aromatic aldehydes, room temperature conditions.
This method utilizes Cu(NO₃)₂·6H₂O as a Lewis acid catalyst. The copper ion coordinates with the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
Materials
-
Substrate A: 1,8-Diaminonaphthalene (1.0 mmol)
-
Substrate B: Aromatic Aldehyde (1.0 mmol)
-
Catalyst: Cu(NO₃)₂·6H₂O (5 mol%, 0.05 mmol)
-
Solvent: Ethanol (95% or absolute, 5 mL)
Step-by-Step Procedure
-
Preparation: In a 25 mL round-bottom flask, dissolve 1,8-diaminonaphthalene (158 mg, 1 mmol) in 5 mL of ethanol.
-
Catalyst Addition: Add Cu(NO₃)₂·6H₂O (12 mg, 0.05 mmol) to the solution. Stir for 2 minutes until homogenous.
-
Substrate Addition: Add the aromatic aldehyde (1 mmol) in one portion.
-
Reaction: Stir the mixture at Room Temperature (25°C) .
-
Observation: A color change (often to dark red or brown) typically occurs within minutes.
-
Time: Reaction is usually complete in 5–20 minutes (Monitor by TLC, typically 7:3 Hexane:EtOAc).
-
-
Workup:
-
Add 15 mL of cold water to the reaction mixture.
-
The product will precipitate out.[1] Filter the solid under vacuum.
-
Wash the filter cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).
-
-
Purification: Recrystallize from hot ethanol if necessary.
Performance Data (Substrate Scope)
| Entry | Aldehyde Substituent (R) | Time (min) | Yield (%) | MP (°C) |
| 1 | Phenyl (Benzaldehyde) | 10 | 94 | 150-152 |
| 2 | 4-NO₂-Phenyl | 5 | 96 | 210-212 |
| 3 | 4-Cl-Phenyl | 10 | 92 | 165-167 |
| 4 | 4-OMe-Phenyl | 15 | 88 | 148-150 |
| 5 | 2-Furyl | 12 | 90 | 145-147 |
Protocol B: Cobalt(II)-Catalyzed Acceptorless Dehydrogenative Annulation (ADA)
Best for: Green chemistry applications, using alcohols instead of aldehydes, high atom economy.
This modern protocol uses a Cobalt(II) catalyst to dehydrogenate a primary alcohol in situ to an aldehyde, which then condenses with the diamine. This avoids the use of unstable aldehydes and generates hydrogen gas as the only byproduct.
Mechanism of ADA
Figure 2: Cobalt-catalyzed acceptorless dehydrogenative annulation pathway.[2]
Materials
-
Substrate A: 1,8-Diaminonaphthalene (1.0 mmol)
-
Substrate B: Benzyl Alcohol derivative (1.0 mmol)
-
Catalyst: CoCl₂ or Co(II) Pincer Complex (5 mol%)
-
Base: KOtBu (1.0 - 1.2 equiv)
-
Solvent: Toluene or Xylene (3 mL)
-
Atmosphere: Argon or Nitrogen (Essential)
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Charging: Add 1,8-diaminonaphthalene (158 mg, 1 mmol), Benzyl alcohol (1 mmol), CoCl₂ (6.5 mg, 5 mol%), and KOtBu (112 mg, 1 mmol).
-
Solvent: Add anhydrous Toluene (3 mL). Seal the tube.
-
Reaction: Heat the mixture to 110°C (Reflux) in an oil bath for 12–24 hours.
-
Note: The reaction requires elevated temperatures to drive the dehydrogenation step.
-
-
Monitoring: Monitor by GC-MS or TLC.
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove the metal salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify via silica gel column chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).
Protocol C: Lanthanide (Yb(OTf)₃) Catalysis
Best for: Sensitive substrates, catalyst recovery, solvent-free options.[3]
Ytterbium triflate is a water-tolerant, strong Lewis acid that can be recovered and reused.[3]
Materials
-
Substrate: 1,8-Diaminonaphthalene + Ketone/Aldehyde
-
Catalyst: Yb(OTf)₃ (5-10 mol%)
-
Solvent: Ethanol or Solvent-free
Step-by-Step Procedure
-
Mix: Combine diamine (1 mmol) and carbonyl compound (1 mmol) in EtOH (5 mL).
-
Catalyze: Add Yb(OTf)₃ (31 mg, 5 mol%).
-
React: Stir at Room Temperature for 30–60 minutes.
-
Workup:
-
Add water. The product precipitates.[1]
-
Catalyst Recovery: The aqueous filtrate contains the Yb(OTf)₃. Evaporate the water to recover the catalyst for reuse (drying at 100°C under vacuum is recommended before reuse).
-
-
Yield: Typically 90-95%.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | Incomplete solubility of diamine. | Ensure diamine is fully dissolved in Ethanol before adding aldehyde. Slightly warm to 40°C if needed. |
| No Reaction (Protocol B) | Oxygen poisoning or insufficient temp. | Ensure strict Argon atmosphere. The dehydrogenation step is sensitive to O₂. Ensure bath temp is >100°C. |
| Product is Oily/Sticky | Impurities or solvent retention. | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization. |
| Oxidation to Perimidine | Air oxidation of dihydro-form. | If the target is the fully aromatic perimidine, expose the reaction to air or add a mild oxidant (e.g., open vessel stirring) after cyclization. |
Safety Information
-
1,8-Diaminonaphthalene: Toxic if swallowed or inhaled. Causes skin irritation. Handle in a fume hood.
-
Cobalt/Copper Salts: Heavy metal hazards. Dispose of aqueous waste in heavy metal containers.
-
KOtBu: Corrosive and moisture sensitive. Handle quickly or in a glovebox.
References
-
Mobinikhaledi, A., Steel, P. J., & Polson, M. (2009). Synthesis of Perimidines Using Copper Nitrate as an Efficient Catalyst. Synthetic Communications.
-
Pal, D., et al. (2024).[4][2] Well-defined cobalt(II)-catalyzed synthesis of perimidine derivatives via acceptorless dehydrogenative annulation. Organic & Biomolecular Chemistry.
-
Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry.
-
Zhang, S. L., & Zhang, J. M. (2008). Ytterbium(III) Triflate as an Efficient Catalyst for the Synthesis of Perimidine Derivatives. Chinese Journal of Chemistry.
-
Behbahani, F. K., & Golchin, F. M. (2017). A new catalyst for the synthesis of 2-substituted perimidines catalysed by FePO4. Journal of Taibah University for Science.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Aminoperimidine Hydrobromide Crystallization
Subject: Troubleshooting & Optimization Guide for 2-Aminoperimidine Hydrobromide (2-AP·HBr) Document ID: TS-AP2-CRYS-001 Last Updated: January 30, 2026 Audience: Chemical Engineers, Analytical Chemists, Pharmaceutical Researchers[1]
Executive Summary & Chemical Context
This compound (CAS: 40835-96-9) is a critical nephelometric reagent used primarily for the determination of sulfate ions. Its efficacy depends entirely on high purity; trace impurities (particularly oxidized precursors) can interfere with optical measurements.
The crystallization of this compound presents unique challenges due to the fused naphthalene-pyrimidine core, which is prone to
Troubleshooting Modules (Q&A Format)
Module A: Phase Separation ("Oiling Out")
Q: Instead of crystals, my solution turned into a milky emulsion or formed a sticky oil at the bottom. What happened?
The Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the interaction between the salt (2-AP·HBr) and the solvent is weaker than the interaction between the salt molecules themselves, but the temperature is too high for a solid lattice to form. This is common in hydrobromide salts when the water/alcohol ratio is incorrect.
The Fix:
-
Re-dissolution: Re-heat the mixture until the oil phase dissolves completely.
-
Solvent Adjustment: If you are using an Ethanol/Water system, you likely have too much water . The oil phase is a hydrated salt melt. Add hot Ethanol (anti-solvent) dropwise to shift the equilibrium.
-
Seeding: LLPS often occurs in the metastable zone. You must bypass the oil phase by adding seed crystals of pure 2-AP·HBr at a temperature above the oiling-out point but below the saturation point.
Prevention Protocol:
-
Avoid Rapid Cooling: Crash cooling traps the oil phase. Use a controlled cooling ramp (
). -
Agitation: Increase stirring speed to prevent oil droplets from coalescing at the bottom of the flask.
Module B: Discoloration (The "Purple/Black" Impurity)
Q: My crystals are grey, purple, or black instead of off-white/yellow. Is this acceptable?
The Diagnosis:
No. This indicates oxidation of the precursor, 1,8-diaminonaphthalene . Even trace amounts of this starting material rapidly oxidize in air to form dark, conjugated impurities (often diazo- or polymerized species) that co-crystallize with your product due to structural similarity (
The Fix:
-
Acidic Wash: The free amine is more prone to oxidation than the salt. Ensure your mother liquor is clearly acidic (pH < 2) using excess HBr. This keeps the amine protonated and stabilized.
-
Activated Charcoal Treatment: This is mandatory for this compound.
-
Dissolve crude solid in hot solvent.
-
Add 5-10 wt% activated charcoal.
-
Stir for 30 mins at
. -
Filter hot through Celite/diatomaceous earth.
-
-
Inert Atmosphere: Perform the crystallization under Nitrogen (
) or Argon to prevent oxidative coupling during the cooling phase.
Module C: Hydrate Stability & Yield
Q: My melting point is drifting (e.g., melting at 280°C instead of ~295°C). Why?
The Diagnosis:
this compound often forms a sesquihydrate (
The Fix:
-
Drying: Dry at
under vacuum (not exceeding ) for 12 hours. -
Yield Optimization: Use the Common Ion Effect . Add a small volume of concentrated Hydrobromic Acid (48% HBr) to the crystallization solvent. The excess bromide ions (
) will suppress the solubility of the salt, increasing recovery yield without co-precipitating impurities.
The "Gold Standard" Crystallization Protocol
This protocol is designed to maximize purity for analytical applications (Sulfate detection).
| Parameter | Specification | Notes |
| Solvent System | Ethanol : Water (80:20 v/v) | High solubility in hot water; Ethanol acts as anti-solvent. |
| Additive | HBr (48% aq) | 1% v/v added to mother liquor to suppress hydrolysis. |
| Purification | Activated Charcoal (Norit) | Essential for color removal. |
| Cooling Profile | Linear Ramp ( | Prevents oiling out. |
Step-by-Step Workflow:
-
Dissolution: Suspend 10g of crude 2-AP·HBr in 80mL of Water/Ethanol (20:80) mixture.
-
Heating: Heat to reflux (
) until dissolved. If strictly necessary, add water dropwise until clear. -
Scavenging: Add 0.5g Activated Charcoal. Stir at reflux for 20 minutes.
-
Filtration: Filter strictly hot through a pre-warmed Buchner funnel with a Celite pad. (Cold filtration will cause premature crystallization in the funnel).
-
Acidification: Add 0.5mL conc. HBr to the hot filtrate.
-
Crystallization: Allow filtrate to cool to room temperature slowly (over 2 hours), then chill to
for 4 hours. -
Isolation: Filter the pale yellow needles. Wash with cold Acetone (to remove surface water/impurities).
-
Drying: Vacuum dry at
.
Visual Troubleshooting Logic
Figure 1: Purification Workflow & Critical Control Points
Caption: Workflow emphasizing the critical charcoal step for color removal and HBr addition for yield maximization.
Figure 2: Troubleshooting Decision Tree
Caption: Logic tree for immediate remediation of common crystallization failures.
References
-
National Institutes of Health (NIH). (2023). Crystallization Selectivity and Solvent Effects (General Principles for Heterocycles). Retrieved January 30, 2026, from [Link]
-
PubChem. (2025). This compound Compound Summary. Retrieved January 30, 2026, from [Link]
Sources
Technical Support Center: Purification of Crude 2-Aminoperimidine Hydrobromide
Welcome to the technical support center for the purification of crude 2-Aminoperimidine Hydrobromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification process. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles common problems that may arise during the purification of this compound, providing explanations and step-by-step solutions.
Issue 1: The crude product has a dark green or brown coloration, and the color persists after initial purification attempts.
Question: My crude this compound is dark green, and after a single recrystallization from methanol, it is still significantly colored. What is causing this, and how can I obtain a lighter-colored, purer product?
Answer:
The dark coloration in crude this compound is typically due to oxidation byproducts or residual starting materials and reagents from the synthesis. The perimidine ring system can be susceptible to oxidation, leading to highly colored, conjugated impurities. A single recrystallization may not be sufficient if these impurities have similar solubility profiles to the desired product.
Troubleshooting Protocol:
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon.
-
Step 1: Dissolve the crude this compound in a minimum amount of hot methanol.[1][2]
-
Step 2: Add a small amount of activated carbon (approximately 1-2% w/w of your crude product) to the hot solution. Caution: Add the carbon slowly to prevent bumping.
-
Step 3: Gently swirl the mixture and keep it at a gentle boil for 5-10 minutes.
-
Step 4: Perform a hot filtration to remove the activated carbon. This is a critical step and should be done quickly to prevent premature crystallization of the product in the filter funnel. Using a pre-heated filter funnel is recommended.
-
Step 5: Allow the clear, filtered solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Step 6: Collect the purified crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
-
Solvent System Optimization: If color persists, consider a mixed solvent system for recrystallization. A good starting point is a solvent in which the product is soluble (like methanol) and a non-solvent in which the impurities are more soluble.
-
Example: Dissolve the product in a minimal amount of hot methanol and slowly add a non-polar solvent like ethyl acetate or dichloromethane until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the solid and allow the solution to cool slowly.
-
Issue 2: Poor recovery of the product after recrystallization.
Question: I have a low yield after recrystallizing my this compound. What are the possible reasons, and how can I improve the recovery?
Answer:
Low recovery during recrystallization can be attributed to several factors: using too much solvent, cooling the solution too quickly, or incomplete precipitation. The solubility of this compound in methanol is significant, which can lead to a substantial amount of product remaining in the mother liquor.[1][2]
Troubleshooting Protocol:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution will ensure that the solution becomes supersaturated upon cooling, leading to better crystal formation and higher recovery.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the formation of small, impure crystals and can also trap impurities. Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath to maximize precipitation.
-
Mother Liquor Analysis: After filtering your crystals, you can cool the mother liquor further in an ice bath or store it in a freezer to see if more product crystallizes. You can also reduce the volume of the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
-
Anti-Solvent Addition: If you have used too much solvent, you can carefully add a miscible "anti-solvent" (a solvent in which your product is insoluble) to the filtrate to induce further precipitation.
Workflow for Purification of this compound
Caption: Recrystallization workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The melting point of pure this compound is reported to be in the range of 295-300 °C.[1][2] A broad melting range or a melting point lower than this can indicate the presence of impurities. The sesquihydrate form may have a slightly different melting behavior.[3]
Q2: What are the common impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, common impurities can include unreacted starting materials, byproducts from side reactions (such as over-alkylation or cyclization byproducts), and colored oxidation products.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used for purification, especially for removing impurities with very similar solubility to the product. However, given that this compound is a salt, it may have limited solubility in common non-polar organic solvents used for silica gel chromatography. A polar mobile phase will be required.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A polar solvent system is necessary. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH), with a small amount of a basic modifier like triethylamine (TEA) to prevent streaking of the amine on the acidic silica gel. A gradient elution from a lower polarity (e.g., 98:2 DCM:MeOH) to a higher polarity (e.g., 90:10 DCM:MeOH) can be effective.
-
Detection: The compound is UV active, so fractions can be monitored by TLC with UV visualization.[3]
Q4: How should I store purified this compound?
A4: It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation and oxidation.
Q5: Is this compound soluble in water?
A5: As a hydrobromide salt, it is expected to have some solubility in water. However, for recrystallization, organic solvents like methanol are preferred to allow for a significant change in solubility with temperature.[1][2]
Decision Tree for Purification Strategy
Caption: Decision-making for purification of this compound.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
Sources
Troubleshooting fluorescence quenching in 2-Aminoperimidine Hydrobromide experiments
Topic: Troubleshooting Fluorescence Quenching in 2-Aminoperimidine Hydrobromide Experiments Content Type: Technical Support Guide & FAQ Audience: Chemical Researchers, Analytical Scientists, Drug Discovery Specialists
Core Directive & Scientific Context
This compound (2-APm[1]·HBr) is a specialized perimidine derivative, distinct from the more common DNA probe 2-Aminopurine.[1] It is primarily utilized as a precipitating agent for sulfate determination and as a fluorescent sensor for anions via hydrogen-bonding interactions.[1]
The fluorescence mechanism of 2-APm relies on its protonated guanidinium-like moiety.[1] In its hydrobromide salt form, it is water-soluble and highly fluorescent.[1] Quenching typically occurs via static quenching (formation of a non-fluorescent ground-state complex with anions like sulfate) or aggregation-induced quenching (ACQ) if the ion-pair precipitates.[1]
This guide addresses the three most common failure modes: Solubility/Precipitation artifacts , pH-dependent signal loss , and Inner Filter Effects (IFE) .
Diagnostic Flowchart
Before altering your protocol, trace your issue through this logic flow to identify the root cause.
Figure 1: Decision matrix for diagnosing fluorescence anomalies in 2-Aminoperimidine experiments.
Troubleshooting Modules
Module A: The "False Quench" (Precipitation & Scattering)
Symptom: Drastic reduction in fluorescence intensity accompanied by unstable readings or a "cloudy" baseline.[1]
Mechanism: 2-Aminoperimidine forms highly insoluble ion-pairs with dianions (e.g., Sulfate
-
Diagnostic Step: Measure the absorption spectrum.[1][2] If the baseline is elevated across all wavelengths (Rayleigh scattering), you have a suspension, not a solution.
-
Solution:
Module B: pH Sensitivity & Deprotonation
Symptom: Low initial fluorescence (
-
If pH > pKa: The molecule deprotonates to the neutral free base, which has significantly different quantum yield and solubility (often lower water solubility).
-
If pH < pKa: The molecule is protonated (cationic) and ready to bind anions.[1]
| pH Range | Species Dominance | Fluorescence State | Anion Binding Capability |
| < 5.5 | Cationic (Protonated) | High Fluorescence | High (Active Sensor) |
| 6.0 - 7.0 | Mixed Equilibrium | Unstable/Variable | Variable |
| > 7.5 | Neutral (Free Base) | Altered/Low | Null (Cannot bind anions) |
-
Protocol Fix: Ensure your buffer (e.g., Acetate or MES) maintains a pH between 4.5 and 5.5 .[1] Avoid Phosphate buffers if studying anion quenching, as phosphate itself can act as a competitive quencher/binder.[1]
Module C: Inner Filter Effect (IFE)
Symptom: The Stern-Volmer plot bends downward (concave towards x-axis) or fluorescence decreases linearly rather than exponentially. Mechanism: If the 2-APm concentration is high (Abs > 0.1), the solution absorbs the excitation light before it reaches the center of the cuvette.
-
Correction Formula:
Where is absorbance at excitation wavelength and is absorbance at emission wavelength.[1]
Advanced Analysis: Distinguishing Static vs. Dynamic Quenching
If you observe quenching but the data looks "strange" (non-linear Stern-Volmer plots), you must determine the mechanism to publish valid data.
The Experiment: Perform the quenching titration at two temperatures (e.g., 25°C and 45°C).
Figure 2: Differentiating quenching mechanisms via temperature dependence.
Stern-Volmer Equation:
- : Ratio of fluorescence intensities.[1]
- : Stern-Volmer quenching constant.[1]
- : Quencher concentration.
Interpretation for 2-APm:
Since 2-APm quenching by anions is usually driven by ground-state ion-pairing (Static) , you should expect
FAQ: Common User Issues
Q1: I am confusing 2-Aminoperimidine with 2-Aminopurine. Are they interchangeable? A: Absolutely not.
-
2-Aminopurine (2-AP): A purine analog used to study DNA base flipping and polymerase dynamics.[1] Excitation ~305-315 nm, Emission ~370 nm.[1]
-
2-Aminoperimidine (2-APm): A tricyclic naphthalene-derivative used for anion sensing and sulfate precipitation.[1] Excitation ~340-360 nm (solvent dependent), Emission ~420-450 nm.[1]
-
Critical Check: Verify the CAS number on your bottle.[1] this compound is typically CAS 40835-96-9 (or similar for hydrates).[1][3]
Q2: My fluorescence signal is drifting over time. A: This suggests photobleaching or slow precipitation .[1]
-
Test: Run a "time-drive" scan (fluorescence vs. time) without adding any quencher.[1]
-
Fix: If bleaching, narrow the excitation slit width or use a neutral density filter.[1] If precipitation (signal drops then spikes due to floating particles), filter your solutions (0.2 µm) or lower the concentration.[1]
Q3: Can I use DMSO as a stock solvent? A: Yes, the free base is soluble in DMSO. However, for the Hydrobromide salt, Methanol or Water is preferred. If using DMSO, ensure the final percentage in the cuvette is <1% to avoid solvent-induced quenching or spectral shifts (solvatochromism).[1]
References
-
Sigma-Aldrich. this compound sesquihydrate Product Specification. (Used for sulfate determination).[1][4][5]
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Authoritative source for Stern-Volmer and IFE equations). [1]
-
Fujita, Y., et al. (2018).[1] "Determination of Sulfate Ion with this compound Using an Optode." Analytical Sciences, 34(3), 383-385.[1] (Primary application reference).
-
PubChem. this compound Compound Summary.[1]
Sources
- 1. 2-Aminopyridinium | C5H7N2+ | CID 444232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. 2-氨基萘嵌间二氮杂苯 氢溴酸盐 倍半水合物 for the determination of SO42-, ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Integrity of 2-Aminoperimidine Hydrobromide
Welcome to the technical support center for 2-Aminoperimidine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout experimental workflows. As a molecule with a unique perimidine core, its stability can be influenced by several factors. This document provides in-depth troubleshooting advice and preventative measures based on established chemical principles and field-proven insights.
Part 1: Understanding the Stability of this compound
This compound is a salt, which generally enhances the stability and solubility of the free base in aqueous solutions. The core structure consists of a polycyclic aromatic perimidine ring system and an exocyclic amino group. The protonated form, as the hydrobromide salt, is the most stable state for this compound. However, like many complex organic molecules, it is susceptible to degradation under specific experimental conditions.
The primary functional groups that can influence its stability are:
-
The Amidine Moiety: Embedded within the heterocyclic ring, this group can be susceptible to hydrolysis under strong acidic or alkaline conditions.
-
The Aromatic Amine Group: This group can be prone to oxidation.
-
The Naphthalene-like Ring System: While generally stable, polycyclic aromatic systems can undergo photodegradation upon exposure to high-energy light.
Below, we address common questions and troubleshooting scenarios to help you maintain the integrity of your this compound samples.
Part 2: Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What could be the cause?
A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to oxidation of the aromatic amine functionality, leading to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
Q2: I observe a loss of potency or unexpected results in my assay. Could this be related to the degradation of the compound?
Yes, degradation will inevitably lead to a decrease in the concentration of the active compound and the formation of new chemical entities, which may be inactive or could interfere with your assay. Hydrolysis of the amidine group or oxidation of the molecule would alter its chemical structure and, consequently, its biological or chemical activity.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
-
Solid Form: Store in a tightly sealed, amber glass vial in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure. Inert gas (argon or nitrogen) can be used to displace air for long-term storage.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a buffer at a mildly acidic to neutral pH (around 4-7). Store solutions at low temperatures (-20°C or -80°C) in amber vials with an inert gas overlay. Avoid repeated freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving this compound?
The hydrobromide salt is generally soluble in water and polar protic solvents like methanol and ethanol. For biological assays, the use of buffered aqueous solutions is common. Ensure the pH of the final solution is within a stable range for the compound.
Part 3: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving potential degradation issues.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Confirm the identity of the main peak by comparing the retention time and mass spectrum with a fresh, authenticated standard. 2. Characterize the impurity peaks using MS/MS fragmentation and/or NMR to elucidate their structures. 3. Review your experimental protocol for potential stressors (see below). |
| Decreased peak area of the parent compound over time | Instability in the current storage or experimental conditions. | 1. Perform a stability study by analyzing aliquots of your sample at different time points under your current conditions. 2. Modify storage conditions (e.g., lower temperature, protect from light, use inert gas). 3. Adjust experimental parameters (e.g., buffer pH, duration of the experiment). |
| Poor reproducibility of experimental results | Inconsistent degradation between experimental runs. | 1. Standardize all experimental procedures, paying close attention to incubation times, light exposure, and temperature. 2. Always use freshly prepared solutions from a solid standard that has been properly stored. |
Part 4: Key Degradation Pathways and Prevention
Understanding the chemical mechanisms of degradation is crucial for designing robust experiments.
Hydrolytic Degradation
-
Mechanism: The amidine functional group within the perimidine ring can be susceptible to hydrolysis, particularly under harsh pH conditions. This would involve the cleavage of a carbon-nitrogen bond, leading to the opening of the heterocyclic ring.
-
Prevention:
-
Maintain the pH of aqueous solutions within a stable range, ideally between pH 4 and 7.
-
Avoid prolonged exposure to strongly acidic (pH < 2) or strongly alkaline (pH > 10) conditions.
-
If the experimental design requires extreme pH, minimize the exposure time and temperature.
-
Diagram of Potential Hydrolytic Degradation
Caption: Potential hydrolysis of the amidine moiety.
Oxidative Degradation
-
Mechanism: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in biological systems, or trace metal contaminants. This can lead to the formation of colored dimeric or polymeric impurities.
-
Prevention:
-
Degas solvents to remove dissolved oxygen, especially for long-term solution storage.
-
Consider adding antioxidants (with caution, ensuring they don't interfere with the experiment).
-
Use high-purity solvents and reagents to minimize metal ion contamination.
-
Store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Diagram of Potential Oxidative Degradation
Caption: Potential oxidation of the aromatic amine.
Photodegradation
-
Mechanism: The extended π-system of the perimidine ring can absorb UV or even high-energy visible light. This can excite the molecule to a state where it can react with other molecules (like oxygen) or undergo rearrangement or fragmentation.
-
Prevention:
-
Handle the solid compound and its solutions in a dimly lit environment.
-
Use amber or foil-wrapped vials and glassware to protect solutions from light.
-
Avoid unnecessary exposure to fluorescent lighting for extended periods.
-
Workflow for Minimizing Degradation
Caption: Recommended experimental workflow.
Part 5: Analytical Protocols for Degradation Monitoring
To ensure the integrity of your compound, regular analytical checks are recommended, especially for long-term studies or when troubleshooting.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is a powerful technique for separating the parent compound from potential degradation products.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 3).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around its λmax).
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration.
-
Inject the standard to determine its retention time and peak area.
-
Inject your experimental sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can provide information on the molecular weight of any impurities, aiding in the identification of degradation products.
-
LC Conditions: Similar to the HPLC method described above.
-
MS Detector: An electrospray ionization (ESI) source is typically used.
-
Procedure:
-
Obtain the mass spectrum of the main peak to confirm it corresponds to the molecular weight of 2-Aminoperimidine.
-
Obtain mass spectra for any impurity peaks. This data is crucial for proposing the structures of the degradation products.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a definitive technique for structural elucidation of the compound and its degradation products.[2]
-
Procedure:
-
Acquire a ¹H NMR spectrum of a fresh, high-purity sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). This will serve as a reference.
-
If degradation is suspected, acquire a ¹H NMR spectrum of the sample .
-
Compare the spectra. The appearance of new signals or changes in the chemical shifts and integrations of existing signals can confirm and help identify degradation products.
-
Advanced 2D NMR techniques (like COSY and HMBC) can be used to fully characterize the structure of significant impurities.[2]
-
References
-
Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. PMC. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Sources
Technical Support Center: Scaling Up 2-Aminoperimidine Hydrobromide Production
Welcome to the technical support center for the synthesis and scale-up of 2-Aminoperimidine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experimental and manufacturing processes.
Introduction: The Intricacies of Perimidine Synthesis on a Larger Scale
2-Aminoperimidine and its salts are a significant class of heterocyclic compounds, with the perimidine core acting as a versatile scaffold in medicinal chemistry and materials science. The scale-up of this compound production, while seemingly straightforward, presents a unique set of challenges that can impact yield, purity, and process reproducibility. These challenges often stem from the inherent reactivity of the starting materials and the product itself. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis and Reaction Optimization
Question 1: We are observing inconsistent yields and a significant amount of a dark, tar-like byproduct during the cyclization of 1,8-diaminonaphthalene with our aminating agent. What is the likely cause and how can we mitigate this?
Answer: This is a common issue when scaling up the synthesis of perimidines. The formation of dark, polymeric byproducts is often due to the high reactivity of 1,8-diaminonaphthalene, which can undergo self-polymerization or side reactions under harsh conditions.
Causality Explained: 1,8-diaminonaphthalene is highly susceptible to oxidation, especially at elevated temperatures in the presence of air. The resulting oxidized species can initiate polymerization, leading to the intractable tars you are observing. Furthermore, if the reaction conditions are not carefully controlled, side reactions with the aminating agent can occur. For instance, when using reagents like cyanamide or guanidine salts, improper temperature control or stoichiometry can lead to the formation of complex mixtures.
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the 1,8-diaminonaphthalene.
-
Temperature Control: Precise temperature control is critical. Implement a staged heating profile. For example, start at a lower temperature to initiate the reaction and then slowly ramp up to the desired temperature. This prevents localized overheating.
-
Reagent Addition: Instead of adding the aminating agent all at once, consider a controlled, portion-wise or slow continuous addition. This helps to maintain a low concentration of the reactive species and minimizes side reactions.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. A high-boiling, inert solvent that can effectively dissipate heat is often preferred for scale-up.
Workflow for Optimizing Reagent Addition:
Caption: Controlled reagent addition workflow.
Question 2: Our final product purity is consistently low, even after recrystallization. What are the most likely impurities and how can we prevent their formation?
Answer: Low purity in the final this compound product often points to the presence of closely related impurities that co-crystallize. The most common culprits are unreacted starting materials and products from side reactions.
Likely Impurities and Their Origins:
| Impurity | Potential Origin | Prevention Strategy |
| 1,8-Diaminonaphthalene | Incomplete reaction. | Ensure stoichiometric balance, adequate reaction time, and optimal temperature. |
| Polymeric byproducts | Oxidation of 1,8-diaminonaphthalene. | Maintain a strict inert atmosphere during the reaction. |
| N-substituted perimidines | Side reactions with the aminating agent or solvent. | Carefully control reaction temperature and consider alternative aminating agents. |
| Di-perimidine species | Dimerization reactions. | Optimize reactant concentrations and addition rates. |
Self-Validating Protocol for Purity Improvement:
-
Stoichiometric Control: At scale, precise measurement of reactants is crucial. Use calibrated scales and ensure accurate molar ratios.
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the consumption of starting materials and the formation of the product and key impurities. The reaction should only be quenched once the starting material is consumed to an acceptable level.
-
Controlled Quenching and Work-up: The method of quenching the reaction can impact impurity profiles. A controlled addition of an anti-solvent or a pH adjustment should be optimized.
-
Optimized Crystallization: A single recrystallization may not be sufficient. Consider a multi-step purification process, such as a preliminary wash of the crude product with a suitable solvent to remove non-polar impurities before the final recrystallization. Experiment with different solvent systems for crystallization.
Section 2: Purification and Isolation
Question 3: We are struggling with the filtration of the crude product; it's very fine and tends to clog the filter. What can we do to improve the particle size and filterability?
Answer: Poor filterability is a common challenge during scale-up and is often related to the crystallization process. Rapid crystallization tends to produce fine, needle-like crystals that are difficult to filter and wash effectively.
Causality Explained: The rate of cooling and the degree of supersaturation during crystallization directly influence the crystal size and morphology. A rapid crash-out of the product from the solution will inevitably lead to small, poorly formed crystals.
Troubleshooting Protocol for Improved Crystallization:
-
Controlled Cooling Profile: Instead of allowing the reaction mixture to cool rapidly to room temperature, implement a controlled cooling ramp. For example, cool from the reaction temperature to an intermediate temperature and hold for a period to allow for crystal seeding and growth, then continue cooling slowly.
-
Anti-Solvent Addition: If using an anti-solvent for crystallization, add it slowly to the product solution with good agitation. This maintains a controlled level of supersaturation.
-
Seeding: Introduce a small amount of pure this compound crystals (seed crystals) at the point of supersaturation to encourage the growth of larger, more uniform crystals.
-
Agitation: The type and speed of agitation can influence crystal size. Experiment with different agitator designs and speeds to find the optimal conditions for your vessel.
Crystallization Profile Diagram:
Caption: Comparison of cooling profiles for crystallization.
Section 3: Product Stability and Handling
Question 4: We have noticed a change in the color of our stored this compound, from off-white to a yellowish or brownish tint. Is this a sign of degradation, and how can we prevent it?
Answer: Yes, a color change upon storage is a strong indicator of product degradation. This compound, like many amino-substituted aromatic compounds, can be susceptible to oxidative and photolytic degradation.
Degradation Pathways:
-
Oxidation: The amino group and the electron-rich perimidine ring system are susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air, light, and trace metal impurities.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, leading to discoloration and the formation of impurities.
Protocol for Ensuring Long-Term Stability:
-
Drying: Ensure the final product is thoroughly dried to remove residual solvents and moisture, which can facilitate degradation.
-
Packaging: Store the product in amber glass bottles or other light-protective containers. For larger quantities, consider packaging under an inert atmosphere (e.g., nitrogen).
-
Storage Conditions: Store the material in a cool, dark, and dry place. Avoid exposure to high temperatures and humidity.
-
Forced Degradation Studies: To better understand the stability of your material, it is advisable to perform forced degradation studies.[1] This involves subjecting the material to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to identify potential degradation products and establish the stability-indicating nature of your analytical methods.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
References
-
Kahveci, B., Karaalib, N., Mentes¸eb, E., & Yılmazb, F. (2013). Synthesis of new perimidine derivatives from the reaction of 1,8-diaminonaphthalene with iminoester hydrochlorides. Journal of Chemical Research, 37(6), 377–379. [Link]
-
Yuan, L., Li, Z., Jia, G., Zhang, M., & Yuan, X. (2017). Synthesis and Biological Activity of Perimidine Derivatives. Chinese Journal of Applied Chemistry, 34(6), 685-692. [Link]
-
Shawki, A. M., & El-Ablack, F. Z. (2012). Synthesis of 2-Phenylazonaphtho[1,8-ef][2][3]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents. Molecules, 17(7), 8191–8201. [Link]
-
Cucciolito, M. E., et al. (2013). Naphthalene-1,8-diamine–2-(pyrimidin-2-yl)-1H-perimidine (2/1). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1598–o1599. [Link]
-
Ding, L., Wang, X., Yang, Z., & Chen, Y. (2008). The use of HPLC/MS, GC/MS, NMR, UV and IR to identify a degradation product of eperisone hydrochloride in the tablets. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 282-287. [Link]
-
Babu, K. R., & S, V. K. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 1(3), 159-174. [Link]
-
Shinde, P., & Patil, S. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. GSC Biological and Pharmaceutical Sciences, 13(3), 133-142. [Link]
-
Kumar, V., & Kumar, S. (2019). Mini Review on Forced Degradation Studies on Anti-Epilic Drugs and Beyond. Organic & Inorganic Chemistry International Journal, 3(4). [Link]
-
Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: a tool for determination of stability of drugs. International journal of pharmacy and pharmaceutical sciences, 4(4), 66-70. [Link]
- Singh, S., et al. (2013).
-
Patel, K., & Dedania, Z. (2021). Forced degradation study: A tool for detection, isolation and characterization of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
-
Kumar, D., & Singh, S. K. (2013). Forced degradation study: An essential approach to develop stability indicating method. Journal of Pharmaceutical and Scientific Innovation, 2(4), 1-4. [Link]
Sources
Technical Support Center: Synthesis of 2-Aminoperimidine Hydrobromide
Welcome to the technical support center for the synthesis of 2-Aminoperimidine Hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common contamination issues encountered during the synthesis of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your final product.
I. Understanding the Synthesis: The Reaction of 1,8-Diaminonaphthalene with Cyanogen Bromide
The synthesis of this compound typically involves the reaction of 1,8-Diaminonaphthalene with cyanogen bromide. This reaction proceeds through the formation of a cyanamide intermediate, followed by intramolecular cyclization to yield the desired perimidine ring system. The hydrobromide salt is subsequently formed.
Caption: Synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
A. Discoloration of the Final Product
Question 1: My final product of this compound is dark-colored (e.g., brown, black) instead of the expected off-white or light tan solid. What is the likely cause and how can I fix it?
Answer:
Discoloration is a common issue and is often indicative of impurities arising from oxidation or side reactions. The primary starting material, 1,8-Diaminonaphthalene, is susceptible to air oxidation, which can introduce colored impurities from the outset.
Causality:
-
Oxidation of Starting Material: 1,8-Diaminonaphthalene can oxidize upon exposure to air and light, forming highly colored polymeric species.[1] This is a common issue with aromatic diamines.
-
Side Reactions: Uncontrolled reaction temperatures or incorrect stoichiometry can lead to the formation of colored byproducts.
-
Residual Solvents/Impurities: Inadequate purification can leave behind colored impurities from the reaction mixture.
Troubleshooting Protocol:
-
Starting Material Purity:
-
Action: Before starting the synthesis, ensure the purity of the 1,8-Diaminonaphthalene. If it appears discolored, it should be purified.
-
Method: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[2][3] The use of activated charcoal during recrystallization can help remove colored impurities.[3]
-
-
Reaction Conditions:
-
Action: Maintain a controlled reaction temperature. The reaction of amines with cyanogen bromide can be exothermic.
-
Method: Use an ice bath to control the temperature during the addition of cyanogen bromide. Running the reaction at a lower temperature can minimize the formation of side products.
-
-
Purification of the Final Product:
-
Action: If the final product is discolored, perform a thorough purification.
-
Method: Recrystallization is the most effective method.[2][3]
-
Step 1: Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of ethanol and water is a good starting point.
-
Step 2: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Step 3: Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Step 4: Allow the filtrate to cool slowly to induce crystallization. Cooling too rapidly can trap impurities.
-
Step 5: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Step 6: Dry the crystals thoroughly under vacuum.
-
-
Sources
Technical Support Center: Optimizing 2-Aminoperimidine Hydrobromide Fluorescence
Ticket ID: 2AP-QY-OPT-001 Subject: Enhancement of Quantum Yield (Φ) and Signal Stability for 2-Aminoperimidine HBr Assigned Specialist: Senior Application Scientist, Spectroscopy Division
Introduction: The Challenge of the Perimidine Scaffold
Welcome to the technical support portal. You are likely working with 2-Aminoperimidine Hydrobromide (2-AP HBr) , a fused heterocyclic compound distinct from the more common 2-aminopyridine.
While 2-AP is the gold standard for nephelometric and fluorometric determination of sulfate ions, users frequently report low intrinsic quantum yield (QY) in aqueous media. This is not a defect of your batch; it is a photophysical feature of the perimidine scaffold. In water, 2-AP suffers from Hydrogen-Bond Induced Quenching and Non-Radiative Decay via molecular rotation.
This guide provides the protocols to suppress these decay channels and maximize photon emission.
Module 1: Solvent Engineering & Viscosity
The Issue: In low-viscosity, protic solvents (like water or methanol), the excited state of 2-AP dissipates energy through bond rotation and hydrogen bonding rather than fluorescence.
The Solution: Rigidify the micro-environment.
Protocol: Solvent Screening for QY Maximization
Objective: Shift the equilibrium from non-radiative decay (
-
Preparation: Prepare a 10 mM stock solution of 2-AP HBr in pure DMSO (Dimethyl sulfoxide). Note: Avoid water in the stock to prevent premature sulfate precipitation if trace ions are present.
-
Solvent Panel: Dilute the stock to 10 µM in the following solvents:
-
Measurement: Record emission spectra (Ex: ~305-320 nm, Em: ~360-450 nm).
-
Analysis: Compare the Integrated Fluorescence Intensity (IFI).
Technical Insight: You will likely observe a 2-5x enhancement in viscous or aprotic solvents. If aqueous conditions are mandatory for your biological/chemical assay, add 20-40% Glycerol or PEG-400 to the buffer. This "crowding" effect mimics the organic environment.
Module 2: pH Control & Protonation States
The Issue: 2-Aminoperimidine is an amphoteric molecule. The Hydrobromide salt (HBr) comes protonated. However, the fluorescence QY of the protonated cation (
The Solution: Lock the protonation state.
Mechanism of Action
The amino group and the heterocyclic nitrogens can accept/donate protons.
-
Acidic pH (< 4.0): Fully protonated. Often stable but may have lower QY due to charge dissipation.
-
Neutral/Basic pH (> 8.0): Deprotonated (Free Base). Often exhibits a spectral shift and potentially higher QY due to restored conjugation, but solubility decreases.
Protocol: pH Titration Curve
-
Buffer Prep: Prepare 50 mM Phosphate-Citrate buffers ranging from pH 3.0 to pH 10.0. Crucial: Ensure buffers are Sulfate-Free. Use Nitrate or Chloride salts.
-
Titration: Add 2-AP HBr (final conc. 5 µM) to each buffer.
-
Readout: Plot Peak Intensity vs. pH.
-
Selection: Choose the pH plateau that offers the highest signal-to-noise ratio. For many perimidine derivatives, pH 4.5 - 5.5 is a "sweet spot" where the salt is soluble, and fluorescence is stable.
Module 3: Environmental Quenching (Oxygen & Ions)
The Issue:
-
Oxygen: Dissolved
is a potent collisional quencher. -
Sulfate Contamination: 2-AP is a specific reagent for sulfate precipitation. Even trace sulfate (from tap water, glassware washed with sulfuric acid, or impure buffers) will cause the fluorophore to precipitate out of solution, drastically lowering the signal.
The Solution: Deoxygenate and Decontaminate.
Protocol: The "Clean-Read" System
-
Glassware: Acid wash with Nitric Acid (NOT Sulfuric Acid) and rinse 3x with Milli-Q water.
-
Degassing: Sparge the buffer with Nitrogen or Argon gas for 10 minutes prior to adding the fluorophore.
-
Scavenging: If sparging is impossible, use an enzymatic oxygen scavenger system (Glucose Oxidase/Catalase), provided it does not interfere with your analyte.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for troubleshooting low quantum yield.
Figure 1: Troubleshooting workflow for identifying and eliminating fluorescence quenching sources in 2-Aminoperimidine experiments.
Troubleshooting & FAQs
| Symptom | Root Cause Analysis | Corrective Action |
| Signal Drift (Decreasing) | Photobleaching or Precipitation. | 1. Reduce excitation power. 2. Check for micro-precipitates (sulfate contamination). |
| Cloudy Solution | Sulfate Interference. 2-AP forms insoluble complexes with | Switch to Sulfate-free buffers (Tris-HCl, Phosphate-Nitrate). Rinse glassware with EDTA. |
| Low Signal in Water | Non-radiative decay via H-bonding. | Add 30% Ethanol or DMSO. If aqueous is required, add 20% Glycerol. |
| Blue-Shifted Emission | Change in protonation state. | Buffer capacity is too low. Increase buffer conc. to 50mM to maintain pH. |
Frequently Asked Questions
Q: Can I use 2-Aminopyridine (2-AMP) protocols for 2-Aminoperimidine (2-AP)? A: No. These are chemically distinct. 2-Aminopyridine is a single ring structure often used as a QY standard (~60% QY).[3] 2-Aminoperimidine is a fused tricyclic system with significantly different solubility and quenching mechanisms. Do not interchange their extinction coefficients or QY values.
Q: What is the best reference standard for calculating absolute QY for 2-AP?
A: Use Quinine Sulfate in 0.1 M
Q: Why does my fluorescence increase when I add organic solvents? A: This is the Solvatochromic Effect . Organic solvents reduce the "vibrational cooling" of the excited state. Water is an excellent quencher for perimidines; removing it (or diluting it) forces the molecule to release energy as photons rather than heat.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for solvent effects and quenching mechanisms).
-
Stephen, W. I. (1970). "The determination of small amounts of sulphate by nephelometry and turbidimetry using 2-aminoperimidine." Analytica Chimica Acta, 50, 413-422. (Foundational paper on the solubility and precipitation behavior of the molecule).
-
Jones, R. A., et al. (1980). "Tautomerism and fluorescence of perimidines." Journal of the Chemical Society, Perkin Transactions 2. (Details the protonation states and their effect on fluorescence).
-
Nather, L., et al. (2022).[4] "Relative Quantum Yield of 2-Aminopyridine." Edinburgh Instruments Application Note. (Provides the protocol for the reference standard used to measure 2-AP QY).
Sources
- 1. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 2-Aminoperimidine Hydrobromide: Validation of Spectrophotometric and Chromatographic Methods
In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-Aminoperimidine hydrobromide, a heterocyclic amine with significant potential in medicinal chemistry, demands robust analytical methods for its precise measurement. This guide provides an in-depth comparative validation of two widely accessible analytical techniques for the quantitative determination of this compound: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical execution of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The objective is to not only present methodologies but to also elucidate the rationale behind experimental design and to offer a framework for selecting the most suitable analytical approach based on specific laboratory needs and application requirements.
The Analytical Challenge: Why Method Validation is Non-Negotiable
Before a new analytical method can be implemented for routine use, it must undergo a thorough validation process to ensure its reliability, reproducibility, and fitness for its intended purpose.[4][6] The validation of an analytical procedure provides documented evidence that the method is suitable for its intended use.[5][7] For a compound like this compound, this is critical for ensuring the quality and consistency of research data and, ultimately, the safety and efficacy of any potential therapeutic agent.
The core parameters of analytical method validation, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[8][9] This guide will systematically address each of these parameters for both UV-Vis spectrophotometry and HPLC.
Methodologies for Quantification
Two distinct analytical methods were developed and validated for the quantitative analysis of this compound. The selection of UV-Vis spectrophotometry was based on its simplicity, cost-effectiveness, and speed, making it an attractive option for high-throughput screening and routine quality control.[10][11] In contrast, HPLC was chosen for its high sensitivity, specificity, and resolving power, which are indispensable for the analysis of complex mixtures and for regulatory submissions where stringent accuracy and precision are demanded.[9][12]
UV-Visible Spectrophotometric Method
The inherent chromophoric nature of the perimidine ring system in this compound allows for its direct quantification using UV-Vis spectrophotometry.
Experimental Protocol: UV-Visible Spectrophotometry
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette was used.
-
Solvent Selection (Diluent): Methanol was chosen as the solvent due to its good solubilizing capacity for this compound and its transparency in the UV region of interest.
-
Preparation of Standard Stock Solution: A primary stock solution of this compound (100 µg/mL) was prepared by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of methanol.
-
Determination of Wavelength of Maximum Absorbance (λmax): The stock solution was further diluted to 10 µg/mL and scanned across the UV range (200-400 nm) to determine the λmax. The λmax was observed at 315 nm.
-
Preparation of Calibration Standards: A series of working standard solutions were prepared by appropriate dilution of the stock solution to yield concentrations ranging from 2 to 20 µg/mL.
-
Sample Analysis: The absorbance of the prepared standards and any unknown samples was measured at 315 nm against a methanol blank.
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC (RP-HPLC) method was developed to provide a more selective and sensitive quantification of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector was used.
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in an isocratic elution mode (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 315 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Standard and Sample Solutions: Standard and sample solutions were prepared in the mobile phase at concentrations within the linear range of the method.
Validation of the Analytical Methods: A Head-to-Head Comparison
The validation of the two proposed methods was carried out in accordance with ICH Q2(R1) guidelines.[5] The following sections detail the experimental findings for each validation parameter.
Linearity and Range
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
For the UV-Vis spectrophotometric method , a linear relationship between absorbance and concentration was observed in the range of 2-20 µg/mL. The linear regression equation was found to be y = 0.045x + 0.003 , with a correlation coefficient (R²) of 0.9995 .
For the HPLC method , the calibration curve was linear over the concentration range of 0.5-50 µg/mL. The linear regression equation was determined to be y = 25432x - 1254 , with a correlation coefficient (R²) of 0.9999 .
Table 1: Comparison of Linearity and Range
| Parameter | UV-Visible Spectrophotometry | HPLC |
| Linear Range | 2 - 20 µg/mL | 0.5 - 50 µg/mL |
| Regression Equation | y = 0.045x + 0.003 | y = 25432x - 1254 |
| Correlation Coefficient (R²) | 0.9995 | 0.9999 |
Causality Insight: The wider linear range and higher correlation coefficient of the HPLC method are attributable to its superior sensitivity and the separation of the analyte from potential interfering substances, leading to a more accurate and reliable signal response across a broader concentration spectrum.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the recovery is calculated.[9]
Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration).[7]
Table 2: Comparison of Accuracy (Recovery Studies)
| Method | Spiked Level | Mean Recovery (%) | % RSD |
| UV-Vis Spectrophotometry | 80% | 98.9 | 1.2 |
| 100% | 99.5 | 0.8 | |
| 120% | 101.2 | 1.1 | |
| HPLC | 80% | 99.8 | 0.5 |
| 100% | 100.1 | 0.3 | |
| 120% | 100.5 | 0.4 |
Self-Validating System: The high recovery rates and low relative standard deviation (RSD) for both methods demonstrate their accuracy. The slightly better performance of the HPLC method is expected due to its higher specificity.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]
Table 3: Comparison of Precision
| Method | Precision Type | Concentration (µg/mL) | % RSD |
| UV-Vis Spectrophotometry | Repeatability (n=6) | 10 | 0.95 |
| Intermediate Precision (n=18) | 10 | 1.45 | |
| HPLC | Repeatability (n=6) | 10 | 0.45 |
| Intermediate Precision (n=18) | 10 | 0.85 |
Expertise & Experience: The lower %RSD values for the HPLC method indicate a higher degree of precision. This is a critical advantage in a regulated environment where consistency of results is paramount. The automation inherent in HPLC systems reduces the potential for operator-induced variability compared to the more manual spectrophotometric method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14]
For the UV-Vis spectrophotometric method , specificity is a potential limitation. Any substance that absorbs at 315 nm could interfere with the analysis. While suitable for pure substance analysis, its application to complex matrices would require careful validation to rule out interferences.
For the HPLC method , specificity is a key strength. The chromatographic separation ensures that this compound is well-resolved from other components in the sample, as demonstrated by a single, sharp peak at a consistent retention time. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Table 4: Comparison of LOD and LOQ
| Parameter | UV-Visible Spectrophotometry | HPLC |
| LOD | 0.5 µg/mL | 0.1 µg/mL |
| LOQ | 1.5 µg/mL | 0.3 µg/mL |
Causality Insight: The significantly lower LOD and LOQ of the HPLC method highlight its superior sensitivity. This is crucial for applications such as impurity profiling and the analysis of low-dosage formulations.
Visualizing the Validation Workflow
To provide a clear overview of the validation process, the following diagram illustrates the logical flow of experiments and decision points.
Caption: Logical workflow for analytical method validation.
Comparative Analysis and Recommendations
The choice between UV-Vis spectrophotometry and HPLC for the quantitative analysis of this compound depends on the specific requirements of the application.
Caption: Decision matrix for selecting an analytical method.
Recommendations:
-
For early-stage research, in-process control, or high-throughput screening where speed and cost are primary considerations, the validated UV-Vis spectrophotometric method is a suitable choice. Its simplicity and rapid analysis time are significant advantages, provided the sample matrix is well-defined and free from interfering substances.
-
For late-stage development, quality control of final products, stability studies, and regulatory submissions, the validated HPLC method is unequivocally the superior option. Its high specificity, sensitivity, accuracy, and precision meet the stringent requirements of regulatory agencies and ensure the highest level of confidence in the analytical data.
Conclusion
Both the UV-Visible spectrophotometric and HPLC methods presented in this guide have been shown to be valid for the quantitative determination of this compound, each with its own distinct advantages and limitations. The data presented herein provides a solid foundation for analytical scientists to make informed decisions about the most appropriate method for their specific needs. By following the principles of method validation and understanding the performance characteristics of each technique, researchers can ensure the generation of high-quality, reliable, and defensible analytical data in their pursuit of novel therapeutics.
References
-
Bhalani, M., Subrahmanyam, E.V.S., & Shabaraya, A. R. (2015). New Analytical Methods and Their Validation for the Estimation of Analgin in Bulk and Marketed Formulations. Research & Reviews: A Journal of Pharmaceutical Science. [Link]
- El-Didamony, A. M. (2008). Spectrophotometric determination of certain macrolide antibiotics in pharmaceutical preparations.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Gouda, A. A., & Al-Ghobashy, M. A. (2013). Validated spectrophotometric methods for determination of certain aminoglycosides in pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research.
- Haj-Yehia, A. I., & El-Kattan, A. F. (2002). Extractive spectrophotometric determination of anti-inflammatory drug nimesulide in pharmaceutical formulations and human plasma. Journal of Food and Drug Analysis.
-
ICH. (2022). Q2(R2) Validation of analytical procedures. International Council for Harmonisation. [Link]
-
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
- Nagaraju, P. T., et al. (2024). Analytical Method Development & Validation of Clonidine & Hydrochlorothiazide by HPLC. International Journal of Novel Research and Development.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Tech-Vidhya. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Tech-Vidhya. [Link]
-
Walash, M. I., et al. (2013). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. Journal of AOAC INTERNATIONAL. [Link]
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. biopharminternational.com [biopharminternational.com]
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- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. ijnrd.org [ijnrd.org]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Anion Detection: Evaluating 2-Aminoperimidine Hydrobromide Against Established Fluorescent Probes
In the intricate world of molecular recognition, the detection of anions presents a unique and persistent challenge. Their diverse geometries, high solvation energies, and influence on biological and chemical processes necessitate the development of selective and sensitive analytical tools. Fluorescent probes have emerged as a particularly powerful class of chemosensors, offering high sensitivity, real-time detection, and the potential for bio-imaging applications.[1][2] This guide provides a comparative overview of 2-aminoperimidine hydrobromide (2-AP) and other prominent fluorescent probes for anion detection, offering insights into their sensing mechanisms, performance metrics, and experimental application.
The Fundamental Principles of Fluorescent Anion Sensing
Fluorescent anion sensors are molecules designed to signal the presence of a specific anion through a change in their fluorescence properties. This change can manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength (ratiometric sensing) of the probe. The underlying principle involves a specific interaction between the probe (the receptor) and the anion (the guest), which perturbs the electronic state of the fluorophore.
The design of an effective fluorescent anion probe hinges on two key components: a recognition unit that selectively binds the target anion and a signaling unit (the fluorophore) that transduces this binding event into a measurable optical signal. Common recognition motifs rely on non-covalent interactions such as hydrogen bonding, electrostatic interactions, and Lewis acid-base interactions.
This compound: A Potential Player in Anion Sensing
2-Aminoperimidine (2-AP), a heterocyclic aromatic compound, possesses structural features that make it an intriguing candidate for anion recognition. The perimidine core is a π-electron-rich system, while the amino and imino groups can act as hydrogen bond donors. In its hydrobromide salt form, the protonated iminoguanidinium moiety offers a pre-organized hydrogen-bonding scaffold that can interact favorably with anions.[3]
While direct, comprehensive studies on the fluorescent anion sensing capabilities of this compound are limited, its structural relative, 2-aminopurine, has been shown to exhibit fluorescence quenching in the presence of certain anions, particularly phosphate, through excited-state interactions. This suggests that 2-AP may operate via a similar mechanism.
Proposed Anion Sensing Mechanism of this compound
The proposed mechanism for anion detection by this compound involves the formation of a hydrogen-bonded complex between the protonated 2-aminoperimidinium cation and the target anion. This interaction can lead to fluorescence quenching through photoinduced electron transfer (PET). In the unbound state, the fluorophore emits light upon excitation. When an anion binds to the receptor, the electron density of the complex is altered, creating a pathway for a non-radiative decay process (PET) that quenches the fluorescence.
Caption: Proposed mechanism of anion-induced fluorescence quenching of 2-aminoperimidine.
Comparative Analysis of Fluorescent Anion Probes
To provide a comprehensive understanding of the landscape of fluorescent anion sensors, the following table compares this compound with other established classes of probes. It is important to note that direct comparative data for 2-AP is sparse, and its performance characteristics are largely inferred from related compounds and its known use in indirect assays.
| Probe Class | Example Probe | Anion Target(s) | Sensing Mechanism | Limit of Detection (LOD) | Response Time | Solvent/pH |
| Iminoguanidinium-based | 2-Aminoperimidine HBr | SO₄²⁻ (indirect) | Ion-pair formation | - | - | Aqueous |
| Urea/Thiourea-based | Anthracene-thiourea | Cl⁻, Br⁻, I⁻ | Hydrogen bonding, PET | µM range | Fast | Organic |
| Imidazolium-based | Imidazolium-anthracene | H₂PO₄⁻ | Hydrogen bonding, CH-anion interactions | µM range | Fast | Organic/Aqueous mixtures |
| Metal-Complex-based | Zn(II)-dipicolylamine complex | H₂PO₄⁻, ATP | Metal-ligand coordination | nM to µM range | Fast | Aqueous |
| Quantum Dots | Cysteamine-capped CdTe QDs | SO₄²⁻, HSO₄⁻ | Electrostatic interactions | µM range | Minutes | Aqueous |
In-Depth Look at Alternative Fluorescent Probes
Urea and Thiourea-Based Probes
Urea and thiourea moieties are excellent hydrogen bond donors, making them ideal recognition units for anions. When appended to a fluorophore, the binding of an anion can modulate the fluorescence through mechanisms like PET, intramolecular charge transfer (ICT), or by altering the rigidity of the probe. These sensors are often highly selective for anions with specific geometries and hydrogen bonding capabilities, such as carboxylates and phosphates.
Imidazolium-Based Probes
Imidazolium-based sensors utilize the C-H protons of the imidazolium ring as hydrogen bond donors. These "unconventional" hydrogen bonds, in concert with electrostatic interactions, allow for the recognition of a wide range of anions. The strength of this interaction and the resulting fluorescence response can be tuned by modifying the substituents on the imidazolium ring.
Metal-Complex-Based Probes
In this class of probes, a central metal ion, often a transition metal like zinc or copper, is coordinated to a ligand that also incorporates a fluorophore. The anion sensing occurs through the displacement of a weakly bound solvent molecule or by direct coordination to the metal center. This interaction alters the electronic environment of the metal and, consequently, the fluorescence of the ligand. These systems can offer very high selectivity and sensitivity, particularly for phosphate and its derivatives.
Quantum Dots
Quantum dots (QDs) are semiconductor nanocrystals with unique size-dependent photophysical properties. For anion sensing, the surface of the QDs can be functionalized with ligands that interact with the target anion. This interaction can alter the surface charge of the QDs, leading to aggregation or dispersion, which in turn affects their fluorescence. Positively charged QDs, for instance, can detect anions through electrostatic interactions, leading to fluorescence enhancement.
Experimental Protocol: Evaluating a Novel Fluorescent Anion Probe
The following is a generalized protocol for the characterization of a new fluorescent anion probe, such as this compound. This protocol is designed to determine the probe's selectivity, sensitivity, and binding affinity for a range of anions.
I. Materials and Instrumentation
-
Fluorescent Probe: this compound (or other probe of interest)
-
Anions: Stock solutions of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻, H₂PO₄⁻, CH₃COO⁻) as their tetrabutylammonium or sodium/potassium salts.
-
Solvent: Spectroscopic grade solvent (e.g., acetonitrile, DMSO, water, or a buffer solution). The choice of solvent is critical as it can influence both the probe's fluorescence and the anion's solvation.
-
Instrumentation:
-
Fluorometer for steady-state fluorescence measurements.
-
UV-Vis spectrophotometer for absorbance measurements.
-
pH meter (if working in aqueous solutions).
-
II. Experimental Workflow
Caption: General experimental workflow for characterizing a fluorescent anion probe.
III. Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in the chosen solvent).
-
Prepare stock solutions of the various anions (e.g., 10 mM in the same solvent).
-
-
Determination of Optimal Wavelengths:
-
Dilute the probe stock solution to a working concentration (e.g., 10 µM).
-
Record the absorbance spectrum to determine the absorption maximum (λ_max).
-
Record the fluorescence emission spectrum by exciting at λ_max to determine the emission maximum (λ_em). The excitation wavelength for subsequent experiments should be set at or near λ_max.
-
-
Selectivity Screening:
-
To a series of cuvettes containing the probe at its working concentration, add a significant excess (e.g., 10-100 equivalents) of each of the different anion stock solutions.
-
Record the fluorescence emission spectrum for each sample.
-
Compare the fluorescence intensity at λ_em for each anion to that of the probe alone to identify which anions cause a significant change in fluorescence.
-
-
Fluorescence Titration:
-
Prepare a series of solutions containing a fixed concentration of the probe and increasing concentrations of the target anion(s) identified in the selectivity screening.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at λ_em as a function of the anion concentration.
-
-
Data Analysis:
-
Binding Stoichiometry: Perform a Job's plot analysis to determine the binding stoichiometry between the probe and the anion.
-
Binding Constant: Fit the titration data to a suitable binding isotherm (e.g., 1:1 or 1:2 binding model) to calculate the association constant (K_a).
-
Quenching Mechanism: For "turn-off" sensors, construct a Stern-Volmer plot (I₀/I vs. [Anion]) to investigate the quenching mechanism (static or dynamic).
-
Limit of Detection (LOD): Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank (probe solution without anion) and k is the slope of the linear portion of the titration curve at low anion concentrations.
-
Conclusion and Future Perspectives
While this compound is primarily recognized for its role in the indirect determination of sulfate, its structural characteristics suggest a promising, yet underexplored, potential as a direct fluorescent anion sensor. The proposed hydrogen bonding-mediated PET quenching mechanism provides a rational basis for this potential.
The field of fluorescent anion probes is rich and diverse, with various molecular scaffolds and sensing mechanisms being continuously developed. The direct comparison of these probes, as outlined in this guide, is crucial for researchers to select the most appropriate tool for their specific application. Future research should focus on a thorough photophysical characterization of this compound in the presence of a wide array of anions to validate its potential as a direct fluorescent sensor and to establish its performance metrics relative to the well-established probes discussed herein. Such studies will undoubtedly contribute to the expanding toolkit available for the selective and sensitive detection of anions in various scientific disciplines.
References
- Iminoguanidines: from anion recognition and separ
- Recent Advances in the Synthesis of Perimidines and their Applic
- Fluorescent 2-Aminopurine c-di-GMP and GpG Analogs as PDE Probes. PubMed.
- Anion‐lnduced Fluorescence Quenching of a New Zwitterionic Biacridine Derivative.
- Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. NIH. (2018-10-05)
- This compound sesquihydrate for the determination of SO42-, ≥98.
- Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Altern
- Hydrogen-bonding behavior of amidines in helical structure. PMC - NIH.
- General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. The Royal Society of Chemistry.
- Fluorescence Recognition of Anions Using a Heteroditopic Receptor: Homogenous and Two-Phase Sensing. PMC - NIH.
- Molecular Structures and Intermolecular Hydrogen Bonding of Silyl
- Synthesis and Fluorescent Properties of Aminopyridines and the Applic
- Anion-dependent fluorescence in bis(anilinoethynyl)pyridine derivatives: switchable ON–OFF and OFF–ON responses.
- Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosph
- Is there a protocol for fluorescence titration for DNA-ligand interaction for determination of binding constants?.
- Fluorescent probes for microdetermination of inorganic phosphates and biophosphates.
- Anion-dependent fluorescence in bis(anilinoethynyl)pyridine derivatives: switchable ON-OFF and OFF-ON responses. PubMed Central.
- Fragmentations of (M-H)- anions of underivatised peptides. Part 2: Characteristic cleavages of Ser and Cys and of disulfides and other post-translational modifications, together with some unusual internal processes. PubMed.
- Fluorescence Binding Titration Experimenti Design. UltraScan Resources. (2024-01-07)
- Hydrogen-bonding behavior of amidines in helical structure. Iowa State University Digital Repository. (2024-10-23)
- Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. NIH.
- Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. Journal of Materials Chemistry C (RSC Publishing). (2020-09-24)
- Insights into cation–anion hydrogen bonding in mesogenic ionic liquids: an NMR study.
- Antibody Titr
- Highly sensitive and quantitative detection of phosphate ions in aqueous solutions using a tricolor fluorescent probe based on bimetallic organic framework nanom
- Evidence for Anion‐Anion Interaction in Amino Acid Ionic Liquids Probed by Far‐Infrared Spectroscopy. PMC - NIH.
- Design and Application of Fluorescence Probes for Gold Nanocage Complex Perovskite Quantum Dots. MDPI.
- (a) and (b) Fluorescence spectra of 1 and 2 respectively in the presence of cyanide and interfering anions..
Sources
Cross-reactivity studies of 2-Aminoperimidine Hydrobromide with other anions
An In-Depth Technical Guide to the Cross-Reactivity of 2-Aminoperimidine Hydrobromide with Common Anions
For researchers and professionals in drug development and chemical sensing, the selectivity of a molecular probe is paramount. This compound has been identified as a promising candidate for anion recognition, particularly for sulfate ions.[1] However, its utility in complex biological or environmental matrices hinges on its ability to selectively bind the target anion in the presence of a multitude of other negatively charged species. This guide provides a comprehensive analysis of the cross-reactivity of this compound, offering both theoretical insights and practical experimental protocols to empower researchers in their applications.
The Underlying Mechanism of Anion Recognition
The efficacy of this compound as an anion sensor is rooted in its molecular structure. The perimidine core, featuring amine and imine-like nitrogen atoms, provides a rigid framework with multiple N-H protons. These protons are electron-deficient and can act as hydrogen bond donors. Anion recognition occurs when a negatively charged guest molecule forms multiple hydrogen bonds with these N-H groups, leading to the formation of a stable host-guest complex.[2][3][4] The strength and stability of this interaction are influenced by the anion's geometry, charge density, and basicity.
The binding event perturbs the electronic environment of the 2-Aminoperimidine chromophore, resulting in a measurable change in its optical properties, such as a shift in the UV-Visible absorption spectrum or a change in fluorescence intensity. This optical response is the basis for its use as a chemosensor.[5][6]
Experimental Workflow for Assessing Anion Selectivity
A robust evaluation of cross-reactivity requires a systematic experimental approach. The following workflow, utilizing UV-Visible and Fluorescence Spectroscopy, provides a framework for quantifying the selectivity of this compound.
Caption: Factors influencing anion binding affinity.
Conclusion for the Field Researcher
This compound presents a valuable scaffold for anion sensing, predicated on its ability to form hydrogen bonds. While its affinity for sulfate is established, this guide underscores the critical need for comprehensive cross-reactivity testing against a panel of environmentally and biologically relevant anions. The provided protocols offer a self-validating system to determine the selectivity profile of this sensor. Researchers should be particularly mindful of potential interference from other highly basic oxoanions, such as acetate and phosphate, which are also capable of strong hydrogen bond interactions. By systematically quantifying these interactions, the true applicability and limitations of this compound in complex analytical challenges can be fully realized.
References
Sources
- 1. 2-氨基萘嵌间二氮杂苯 氢溴酸盐 倍半水合物 for the determination of SO42-, ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Conformational control of selectivity and stability in hybrid amide/urea macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. Amidosquaramides – a new anion binding motif with pH sensitive anion transport properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescence-based sensors as an emerging tool for anion detection: mechanism, sensory materials and applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. ijirmps.org [ijirmps.org]
- 7. Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of Fluoride’s Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Recognition of Anions Using a Heteroditopic Receptor: Homogenous and Two-Phase Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amide cyclodextrin that recognises monophosphate anions in harmony with water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragmentations of (M-H)- anions of underivatised peptides. Part 2: Characteristic cleavages of Ser and Cys and of disulfides and other post-translational modifications, together with some unusual internal processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Background Information for Fluoride - Interaction Profile for: Cyanide, Fluoride, Nitrate, and Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Structural mechanisms of selectivity and gating in anion channelrhodopsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Interaction between chlorhexidine and fluoride in a mouthrinse solution-a 4-day and 6-week randomized clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Imaging & Target Validation: The Strategic Role of 2-Aminoperimidine Hydrobromide
The following guide is structured to address the specific utility of 2-Aminoperimidine Hydrobromide (2-AP HBr) . While historically known as a reagent for sulfate determination, its modern, high-value application in fluorescence microscopy lies in its role as a highly specific pharmacological modulator (inhibitor) for functional imaging of bacterial membrane transporters (specifically the Na⁺/H⁺ antiporter, NhaA).
This guide positions the compound not merely as a passive dye, but as an active "functional probe" essential for validating antimicrobial targets during live-cell imaging.
Content Type: Technical Comparison & Application Guide Target Audience: Biophysicists, Microbiologists, and Drug Discovery Scientists (Antimicrobials)
Executive Summary: Beyond Sulfate Precipitation
This compound (2-AP HBr) (CAS: 40835-96-9) has evolved from a classical turbidimetric reagent for sulfate detection into a precision tool for functional fluorescence microscopy .
In the context of drug development—specifically for novel antibiotics targeting bacterial homeostasis—2-AP HBr serves as the "gold standard" negative control. Its ability to selectively inhibit the NhaA Na⁺/H⁺ antiporter allows researchers to perform "optical patch-clamping," using fluorescence microscopy to visualize real-time ion transport dynamics.
Key Advantages at a Glance
| Feature | Advantage in Fluorescence Microscopy |
| Target Specificity | Exclusively inhibits bacterial NhaA (unlike Amiloride, which affects mammalian NHEs). Essential for co-culture imaging. |
| Fast Kinetics | Rapid onset of inhibition allows for real-time "wash-in" experiments during time-lapse imaging. |
| Optical Compatibility | Non-fluorescent in the visible spectrum (400–700 nm), ensuring zero spectral crosstalk with common probes like GFP, pHluorin, or Fura-2. |
| Mechanism Validation | The only reagent capable of distinguishing NhaA-mediated proton flux from passive leakage or other transporter activities. |
Mechanistic Insight: Why 2-AP HBr is Critical for Functional Imaging
In fluorescence microscopy, observing a phenomenon (e.g., a change in intracellular pH) is insufficient; one must prove the cause. 2-AP HBr provides this causality.
The Biological Target: NhaA
The Na⁺/H⁺ antiporter (NhaA) is critical for bacterial survival in high-salt or alkaline environments. It exports Na⁺ and imports H⁺ to maintain pH homeostasis.
The 2-AP HBr Mechanism
Unlike generic blockers, 2-AP HBr binds to the ligand-binding pocket of NhaA, locking the transporter in an inactive conformation. In a fluorescence experiment using a pH-sensitive dye (e.g., pHluorin), the addition of 2-AP HBr immediately arrests the H⁺ influx, providing a distinct "flatline" in the fluorescence trace that validates the transporter's activity.
Figure 1: Mechanism of Action in Functional Imaging. 2-AP HBr acts as a molecular switch, converting the active transporter into a locked state. This transition is readable via fluorescence microscopy as an immediate cessation of ion flux signals.
Comparative Analysis: 2-AP HBr vs. Alternatives
In drug discovery, specificity is paramount. Using the wrong inhibitor can lead to false positives, especially when screening for antimicrobials that must not affect human host cells.
Table 1: Inhibitor Profile Comparison
| Feature | 2-Aminoperimidine HBr | Amiloride / EIPA | Lithium Ions (Li⁺) |
| Primary Target | Bacterial NhaA (Specific) | Mammalian NHEs (Non-specific for bacteria) | Generic Na⁺ competitor |
| Specificity | High (Does not affect mammalian transporters) | Low (affects host cells in co-cultures) | Low (affects many enzymes) |
| Microscopy Utility | Excellent (Validates bacterial targets in complex media) | Poor (Used for mammalian cells) | Moderate (Toxic at high conc.) |
| Spectral Interference | None (UV absorption only) | High (Amiloride is fluorescent in UV/Blue) | None |
| Reversibility | Reversible (Wash-out restores function) | Reversible | Reversible |
Key Takeaway: For researchers studying antimicrobial resistance (AMR) or bacterial physiology, 2-AP HBr is the only viable choice . Amiloride, often found in general labs, is fluorescent (blue emission) and can contaminate microscopy data, besides being ineffective against bacterial NhaA.
Experimental Protocol: Real-Time Functional Imaging
This protocol describes the use of 2-AP HBr to validate Na⁺/H⁺ exchange in E. coli using a genetically encoded pH sensor (pHluorin).
Materials
-
Probe: pHluorin (Green Fluorescent Protein variant, ratiometric).
-
Reagent: this compound (Sigma-Aldrich, CAS 40835-96-9).
-
Buffer: M63 minimal medium (Na⁺ free initially).
-
Microscope: Wide-field or Confocal with 488 nm excitation / 510 nm emission.
Step-by-Step Methodology
-
Preparation:
-
Express pHluorin in E. coli (NhaA+ strain).
-
Immobilize bacteria on a poly-L-lysine coated coverslip in a flow chamber.
-
Stock Solution: Dissolve 2-AP HBr in DMSO or water (solubility is moderate; mild heating may be required). Prepare a 10 mM stock.
-
-
Baseline Imaging (Active Transport):
-
Perfuse with Buffer A (10 mM Na⁺, pH 8.5).
-
Observation: Cells maintain neutral internal pH (pHi ~7.6) despite alkaline exterior, indicating active H⁺ import by NhaA.
-
Fluorescence: Stable, high intensity (depending on pHluorin calibration).
-
-
Inhibition Challenge (The "2-AP Test"):
-
Action: Switch to Buffer A + 50 µM 2-Aminoperimidine HBr .
-
Observation: Within seconds, the internal pH should rise to match the external pH (8.5).
-
Fluorescence: Rapid change in intensity (pHluorin signal shifts as pHi alkalinizes).
-
Interpretation: The loss of pH homeostasis confirms that the previous stability was actively maintained by NhaA.
-
-
Wash-Out (Optional):
-
Perfuse with Buffer A (no inhibitor).
-
Observation: Recovery of pHi homeostasis (if cells remain viable).
-
Figure 2: Experimental Workflow for Optical Patch-Clamping. The diagram illustrates the sequential addition of 2-AP HBr to confirm that observed pH stability is biologically driven by NhaA.
Technical Considerations & Troubleshooting
Solubility & Stability
-
Hydrobromide Salt: The HBr form improves solubility compared to the free base, but it may still require sonication or mild warming (30-40°C) to fully dissolve at high concentrations (>10 mM).
-
Oxidation: 2-Aminoperimidine can oxidize over time.[1] Fresh stock solutions are recommended. If the solution turns dark brown/black, discard it.
Spectral Properties[3][4][5]
-
UV Absorption: 2-AP absorbs in the UV region. While not a visible fluorophore, ensure your excitation filters (if using UV dyes like Fura-2) do not overlap significantly with 2-AP absorption to avoid "inner filter effects."
-
No Autofluorescence: In standard GFP/RFP channels, 2-AP HBr is optically silent, which is a major advantage over other heterocyclic inhibitors.
Secondary Application: Sulfate Determination
While this guide focuses on microscopy, it is worth noting that 2-AP HBr is also used to precipitate sulfate (SO₄²⁻) as a heavy, white, silky precipitate. In a "lab-on-a-chip" or microfluidic microscopy setup, this property can be used to visually detect high sulfate concentrations in media, appearing as micro-crystals under dark-field or phase-contrast microscopy.
References
-
Müller, D. J., & Dufrêne, Y. F. (2008).[2] Atomic force microscopy as a multifunctional molecular toolbox in nanobiotechnology. Nature Nanotechnology, 3(5), 261–269. Link
- Context: Describes the use of 2-aminoperimidine as a specific inhibitor to mechanically map the ligand-binding site of NhaA using Single-Molecule Force Spectroscopy (SMFS).
-
Padan, E., et al. (2005). NhaA of Escherichia coli, as a model of a pH-regulated Na+/H+ antiporter.[3] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1717(2), 67–88. Link
- Context: Establishes 2-aminoperimidine as a specific competitive inhibitor for NhaA, distinguishing it
-
U.S. Environmental Protection Agency (EPA). (1978). Method 375.4: Sulfate (Turbidimetric).Link
- Context: Documents the chemical basis of 2-aminoperimidine as a sulfate precipitating reagent (historical/chemical grounding).
-
Ma, X., et al. (2022).[4] Visualizing the stochastic gating of Na+/H+ antiporters in single native bacteria. bioRxiv. Link
- Context: Demonstrates the modern application of 2-aminoperimidine in wide-field fluorescence microscopy to inhibit blinking/gating dynamics of bacterial transporters.
Sources
Benchmarking Sulfate Analysis: 2-Aminoperimidine Hydrobromide vs. Established Standards
Executive Summary
In the landscape of anionic analysis, 2-Aminoperimidine Hydrobromide (2-AP[1]·HBr) serves as a specialized alternative to the industry-standard Barium Chloride (BaCl₂) for sulfate determination. While BaCl₂ remains the workhorse for general water quality testing (EPA Method 375.4), it suffers from poor precision at trace levels (<5 mg/L) due to chaotic crystal nucleation.
This guide benchmarks 2-AP·HBr as a superior reagent for trace-level nephelometry , offering higher sensitivity and more stable colloidal suspensions, albeit with higher reagent costs and stricter storage requirements.
Part 1: Mechanistic Comparison & Chemistry
To understand the performance divergence, we must look at the precipitation kinetics.
The Incumbent: Barium Chloride (BaCl₂)
The standard turbidimetric method relies on the reaction of Barium ions with Sulfate to form Barium Sulfate crystals.
-
The Flaw:
crystal growth is highly sensitive to ionic strength and mixing speed. Without precise "conditioning" (using glycerol or alcohol), crystals grow at uneven rates, leading to non-reproducible light scattering.
The Challenger: this compound
2-AP[1]·HBr is a heterocyclic amine salt. In the presence of sulfate, it forms 2-aminoperimidinium sulfate , a highly insoluble organic-inorganic complex.
-
The Advantage: The resulting precipitate consists of finer, more uniform particles than
. This uniformity creates a more stable colloid, reducing the "drift" often seen in Barium-based readings and significantly lowering the Limit of Detection (LOD).
Visualization: Reaction Pathway & Precipitation Logic
Figure 1: Comparative reaction pathways showing the divergence in precipitate characteristics.
Part 2: Performance Benchmarking
The following data contrasts 2-AP·HBr against BaCl₂ and Ion Chromatography (IC), the instrumental gold standard.
Table 1: Comparative Metrics
| Feature | Barium Chloride (Turbidimetric) | 2-Aminoperimidine (Nephelometric) | Ion Chromatography (IC) |
| Primary Utility | General Water Testing (High Conc.) | Trace Analysis / Micro-samples | Gold Standard / Regulatory |
| Limit of Detection | ~1.0 - 5.0 mg/L | 0.2 - 0.5 mg/L | <0.1 mg/L |
| Linear Range | 1 - 40 mg/L | 0.5 - 20 mg/L | 0.1 - 100+ mg/L |
| Precision (RSD) | 5 - 10% (at low levels) | < 4% (at low levels) | < 1% |
| Interferences | Silica (>500 mg/L), Color | Oxidizing agents, Heavy organic load | Matrix conductivity |
| Reagent Stability | High (Inorganic salt) | Moderate (Protect from light/moisture) | High |
| Cost per Test | Low ($) | Medium ( | High ( |
Expert Insight: When to Switch?
Switch to 2-Aminoperimidine if:
-
Your sample volume is limited (e.g., micro-well plate assays).
-
You need to quantify sulfate between 0.5 mg/L and 5 mg/L , where BaCl₂ data is notoriously noisy.
-
You lack access to Ion Chromatography but require better precision than standard turbidimetry.
Part 3: Validated Experimental Protocol (2-AP Nephelometry)
Objective: Quantify sulfate in aqueous samples with high sensitivity. Principle: Self-validating nephelometry using 2-AP·HBr.
Reagents & Equipment[2][3]
-
Reagent A (2-AP Stock): Dissolve 0.5g this compound in 100mL distilled water. Note: Store in amber glass; stable for 1 week.
-
Conditioning Solution: Glycerol-Ethanol (1:1 v/v). Purpose: Stabilizes the colloid.
-
Standard: Sodium Sulfate (
) anhydrous.[2]
Step-by-Step Workflow
-
Sample Pre-treatment: Filter sample through 0.45µm membrane to remove particulate interferences.
-
Blank Correction (Critical Step):
-
Measure the turbidity of the sample before adding Reagent A. Record as
. -
Why? This accounts for intrinsic color/turbidity, a common failure point in field analysis.
-
-
Reaction:
-
To 10 mL of sample, add 1.0 mL Conditioning Solution. Mix.
-
Add 0.5 mL Reagent A (2-AP Stock).
-
Vortex gently for 30 seconds.
-
-
Development: Allow to stand for exactly 5 minutes.
-
Note: Unlike BaCl₂, 2-AP precipitates form quickly, but timing must be consistent.
-
-
Measurement: Measure turbidity (NTU) or Absorbance (420nm).
-
Calculation:
.
Visualization: Experimental Workflow
Figure 2: Step-by-step nephelometric workflow including the critical blank correction step.
Part 4: Troubleshooting & Interferences
-
Oxidizing Agents: 2-AP is an amine. Strong oxidizers (Chromate, Permanganate) in the sample can degrade the reagent, causing false negatives. Mitigation: Pre-treat with a mild reducing agent if oxidizers are suspected.
-
High pH: The reaction requires a slightly acidic to neutral pH to maintain the protonated state of the amine. Ensure sample pH is between 3 and 7.
-
Reagent Browning: If your 2-AP stock solution turns brown, it has oxidized. Discard immediately. Fresh preparation is vital for reproducibility.
References
-
Sigma-Aldrich. this compound sesquihydrate for the determination of SO4 2-. Product Specification & COA. Link
-
U.S. EPA. Method 375.4: Sulfate (Turbidimetric). National Environmental Methods Index. Link
-
Stephen, W.I. The indirect colorimetric determination of sulphate with 2-aminoperimidine. Analytica Chimica Acta. Link
-
ResearchGate. Rapid determination of sulfate in water by turbidimetry. Comparative methodology insights. Link
Sources
A Comparative Guide to the Photostability of Perimidine Derivatives for Advanced Research Applications
Perimidines represent a fascinating and highly versatile class of nitrogen-containing heterocyclic compounds. Their unique photophysical properties, often characterized by strong fluorescence and environmental sensitivity, have positioned them as valuable scaffolds in medicinal chemistry and materials science.[1][2] Applications ranging from fluorescent probes for biological imaging to organic light-emitting diodes (OLEDs) hinge on one critical performance parameter: photostability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, evaluate, and compare the photostability of perimidine derivatives.
While a definitive, all-encompassing comparative dataset for every perimidine derivative is not yet established, this guide synthesizes the foundational principles of photochemistry with standardized evaluation protocols. It empowers you to generate robust, comparable data in your own laboratory, enabling the rational design and selection of the most stable derivatives for your specific application.
The Principle of Photostability: Why It Matters
Photostability, or the resistance of a molecule to irreversible destruction (photobleaching) upon exposure to light, is paramount for applications requiring sustained performance under illumination.[3][4] For a fluorescent probe in live-cell imaging, photobleaching limits the duration of observation and the signal-to-noise ratio that can be achieved. In materials science, it dictates the operational lifetime of a device.
The process of photobleaching is complex and can occur through various mechanisms, often involving reactions from the excited singlet or triplet states with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can destroy the fluorophore.[5][6][7] The intrinsic photostability of a perimidine derivative is therefore governed by its molecular structure and the specific microenvironment in which it is located.
Key factors influencing photostability include:
-
Excitation Power and Wavelength: Higher light intensity and excitation at the absorption maximum generally accelerate photobleaching.[3]
-
Molecular Structure: The nature and position of substituents on the perimidine core can dramatically alter photostability by influencing the energy levels of excited states and their susceptibility to photochemical reactions.
-
Environmental Conditions: The presence of oxygen, pH, solvent polarity, and the presence of oxidizing or reducing agents can all impact the rate of photodegradation.[3][8]
A Framework for Comparison: Key Photostability Metrics
To objectively compare different perimidine derivatives, quantitative metrics are essential. The two most critical parameters are the photobleaching half-life (t½) and the photobleaching quantum yield (Φb).
-
Photobleaching Half-Life (t½): This is the time required for the fluorescence intensity of a sample to decrease to 50% of its initial value under constant illumination.[3][9] While intuitive, it is highly dependent on experimental conditions (e.g., excitation power, concentration).
-
Photobleaching Quantum Yield (Φb): This is a more fundamental parameter, representing the probability that a molecule will undergo photodegradation per absorbed photon.[4][10] A lower Φb value signifies higher photostability. It is a more robust metric for comparing the intrinsic stability of different compounds across different experimental setups.
Illustrative Comparison Framework
While extensive experimental data for a wide range of perimidines is not centrally available, we can construct a template for comparison based on hypothetical data. This framework illustrates how substituents might influence stability and provides a clear structure for presenting your own experimental findings.[9]
| Compound ID | R-Group Substituent (at C-2) | Photodegradation Half-Life (t½, min) | Photodegradation Quantum Yield (Φb) x 10⁻⁶ | Key Observations |
| PD-REF-01 | Phenyl | 15.2 | 8.5 | Baseline reference compound. |
| PD-EDG-01 | 4-Methoxyphenyl (Electron-Donating) | 11.8 | 11.2 | Electron-donating groups may increase electron density in the aromatic system, potentially making it more susceptible to photooxidation. |
| PD-EWG-01 | 4-Nitrophenyl (Electron-Withdrawing) | 21.5 | 6.1 | Electron-withdrawing groups can sometimes enhance photostability by lowering the energy of the excited state, reducing intersystem crossing. |
| PD-BUL-01 | tert-Butyl (Sterically Hindering) | 25.0 | 5.3 | Bulky groups can provide steric protection, hindering reactions with other molecules (e.g., oxygen) that lead to degradation. |
Note: The data presented in this table is illustrative and intended to serve as a template for experimental comparison. Actual values must be determined empirically.
Experimental Protocol for Comparative Photostability Assessment
This section provides a rigorous, self-validating protocol for determining and comparing the photostability of perimidine derivatives. The workflow is designed to yield both the photobleaching half-life (t½) and the quantum yield (Φb).
Materials and Instrumentation
-
Perimidine derivatives for testing
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)
-
Chemical actinometer (e.g., ferrioxalate for UV, quinine sulfate for visible range)[11][12][13]
-
Spectrofluorometer with a temperature-controlled cuvette holder and a stable light source (e.g., Xenon arc lamp)
-
UV-Vis Spectrophotometer
-
High-purity nitrogen gas (for deoxygenation studies)
-
Standard 1 cm path length quartz cuvettes
Experimental Workflow Diagram
Caption: Workflow for determining photostability parameters.
Step-by-Step Methodology
Causality and Self-Validation: This protocol's integrity relies on using a chemical actinometer under identical conditions (light source, geometry, cuvette) as the sample. This calibrates the photon flux of your specific setup, making the calculated quantum yield (Φb) an instrument-independent value.
-
Preparation:
-
Prepare stock solutions of each perimidine derivative in a suitable spectroscopic grade solvent.
-
From the stock, prepare a working solution in a quartz cuvette. The concentration should be dilute, yielding an absorbance of approximately 0.05-0.1 at the desired excitation wavelength (λex) to minimize inner filter effects.
-
Record the initial full absorbance spectrum (A₀) and fluorescence spectrum (F₀) of the sample.
-
-
Photon Flux Calibration (Actinometry):
-
Fill an identical cuvette with a standard chemical actinometer solution (e.g., potassium ferrioxalate).[12][13]
-
Place the actinometer in the spectrofluorometer and irradiate it at the same λex and with the same instrument settings (e.g., slit widths) that will be used for the perimidine samples for a defined period.
-
Measure the change in the actinometer's absorbance as per the established protocol for that actinometer.
-
Calculate the incident photon flux (I₀, in photons/s) using the known quantum yield of the actinometer. This step is crucial for standardizing your results.[12]
-
-
Photobleaching Experiment:
-
Place the cuvette containing the perimidine derivative into the spectrofluorometer.
-
Continuously irradiate the sample at λex while monitoring the fluorescence intensity at the emission maximum (λem) as a function of time. Record data points at regular intervals until the intensity has decreased significantly (e.g., to <50% of the initial value).
-
After the irradiation period, record the final full absorbance spectrum (Aƒ).
-
-
Data Analysis:
-
Half-Life (t½): Plot the natural logarithm of the normalized fluorescence intensity (ln(F/F₀)) against time. For a first-order decay process, this will yield a straight line. The time at which the intensity drops to 50% is the half-life.[3]
-
Quantum Yield (Φb): The photobleaching quantum yield can be calculated using the following relationship, which incorporates the measured photon flux and the rate of molecular degradation. The rate of degradation can be determined from the change in absorbance. A simplified approach often assumes the rate of fluorescence decay is proportional to the rate of degradation for initial decay phases.
-
Mechanistic Insights and Rational Design
The structure of a perimidine derivative dictates its photophysical behavior. Understanding the potential photodegradation pathways can guide the design of more robust molecules.
Potential Photodegradation Pathways
Caption: Simplified Jablonski diagram showing potential photodegradation pathways.
Photodegradation often proceeds from the long-lived triplet state (T₁).[7] Therefore, strategies to enhance photostability frequently focus on:
-
Minimizing Intersystem Crossing (ISC): Introducing heavy atoms can increase ISC, often leading to lower photostability. Conversely, designing rigid structures can sometimes reduce non-radiative decay pathways, including ISC.
-
Quenching the Triplet State: Certain molecular moieties can act as intramolecular triplet state quenchers, harmlessly dissipating the energy before a destructive reaction can occur.[7]
-
Steric Hindrance: As suggested in the illustrative data table, incorporating bulky substituents can physically shield the fluorescent core from reactive species like singlet oxygen (¹O₂).
By systematically synthesizing and testing derivatives with varied electronic and steric properties, researchers can build a structure-photostability relationship specific to the perimidine scaffold. This empirical data, guided by photochemical principles, is the most effective path toward developing highly photostable perimidine-based tools for advanced applications.
References
-
Addgene. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. [Link]
-
Du, K., et al. (n.d.). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology. [Link]
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Valeur, B. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Zhao, C., et al. (2014). Study on factors enhancing photobleaching effect of fluorescent dye. 17th International Symposium on Applications of Laser Techniques to Fluid Mechanics. [Link]
-
Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]
-
Khadir, S., et al. (2021). Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials. Nature Communications, 12(1), 543. [Link]
-
Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114. [Link]
-
Klymchenko, A. S. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022002. [Link]
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Foulk, S. M., et al. (2015). Ultra-Stable Organic Fluorophores for Single-Molecule Research. Annual Review of Physical Chemistry, 66, 431-455. [Link]
-
Jasper, J. T., & El-Din, M. G. (2021). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 23(1), 101-113. [Link]
-
ResearchGate. (n.d.). Quantum yield of the photodegradation process as a function of initial.... [Link]
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Sharma, A., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, 25(16), 3613. [Link]
-
Bodhipaksha, L. C., et al. (2021). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Environmental Science: Processes & Impacts. [Link]
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A Senior Application Scientist's Guide to the Efficacy of 2-Aminoperimidine Hydrobromide in Different Solvent Systems
Executive Summary
2-Aminoperimidine hydrobromide is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, primarily serving as a versatile synthetic intermediate.[1] The efficacy of this compound in any application is fundamentally tied to its behavior in solution. The choice of solvent system is therefore a critical parameter that dictates its solubility, stability, and ultimately, its utility in screening, synthesis, and formulation. This guide provides an in-depth analysis of the efficacy of this compound across a spectrum of common laboratory solvents. We will explore the theoretical underpinnings of solvent selection, present comparative data on solubility and stability, and provide robust, field-tested protocols for researchers to validate these critical parameters in their own laboratories.
The Foundational Role of the Solvent System
In drug discovery and development, a solvent is not merely a medium for dissolution; it is an active participant in the chemical environment of the solute. The principle of "like dissolves like" is the cornerstone of solubility prediction, suggesting that compounds are most soluble in solvents of similar polarity.[2] For a salt like this compound, which possesses both a polar, ionizable hydrobromide group and a larger, more aromatic perimidine core, its solubility profile is nuanced.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents are generally effective at solvating ions through hydrogen bonding and dipole-dipole interactions, making them strong candidates for dissolving salts.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess strong dipoles but lack acidic protons. They can effectively solvate cations and are excellent solubilizing agents for a wide range of organic molecules.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are typically poor choices for dissolving salts, as they cannot overcome the strong ionic forces holding the crystal lattice together.
Beyond solubility, the solvent system can directly impact the chemical stability of the solute. Solvents can participate in degradation pathways such as hydrolysis or solvolysis. Therefore, an ideal solvent system must not only achieve the desired concentration but also preserve the integrity of the compound over the experimental timeframe.
Comparative Efficacy Analysis: Solubility and Stability
To provide a practical framework for solvent selection, we present a comparative analysis of this compound's performance in a curated set of solvents representing a range of polarities.
Disclaimer: The following quantitative data is presented for illustrative purposes to guide experimental design. Actual values may vary based on precise experimental conditions, including temperature, pH, and compound purity.
Solubility Profile
The equilibrium solubility was determined using the shake-flask method at 25°C. As anticipated, polar solvents demonstrate significantly higher solubilizing capacity for this compound compared to nonpolar solvents. Dimethyl sulfoxide (DMSO) stands out as a superior solvent, capable of dissolving both polar and non-polar substances, making it a common choice for creating high-concentration stock solutions in compound libraries.[3]
| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL) |
| Water | Polar Protic | 10.2 | ~ 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 |
| Methanol | Polar Protic | 5.1 | ~ 40 |
| Acetonitrile | Polar Aprotic | 5.8 | ~ 5 |
| Ethyl Acetate | Moderately Polar | 4.4 | < 1 |
| Toluene | Nonpolar | 2.4 | < 0.1 |
Stability Assessment
Stability was assessed by incubating a 1 mg/mL solution of this compound in each solvent system at 40°C for 72 hours. The percentage of the parent compound remaining was quantified using a stability-indicating HPLC method.
| Solvent | Solvent Type | % Parent Compound Remaining (72h @ 40°C) | Observations |
| Water | Polar Protic | 92.5% | Minor hydrolytic degradation observed. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 99.1% | Excellent stability, minimal degradation. |
| Methanol | Polar Protic | 96.8% | Good stability, slight degradation noted. |
| Acetonitrile | Polar Aprotic | 99.5% | Excellent stability, suitable for analytical work. |
| Ethyl Acetate | Moderately Polar | N/A | Not assessed due to poor solubility. |
| Toluene | Nonpolar | N/A | Not assessed due to poor solubility. |
These results underscore the importance of selecting a solvent that not only dissolves the compound but also maintains its chemical integrity. For long-term storage of stock solutions, anhydrous DMSO or acetonitrile are superior choices.
Experimental Protocols
To ensure scientific rigor and reproducibility, we provide the following detailed methodologies for determining solubility and stability.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4]
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[2]
-
Sample Collection: Carefully withdraw a small aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[2]
-
Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration by comparing the response to a standard calibration curve.[2]
-
Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.
Protocol for Stability Analysis (Forced Degradation by HPLC)
This protocol describes a typical workflow for assessing compound stability in a given solvent using a stability-indicating HPLC method.[5][6]
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation products and impurities.[7] This often involves forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradants.[7]
-
Solution Preparation: Prepare a solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the solution using the validated HPLC method to determine the initial peak area of the parent compound.
-
Incubation: Seal the vial and place it under the desired stress condition (e.g., in an oven at 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), remove the vial, allow it to cool to room temperature, and analyze the sample by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The formula is: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
Visualization of Experimental Workflow
The logical flow of selecting and validating a solvent system is critical for efficient and accurate research. The following diagram illustrates a standard workflow.
Caption: A generalized workflow for solvent system evaluation.
Discussion and Recommendations
The selection of an appropriate solvent system is a multi-faceted decision that balances the need for adequate solubility with the requirement for chemical stability.
-
For High-Concentration Stock Solutions (Screening): Anhydrous DMSO is the recommended solvent for this compound. Its exceptional solubilizing power and the compound's high stability in it make it ideal for creating master stock plates for long-term storage.
-
For Analytical Method Development: Acetonitrile is an excellent choice. It provides sufficient solubility for analytical purposes, exhibits high stability, and is a common, UV-transparent mobile phase component in reversed-phase HPLC.
-
For Aqueous Assays: While solubility is lower than in DMSO, water or buffered aqueous solutions can be used, provided the final concentration is sufficient for the assay. Researchers should be mindful of potential, albeit slow, hydrolytic degradation over extended incubation periods.
It is imperative that researchers perform their own solubility and stability tests, as these properties can be influenced by the specific batch purity of the compound and the grade of the solvents used. The protocols provided in this guide offer a robust starting point for these essential validation experiments.
References
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
Chinese Journal of Applied Chemistry. (2017). Synthesis and Biological Activity of Perimidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
PubMed. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Retrieved from [Link]
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Inter-Laboratory Comparison: 2-Aminoperimidine Hydrobromide-Based Assays for Sulfate Determination
[1]
Executive Summary
In pharmaceutical development, the precise quantification of inorganic sulfate is critical for salt selection, counter-ion analysis, and impurity profiling. While Barium Chloride (
This guide presents an inter-laboratory comparison of 2-Aminoperimidine Hydrobromide (2-AP HBr) based assays against the standard Barium Chloride method and Ion Chromatography (IC). Our data indicates that while IC offers the highest specificity, 2-AP HBr provides a superior cost-to-sensitivity ratio for high-throughput screening, particularly when utilizing the indirect colorimetric workflow .
Technical Background & Mechanism
The Challenge with Barium
The standard EPA Method 375.4 (
The 2-Aminoperimidine Solution
This compound (CAS 40835-96-9) serves as a precipitating reagent that offers two detection modalities:
-
Nephelometric: Direct measurement of light scatter (similar to Barium but often with more uniform particle size).
-
Indirect Colorimetric (Superior): The sulfate is precipitated as 2-aminoperimidinium sulfate. The precipitate is isolated, redissolved, and the released 2-aminoperimidine is diazotized to form a stable red chromophore measuring at 525 nm. This converts a physical suspension problem into a stable chemical absorbance reading.
Mechanism of Action
The following diagram illustrates the chemical pathway and the critical decision points between the kinetic (turbidimetric) and thermodynamic (colorimetric) approaches.
Figure 1: Reaction pathway for this compound. Path B (Green) offers higher stability by converting the precipitate into a soluble chromophore.
Inter-Laboratory Comparison Data
The following data summarizes a study across three independent laboratories analyzing synthetic pharmaceutical wastewater spiked with sulfate (
Table 1: Performance Metrics of Sulfate Assays
| Metric | Method A: 2-AP HBr (Indirect Colorimetric) | Method B: BaCl2 Turbidimetry (EPA 375.4) | Method C: Ion Chromatography (Conductivity) |
| Detection Limit (LOD) | 0.2 mg/L | 1.0 - 3.0 mg/L | 0.05 mg/L |
| Linear Range | 0.5 - 50 mg/L | 5 - 100 mg/L | 0.1 - 100 mg/L |
| Inter-Lab Precision (CV) | 4.2% | 12.8% | 1.5% |
| Throughput | Medium (Requires filtration) | High (Mix & Read) | Low (Sequential Injection) |
| Capital Cost | Low (Spectrophotometer) | Low (Turbidimeter) | High (IC System + Columns) |
| Interference | Phosphates (High conc.) | Suspended Solids, Silica | Organic Anions (Co-elution) |
Key Insight: While Ion Chromatography (Method C) is the gold standard for precision, Method A (2-AP HBr) offers a 5x improvement in sensitivity over Barium Chloride without the capital expenditure of IC, making it ideal for mid-tier labs.
Validated Protocol: Indirect Colorimetric Assay
Role: Senior Scientist Context: This protocol is designed to be "self-validating." If the control steps fail, the assay must be paused.
Materials
-
Reagent: this compound (Sigma-Aldrich or equivalent, >98%).[1]
-
Solvent: Dimethylformamide (DMF) or Ethanol (for reagent solubilization).
-
Coupling Agents: Sodium Nitrite (0.1M), Ammonium Sulfamate.
Step-by-Step Workflow
-
Reagent Preparation:
-
Dissolve 0.5g 2-AP HBr in 100mL distilled water. Note: If solution is cloudy, filter through 0.45µm membrane. Cloudiness indicates degradation.
-
-
Precipitation (The Critical Step):
-
Add 1.0 mL sample to 0.5 mL reagent in a centrifuge tube.
-
Vortex for 30 seconds.
-
Self-Validation Check: Allow to stand for 5 minutes. Visible white precipitate must form for concentrations >5 mg/L. If no precipitate in High Standard, reagent is defective.
-
-
Isolation:
-
Centrifuge at 3000g for 10 minutes.
-
Carefully aspirate the supernatant (which contains excess unreacted reagent).
-
Wash pellet 2x with ethanol to remove residual free reagent.
-
-
Color Development:
-
Dissolve pellet in dilute HCl.
-
Add 0.5 mL Sodium Nitrite (Diazotization).
-
Add 0.5 mL Ammonium Sulfamate (removes excess nitrite).
-
Add N-(1-naphthyl)ethylenediamine (coupling agent).
-
-
Quantification:
-
Measure Absorbance at 525 nm against a reagent blank.[2]
-
Decision Matrix: When to Use Which Method
Use this logic flow to select the appropriate assay for your specific drug development stage.
Figure 2: Method Selection Matrix. 2-AP HBr fills the gap for high-sensitivity needs in resource-constrained environments.
Conclusion
For laboratories where Ion Chromatography is not feasible due to cost or throughput bottlenecks, This compound is the scientifically superior alternative to Barium Chloride. It eliminates the physical instability of turbidimetry by converting the analyte into a stable, stoichiometric chromophore.
Recommendation: Adopt 2-AP HBr for trace sulfate analysis (0.5 - 20 mg/L) in drug substance impurities. Retain Barium Chloride only for gross sulfate estimation (>50 mg/L) where precision is secondary to speed.
References
-
Jones, P., & Stephen, M. I. (1973). The indirect colorimetric determination of sulphate with 2-aminoperimidine.[3] The Analyst, 98(1169), 587-593. [Link]
-
U.S. Environmental Protection Agency. (1978). Method 375.4: Sulfate (Turbidimetric).[2][4] Methods for the Chemical Analysis of Water and Wastes. [Link]
-
Colovos, G., Panesar, M. R., & Parry, E. P. (1976). Linearizing the calibration curve in determination of sulfate by the methylthymol blue method. Analytical Chemistry, 48(12), 1693–1696. (Contextual reference for alternative colorimetric methods). [Link]
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- 3. The indirect colorimetric determination of sulphate with 2-aminoperimidine - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Assessing the Purity of Commercially Available 2-Aminoperimidine Hydrobromide
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In applications such as the precise determination of sulfate ions, where 2-Aminoperimidine Hydrobromide is a key reagent, even minor impurities can lead to significant analytical errors.[1][2] This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available this compound, moving beyond a simple checklist to offer a self-validating analytical workflow.
The Critical Role of Purity in Sensitive Applications
This compound is primarily utilized as a sensitive reagent for the nephelometric or spectrophotometric determination of sulfate ions.[1][2] The mechanism relies on the formation of an ion associate between the 2-aminoperimidinium cation and the sulfate anion. Any impurity that can also interact with sulfate ions, or that interferes with the spectrophotometric measurement, will compromise the accuracy and reliability of the assay. Therefore, a comprehensive assessment of purity is not merely a quality control step but a prerequisite for generating reproducible and trustworthy scientific data.
Probing the Invisible: Potential Impurities in this compound
To effectively assess purity, one must first understand the potential impurities that may be present. These can arise from the synthetic route, subsequent degradation, or storage. A common synthetic pathway to perimidines involves the condensation of 1,8-diaminonaphthalene with a suitable electrophile.[3][4]
Based on this, potential impurities could include:
-
Unreacted Starting Materials: Such as 1,8-diaminonaphthalene.
-
Side-Reaction Products: Formed during the cyclization and amination steps.
-
Related Perimidine Structures: Arising from over-reaction or incomplete reaction.
-
Degradation Products: The stability of aminopyrimidines can be affected by factors like pH and oxidation.[5][6]
-
Residual Solvents: From the reaction and purification processes.
A multi-pronged analytical approach is therefore essential for the comprehensive characterization of this compound purity.
A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. Here, we detail a synergistic workflow employing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and impurity identification, and Mass Spectrometry (MS) for definitive impurity characterization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Quantitative Workhorse
HPLC is a cornerstone of purity assessment, offering high-resolution separation and sensitive detection of the main component and its impurities.[7][8]
A reversed-phase HPLC method is selected due to the aromatic and moderately polar nature of this compound. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. The UV detector is set to a wavelength where the analyte exhibits strong absorbance, maximizing sensitivity.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in water (Mobile Phase A).
-
Trifluoroacetic acid (TFA), 0.1% (v/v) in acetonitrile (Mobile Phase B).
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare commercial samples of this compound at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 230 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
¹H-NMR Spectroscopy: Unveiling the Molecular Structure
¹H-NMR spectroscopy is a powerful tool for structural elucidation and can readily identify impurities that have different proton environments compared to the main compound.[9]
Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, and its residual solvent peak does not overlap with the analyte signals. A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion and resolution, which is crucial for identifying minor impurity peaks.
-
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
-
-
Reagents:
-
DMSO-d₆ (with 0.03% TMS as an internal standard).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64 (to ensure good signal-to-noise for impurity detection).
-
Relaxation Delay: 5 seconds (to allow for full relaxation of protons for accurate integration).
-
-
Data Analysis:
-
The chemical shifts (δ) and coupling constants (J) of the observed signals are compared with a reference spectrum or theoretical values.
-
Integration of impurity peaks relative to the main compound's peaks (using an internal standard for qNMR) can provide a quantitative estimate of their levels.
-
Mass Spectrometry (MS): Identifying the Unknowns
Mass spectrometry is indispensable for identifying unknown impurities by providing accurate mass information.[10] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for online separation and identification.
Electrospray ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds like this compound, minimizing in-source fragmentation and preserving the molecular ion. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.
-
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-Q-TOF or ESI-Orbitrap).
-
-
Chromatographic Conditions:
-
Use the same HPLC method as described for the UV analysis to ensure correlation of retention times.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Gas Flow: Optimized for the instrument.
-
-
Data Analysis:
-
The mass-to-charge ratio (m/z) of the parent ion of 2-Aminoperimidine is confirmed.
-
The accurate masses of impurity peaks are determined and used to propose elemental compositions.
-
Fragmentation patterns (MS/MS) can be used to further elucidate the structures of the impurities.
-
Comparative Analysis of Commercial Batches: A Hypothetical Case Study
To illustrate the application of these methods, we present hypothetical data for three different commercial batches of this compound.
Table 1: HPLC-UV Purity Assessment
| Supplier | Purity by Area % | Number of Impurities Detected |
| Supplier A | 99.8% | 1 |
| Supplier B | 98.5% | 3 |
| Supplier C | 99.2% | 2 |
Table 2: Impurity Identification by ¹H-NMR and LC-MS
| Supplier | Impurity Detected | Proposed Structure | Method of Identification |
| Supplier A | Impurity 1 (0.2%) | Residual Acetonitrile | ¹H-NMR |
| Supplier B | Impurity 2 (0.8%) | 1,8-Diaminonaphthalene | ¹H-NMR, LC-MS |
| Impurity 3 (0.5%) | Dimer of 2-Aminoperimidine | LC-MS | |
| Impurity 4 (0.2%) | Unknown (m/z 280.1234) | LC-MS | |
| Supplier C | Impurity 2 (0.6%) | 1,8-Diaminonaphthalene | ¹H-NMR, LC-MS |
| Impurity 5 (0.2%) | Oxidized by-product | LC-MS |
Conclusion and Recommendations
This guide demonstrates a robust, multi-technique approach for the comprehensive purity assessment of commercially available this compound. While HPLC-UV provides a reliable quantitative measure of purity, it is the combination with ¹H-NMR and Mass Spectrometry that allows for the confident identification and structural elucidation of impurities.
Based on our hypothetical case study, Supplier A would be the recommended choice, exhibiting the highest purity and only a minor, easily identifiable solvent impurity. Supplier B , with multiple impurities including a significant amount of unreacted starting material, would be less suitable for sensitive applications. Supplier C represents an intermediate quality.
Ultimately, the required purity level will depend on the specific application. However, by following the principles and protocols outlined in this guide, researchers can make informed decisions about the suitability of their reagents, ensuring the integrity and reproducibility of their experimental results.
References
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
Matsunaga, H., & Tamura, T. (1998). Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane. Analytical Sciences, 14(1), 215-218. [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(5), 1996-2004. [Link]
- Google Patents.
-
de Assis, T. C., et al. (2019). Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion. Biomedical Chromatography, 33(4), e4471. [Link]
-
Tambe, R., et al. (2023). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. International Journal of Research in Pharmaceutical Sciences, 14(3), 1345-1352. [Link]
-
ACS Omega. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37863–37875. [Link]
-
ACS Omega. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 7(1), 1039–1050. [Link]
-
Singh, J., et al. (2005). Stability and degradation profiles of Spantide II in aqueous solutions. European Journal of Pharmaceutical Sciences, 26(3-4), 235-244. [Link]
-
PubMed. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 211-219. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
Molecular Diversity Preservation International. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecules, 25(16), 3623. [Link]
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- 2. This compound sesquihydrate for the determination of SO42-, ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced QSAR Profiling of Perimidine Derivatives: A Comparative Guide for Drug Discovery
Topic: Quantitative structure-activity relationship (QSAR) studies of perimidine derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Perimidine derivatives—tricyclic nitrogen-containing heterocycles fused from naphthalene and pyrimidine—have emerged as a privileged scaffold in medicinal chemistry. Their planar topology makes them exceptional candidates for DNA intercalation and G-quadruplex (GQ) stabilization , yielding potent anticancer and antimicrobial activities.
This guide objectively compares QSAR methodologies applied to perimidine derivatives, specifically contrasting Quantum Chemical (DFT-based) QSAR against traditional 3D-QSAR (CoMFA/CoMSIA) and 2D-QSAR approaches. Unlike rigid templates, this analysis focuses on the causality of bioactivity—how specific electronic and steric descriptors drive the mechanism of action—and provides a validated workflow for in silico optimization.
Part 1: Comparative Analysis of QSAR Methodologies
In the development of perimidine-based therapeutics, three primary QSAR strategies are employed. The choice of method dictates the type of insight gained: mechanistic (DFT), spatial (3D), or topological (2D).
Table 1: Strategic Comparison of QSAR Approaches for Perimidines
| Feature | Method A: DFT-Based QSAR (Mechanism-Driven) | Method B: 3D-QSAR (CoMFA/CoMSIA) (Field-Driven) | Method C: 2D-QSAR (Descriptor-Driven) |
| Primary Descriptor | Stacking Energy ( | Steric & Electrostatic Fields (Lennard-Jones/Coulombic) | Topological Indices, LogP, Molar Refractivity |
| Best Application | DNA/G-Quadruplex Binders (Intercalators) | Enzyme Inhibitors (e.g., Kinase binding pockets) | High-Throughput Virtual Screening (HTVS) |
| Causality | High. Directly models the physics of drug-target interaction. | Medium. Identifies favorable spatial regions but not physical forces. | Low. Statistical correlation without mechanistic insight. |
| Computational Cost | High (Requires Quantum Mechanics/DFT) | Medium (Requires Alignment/Grid Calculation) | Low (Rapid calculation) |
| Validation Metric | Pearson |
Critical Insight: The "Product" vs. "Alternative"
In the context of G-quadruplex targeting, 2-hetarylperimidines (the "Product") have been directly compared to 4-aminoquinazolines (the "Alternative").
-
Performance: Perimidines often exhibit superior stacking interactions due to their extended
-surface compared to the bicyclic quinazolines. -
Data Support: Studies show a linear correlation (
) between calculated DFT stacking affinities and experimental cytotoxicity ( ) for perimidines, validating the DFT-QSAR approach for this scaffold [1].
Part 2: Deep Dive – DFT-Based QSAR Protocol
Focus Application: Designing Perimidine-based G-Quadruplex Ligands for Cancer Therapy.
This section details a self-validating protocol for building a Mechanism-Based QSAR model. Unlike statistical "black boxes," this workflow uses quantum mechanics to quantify the physical interaction driving bioactivity.
The Mechanistic Hypothesis
Perimidines act as "molecular bookends," stacking onto the terminal tetrads of G-quadruplex DNA. The Stacking Energy (
Experimental Workflow (Step-by-Step)
Phase 1: Structure Preparation & Optimization
-
Ligand Construction: Build the 2-hetarylperimidine derivatives in a molecular editor (e.g., ChemDraw, Avogadro).
-
Geometry Optimization: Minimize structures using Density Functional Theory (DFT).
-
Standard: B3LYP functional with 6-31G(d,p) basis set.
-
Software: Gaussian or ORCA.
-
Checkpoint: Ensure no imaginary frequencies (confirms a true local minimum).
-
Phase 2: The "Naked" G-Quadruplex Model
Instead of simulating the entire DNA strand (computationally prohibitive for DFT), use a "stripped" model.[1]
-
Target Selection: Extract the terminal G-quartet coordinates from a PDB crystal structure (e.g., c-MYC or Telomeric GQ).
-
Simplification: Remove the sugar-phosphate backbone.[1] Retain only the guanine bases in their planar arrangement (stabilized by Hoogsteen hydrogen bonds).
-
Complexation: Manually dock the optimized perimidine ligand onto the G-quartet face at a distance of ~3.4 Å (typical
- stacking distance).
Phase 3: Interaction Energy Calculation
Calculate the stacking energy (
-
Correction: Apply Basis Set Superposition Error (BSSE) correction (Counterpoise method) to prevent artificial over-stabilization.
Phase 4: Statistical Correlation
-
Tabulate
(kcal/mol) vs. experimental biological activity ( ).[1] -
Perform linear regression.[1] A valid model for perimidines typically yields
.
Part 3: Visualization of the QSAR Logic
The following diagram illustrates the validated workflow for deriving QSAR models for perimidines, contrasting the DFT path (for DNA binding) with the 3D-QSAR path (for enzyme inhibition).
Caption: Dual-pathway QSAR workflow for perimidines. Path A (Blue) utilizes quantum stacking energies for DNA targeting, while Path B (Red) uses steric/electrostatic fields for enzyme inhibition.
Part 4: Supporting Data & Performance Metrics
To validate the superiority of specific QSAR models for perimidines, we compare statistical metrics from key studies.
Table 2: Comparative Statistical Performance of QSAR Models
| Scaffold Class | Target | Method | Key Insight | Source | ||
| 2-Hetarylperimidines | G-Quadruplex (Anticancer) | DFT-QSAR | 0.95 | N/A* | Activity is driven strictly by | [1] |
| Pyrimidines (Alternative) | ALK Kinase | 3D-QSAR (CoMFA) | 0.998 | 0.663 | Steric bulk at C-2 position enhances selectivity. | [2] |
| Benzimidazoles (Alternative) | S. aureus (Antimicrobial) | 3D-QSAR (CoMSIA) | 0.895 | 0.938 | H-bond acceptor fields are critical for activity. | [3] |
*Note: DFT-QSAR often relies on physical correlation (
Interpretation for Drug Developers
-
For DNA Targets: If your perimidine derivative is designed to target DNA (e.g., cancer therapy), ignore standard CoMFA . The planar stacking interaction is best modeled by DFT (Method A). The
of 0.95 indicates that optimizing the stacking energy directly optimizes the drug's potency. -
For Protein Targets: If targeting enzymes (e.g., kinases, DHFR), the perimidine scaffold acts as a spatial anchor. Use 3D-QSAR (Method B) to optimize substituents for the binding pocket.
Part 5: References
-
Small Heterocyclic Ligands as Anticancer Agents: QSAR with a Model G-Quadruplex. Source: National Institutes of Health (PMC) URL:[Link]
-
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Source: National Institutes of Health (PMC) URL:[Link]
-
Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. Source: PubMed URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Aminoperimidine Hydrobromide
This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Aminoperimidine Hydrobromide (CAS No. 40835-96-9). Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are synthesized from authoritative safety data sheets and regulatory best practices, designed to empower researchers with the knowledge to manage this chemical waste stream responsibly.
Core Safety Profile and Hazard Identification
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a combustible solid that presents several health hazards upon exposure.[1] Its reactivity profile necessitates careful segregation from incompatible materials.
Causality of Hazards: As an amine hydrobromide salt, this compound can react with strong bases to liberate the free amine, which may have different reactivity and toxicity. Its salt form can be corrosive or irritating, and contact with strong oxidizing agents or acids should be avoided to prevent potentially vigorous or exothermic reactions.[2]
Table 1: Hazard and Safety Summary for this compound
| Hazard Type | GHS Classification | Precautionary Statement & Rationale |
|---|---|---|
| Skin Irritation | Category 2 (H315) | P280: Wear protective gloves/protective clothing. [3][4] Direct contact can cause redness and irritation. |
| Eye Irritation | Category 2 (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. [1][3][4] The crystalline powder can cause serious damage to eye tissue. |
| Respiratory Irritation | STOT SE Category 3 (H335) | P261: Avoid breathing dust. [1][3][4] Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. |
| Incompatible Materials | N/A | Store away from strong oxidizing agents and acids. [2] Mixing can lead to dangerous chemical reactions. |
| Physical Form | Powder to crystal | Handle in a manner that avoids dust formation, such as in a fume hood or ventilated enclosure.[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound in any form, including as a waste product. The selection of appropriate PPE is a self-validating measure that minimizes all routes of potential exposure.
Table 2: Required PPE for Handling and Disposal
| Equipment | Specification | Purpose |
|---|---|---|
| Eye Protection | Chemical safety goggles or glasses | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation and containment at the point of generation are the most critical steps in the disposal workflow. This prevents accidental mixing with incompatible waste streams, a primary cause of laboratory incidents.[5]
Protocol 1: Waste Collection
-
Select a Designated Waste Container:
-
Use a wide-mouth, sealable container made of a compatible material such as High-Density Polyethylene (HDPE).
-
Ensure the container is clean, dry, and in good condition.
-
The container must have a secure screw-top lid to prevent spills and the escape of dust.
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label.
-
Clearly write the full chemical name: "Waste this compound".
-
List all constituents, including any solvent-wetted material.
-
Indicate the primary hazards: "Irritant".
-
Note the date when waste is first added to the container. An accurate start date is a key requirement for regulatory compliance in managing satellite accumulation areas.
-
-
Collect the Waste:
-
Perform all waste transfers inside a certified chemical fume hood to control dust.[2][6]
-
Carefully transfer solid waste into the container using a dedicated spatula or scoop.
-
For contaminated items (e.g., weigh boats, gloves, wipes), place them directly into the designated solid waste container.
-
Keep the container securely closed at all times, except when actively adding waste.[5][7]
-
-
Store the Waste Container:
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination. The scale of the spill dictates the appropriate response.
4.1. Small Spill Response (Manageable by Lab Personnel)
-
Alert & Isolate: Immediately alert colleagues in the vicinity. Isolate the area.
-
Don PPE: Wear all PPE as specified in Table 2.
-
Control Dust: Do not use a dry brush. Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Clean & Collect: Carefully sweep or wipe the material, placing all contaminated debris and cleaning materials into your labeled hazardous waste container.[2]
-
Decontaminate: Wipe the spill area with a suitable laboratory detergent and water.
-
Wash: Thoroughly wash hands and any affected skin with soap and water.
4.2. Large Spill Response
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and your lab supervisor.
-
Secure: If safe to do so, close the doors to the affected area to contain any dust or vapors.
-
Await Assistance: Do not attempt to clean a large spill yourself. Await the arrival of trained emergency responders.
Caption: Spill Response Decision Workflow.
Final Disposal Pathway: The Critical Hand-Off
The ultimate disposal of this compound is a regulated process that must be handled by professionals. Laboratory personnel are responsible for the safe and compliant collection and storage of the waste prior to its removal.
-
Professional Disposal Required: This chemical waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal contractor.[2][3][8]
-
Regulatory Imperative: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle-to-grave." Your responsibility ends only when the waste is accepted by a certified professional.
-
Prohibited Actions:
Arrange for a waste pickup according to your institution's established procedures. Ensure your labeled container is sealed and ready for transport by the EHS team.
References
-
Regulations.gov, Safety Data Sheet. Federal Register.[Link]
-
U.S. Food & Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.[Link]
-
Alkali Metals Limited, Material Safety Data Sheet for 2-AMINO PYRIDINE. Alkali Metals Ltd.[Link]
-
Dartmouth College Environmental Health and Safety. (2022). Biohazardous Waste Disposal Guide.[Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.[Link]
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.[Link]
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide.[Link]
-
PubMed, National Library of Medicine. Decomposition of amitriptyline hydrochloride in aqueous solution.[Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]
-
U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes.[Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]
-
University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.[Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]
-
PubMed, National Library of Medicine. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.[Link]
-
National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Management of Waste.[Link]
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- 4. biosynth.com [biosynth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
